molecular formula C47H59ClN2O3S B028910 Montelukast dicyclohexylamine CAS No. 577953-88-9

Montelukast dicyclohexylamine

Cat. No.: B028910
CAS No.: 577953-88-9
M. Wt: 767.5 g/mol
InChI Key: ZLOLVGQQYDQBMP-HKHDRNBDSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021117
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577953-88-9
Record name Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577953-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In Vitro Mechanism of Action of Montelukast Dicyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Its dicyclohexylamine (B1670486) salt is a common form used in research and development. This technical guide provides an in-depth overview of the in vitro mechanism of action of montelukast, focusing on its interaction with the CysLT1 receptor and the subsequent downstream signaling events. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of montelukast's pharmacological profile.

Core Mechanism of Action: CysLT1 Receptor Antagonism

The primary in vitro mechanism of action of montelukast is the competitive antagonism of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and eosinophil migration.[2][3] Montelukast selectively binds to the CysLT1 receptor, preventing the binding of its endogenous ligands and thereby inhibiting their pro-inflammatory effects.[1]

Quantitative Data on Receptor Binding and Functional Antagonism

The affinity of montelukast for the CysLT1 receptor and its functional potency have been quantified in various in vitro assays. The following tables summarize key quantitative data.

ParameterSpecies/Tissue/Cell LineValueReference(s)
Ki (Binding Affinity) Guinea Pig Lung Membranes0.18 ± 0.03 nM[1]
Sheep Lung Membranes4 nM[1]
DMSO-differentiated U937 Cell Plasma Membranes0.52 ± 0.23 nM[1]
pA2 (Functional Antagonism) Guinea Pig Trachea (LTD4-induced contraction)9.3 (slope 0.8)[1]

Table 1: Montelukast CysLT1 Receptor Binding Affinity and Functional Antagonism. This table provides key quantitative metrics for the interaction of montelukast with the CysLT1 receptor from various in vitro studies.

Enzyme/ReceptorAssay TypeIC50 ValueReference(s)
5-LipoxygenaseInhibition in RBL-1 cells~2.5 µM[4]
P2Y1 ReceptorInhibition of 2-MeSADP-induced inositol (B14025) phosphate (B84403) production0.122 ± 0.037 µM[5]
P2Y6 ReceptorInhibition of UDP-induced inositol phosphate production0.859 ± 0.053 µM[5]

Table 2: In Vitro Inhibitory Activity of Montelukast on Other Enzymes and Receptors. This table summarizes the half-maximal inhibitory concentrations (IC50) of montelukast against various enzymes and receptors, highlighting its broader pharmacological profile.

Signaling Pathways

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][6] Activation of the CysLT1 receptor by its agonists, such as LTD4, initiates a well-defined signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds & Activates Montelukast Montelukast Montelukast->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Contraction, Proliferation) Ca2->Response Leads to PKC->Response Leads to

Caption: CysLT1 Receptor Signaling Pathway and Point of Montelukast Inhibition.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of montelukast for the CysLT1 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing the human CysLT1 receptor (e.g., guinea pig lung membranes, U937 cells).

  • Radioligand: [³H]-LTD4.

  • Test Compound: Montelukast dicyclohexylamine.

  • Non-specific Binding Control: A high concentration of a non-labeled CysLT1 antagonist (e.g., 10 µM unlabeled LTD4).

  • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare serial dilutions of montelukast in the binding buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand ([³H]-LTD4) at a concentration near its Kd, and varying concentrations of montelukast or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of montelukast from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Montelukast B Incubate Membranes, [³H]-LTD4, and Montelukast in 96-well Plate A->B C Rapid Vacuum Filtration (Separates Bound from Free Ligand) B->C D Wash Filters with Cold Buffer C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate Specific Binding, IC50, and Ki E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1 receptor agonist, LTD4.

Materials:

  • Cell Line: A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Agonist: Leukotriene D4 (LTD4).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence changes in a multi-well plate format (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the CysLT1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium indicator dye by incubating them with the dye solution in assay buffer for 45-60 minutes at 37°C in the dark.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of montelukast for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a solution of LTD4 to the wells to stimulate the CysLT1 receptor.

  • Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Analyze the data to determine the concentration-dependent inhibition of the LTD4-induced calcium signal by montelukast and calculate the IC50 value.

Calcium_Mobilization_Workflow A Seed CysLT1-expressing Cells in 96-well Plate B Load Cells with Calcium Indicator Dye A->B C Wash Cells to Remove Excess Dye B->C D Pre-incubate with Montelukast C->D E Measure Baseline Fluorescence D->E F Add LTD4 to Stimulate Receptor E->F G Kinetic Measurement of Fluorescence F->G H Data Analysis: Determine IC50 for Inhibition G->H

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a highly potent and selective antagonist of the CysLT1 receptor. Its in vitro mechanism of action is characterized by its high binding affinity for the receptor and its ability to functionally inhibit the downstream signaling cascade initiated by cysteinyl leukotrienes. The primary signaling pathway involves the Gq-protein, phospholipase C, and subsequent mobilization of intracellular calcium. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of montelukast and other CysLT1 receptor antagonists. This comprehensive understanding of its in vitro pharmacology is crucial for its continued study and the development of new therapeutic agents targeting the cysteinyl leukotriene pathway.

References

In-Depth Technical Guide to the Physicochemical Properties of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of montelukast (B128269) dicyclohexylamine (B1670486), an important intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. Understanding these properties is critical for the consistent manufacturing, formulation, and quality control of the active pharmaceutical ingredient (API).

Chemical and Physical Properties

Montelukast dicyclohexylamine is a salt formed between the carboxylic acid of montelukast and the organic base dicyclohexylamine. This salt formation is a key purification step in the manufacturing process of montelukast sodium, the active ingredient in pharmaceutical formulations. The dicyclohexylamine salt allows for efficient isolation and purification of montelukast due to its crystalline nature and solubility profile.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid N-Cyclohexylcyclohexanamine[1]
CAS Number 577953-88-9[1]
Molecular Formula C₄₇H₅₉ClN₂O₃S[1]
Molecular Weight 767.50 g/mol [1]
Appearance White to off-white or pale beige solid[]
Melting Point 65-67 °CN/A

Solubility Profile

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Chloroform Slightly soluble[][3]
Dichloromethane Soluble[]
Ethyl Acetate Soluble[]
Dimethyl Sulfoxide (DMSO) Slightly soluble[][3]
Methanol Slightly soluble[][3]
Acetonitrile Practically insolubleN/A
Water Sparingly soluble to no data available[4]

Note: "Slightly soluble" and "Soluble" are qualitative terms from the cited sources. For pharmaceutical development, quantitative determination is recommended.

Acidity Constant (pKa)

The pKa of the montelukast moiety is crucial for understanding its ionization behavior in different pH environments, which influences its solubility and absorption. While specific pKa data for the dicyclohexylamine salt is not published, studies on montelukast sodium have determined the pKa of the carboxylic acid group.

Table 3: pKa of Montelukast

Ionizable GrouppKa ValueMethod
Carboxylic Acid~3.8Potentiometric Titration

This value is for the montelukast free acid and is expected to be the same for the dicyclohexylamine salt as the acidic functional group resides on the montelukast molecule.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute of active pharmaceutical ingredients and their intermediates. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability. While specific polymorphic forms of this compound have not been detailed in publicly available literature, it is common for organic salts to exhibit polymorphism. Characterization of potential polymorphs is essential for ensuring consistent manufacturing processes and product quality.

Stability

This compound is relatively stable under normal storage conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, protected from light.[] Stability studies are crucial to determine the retest period and appropriate storage conditions.

Table 4: Recommended Storage and Stability Testing Conditions

ConditionTemperatureRelative HumidityDuration
Long-term Storage 2-8 °C or -20 °CN/AN/A
Accelerated Stability 40 °C ± 2 °C75% RH ± 5% RH6 months

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B Shake-Flask C Centrifuge or filter to obtain clear supernatant B->C Settle D Analyze concentration by UV-Vis or HPLC C->D Analyze

Caption: Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent system (e.g., methanol-water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

G A Dissolve this compound in co-solvent B Titrate with standardized strong base (e.g., NaOH) A->B C Record pH after each titrant addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Polymorph Screening (DSC and XRPD)

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for identifying and characterizing polymorphs.

Differential Scanning Calorimetry (DSC) Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events, which can indicate the presence of different polymorphs or solvates.

X-ray Powder Diffraction (XRPD) Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder.

  • Instrument Setup: Place the sample holder in the XRPD instrument.

  • Data Collection: Expose the sample to a monochromatic X-ray beam and collect the diffraction data over a specified angular range (e.g., 2θ from 5° to 40°).

  • Data Analysis: Analyze the resulting diffraction pattern. Different polymorphs will produce distinct patterns of peaks at specific 2θ angles.

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_xrpd XRPD Analysis A This compound Sample B Weigh sample into pan A->B E Pack powder into holder A->E C Heat at controlled rate B->C D Analyze thermogram for thermal events C->D F Expose to X-ray beam E->F G Analyze diffraction pattern F->G

Caption: Experimental workflow for polymorph screening.

Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

Montelukast, the active component of the salt, exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).

Signaling Pathway: Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators released from various cells, including mast cells and eosinophils. When these leukotrienes bind to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells. Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_mediators Mediator Release cluster_receptor Receptor Binding cluster_response Pathophysiological Response cluster_drug Drug Intervention Stimulus Allergen / Inflammatory Trigger MastCell Mast Cells Stimulus->MastCell Eosinophil Eosinophils Stimulus->Eosinophil Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) MastCell->Leukotrienes Eosinophil->Leukotrienes CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Airway Inflammation (Edema, Mucus Secretion) CysLT1->Inflammation Montelukast Montelukast Montelukast->CysLT1 Blocks

Caption: Signaling pathway of Montelukast's mechanism of action.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For drug development and manufacturing, it is imperative to perform in-house, detailed characterization and validation of these properties to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

Solubility Profile of Montelukast Dicyclohexylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of montelukast (B128269) dicyclohexylamine (B1670486) in various organic solvents. Due to the limited availability of public quantitative data for the dicyclohexylamine salt, this document summarizes the available qualitative information and presents quantitative data for the closely related montelukast sodium salt to provide a comparative context. It also outlines a detailed experimental protocol for solubility determination and includes graphical representations of the experimental workflow.

Introduction to Montelukast Dicyclohexylamine

Montelukast is a potent and selective cysteinyl leukotriene D4-receptor antagonist used in the management of asthma and allergic rhinitis. In the synthesis and purification of montelukast, the dicyclohexylamine (DCHA) salt often serves as a stable, crystalline intermediate that facilitates the removal of impurities. Understanding the solubility of this intermediate in various organic solvents is crucial for optimizing crystallization processes, ensuring high purity and yield of the final active pharmaceutical ingredient (API).

Solubility Data

Qualitative Solubility of this compound

Publicly available data on the quantitative solubility of this compound is scarce. However, various sources, including chemical supplier technical data and patents, provide qualitative descriptions of its solubility. These are summarized in the table below. The term "slightly soluble" generally implies that a significant amount of solvent is required to dissolve a given amount of the solute.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Methanol (B129727)Slightly Soluble[1]
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Note: The term "soluble" in this context is based on observations from use in chemical processes and may not reflect a specific quantitative threshold.

Quantitative Solubility of Montelukast Sodium (for comparison)

To provide a frame of reference, the following table presents quantitative solubility data for montelukast sodium, the commercially available form of the drug. It is important to note that the solubility of the dicyclohexylamine salt may differ significantly from the sodium salt due to differences in their crystal lattice energies and interactions with the solvent. Montelukast sodium is described as being very soluble in methanol and ethanol, and freely soluble in water[2].

Table 2: Quantitative Solubility of Montelukast Sodium in Various Solvents

SolventSolubility (approximate)
Ethanol30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 mg/mL[3]
Dimethylformamide (DMF)30 mg/mL[3]
Water10 mg/mL[3]
Acetonitrile (B52724)Practically Insoluble[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment
  • This compound (pure, crystalline solid)

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

      • HPLC Method: A reversed-phase C18 column with a mobile phase consisting of a mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector at a wavelength where montelukast has strong absorbance.

      • UV-Vis Spectrophotometry: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for montelukast in the specific solvent. The concentration is then calculated using a previously established calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate Seal vials settle Allow excess solid to settle agitate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute filtered solution filter->dilute analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, qualitative information indicates its slight solubility in polar aprotic and protic solvents. The dicyclohexylamine salt plays a pivotal role as a purifiable intermediate in the manufacturing of montelukast. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific processes. Further studies to quantify the solubility of this compound in a range of organic solvents at different temperatures would be highly valuable to the pharmaceutical development community.

References

Montelukast Dicyclohexylamine: A Technical Guide to its Crystalline Forms and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. The dicyclohexylamine (B1670486) salt of montelukast serves as a critical intermediate in its synthesis and purification, prized for its ability to form stable crystalline structures. This technical guide provides an in-depth analysis of the synthesis, crystallization, and solid-state characterization of montelukast dicyclohexylamine. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document consolidates information from various sources to describe the experimental protocols for obtaining its polymorphic forms and the analytical techniques employed for their characterization.

Introduction

Montelukast is a widely prescribed oral medication for the chronic treatment of asthma and the relief of symptoms of seasonal allergic rhinitis.[1] Its mechanism of action involves blocking the effects of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.[2] The synthesis of the active pharmaceutical ingredient, montelukast sodium, often proceeds through the formation of a crystalline salt to ensure high purity. The dicyclohexylamine (DCHA) salt of montelukast is a key intermediate in this process due to its favorable crystallization properties.[3]

The ability of this compound to exist in different crystalline forms, or polymorphs, is of significant interest in pharmaceutical development.[4] Polymorphism can influence crucial physicochemical properties of a substance, including its solubility, stability, and bioavailability. Therefore, understanding and controlling the crystallization process to selectively produce a desired polymorph is paramount. This guide details the known methods for the preparation and crystallization of this compound and the analytical techniques used for its solid-state characterization.

Synthesis and Crystallization of this compound

The formation of this compound salt is typically achieved by reacting montelukast free acid with dicyclohexylamine in a suitable organic solvent. The choice of solvent system and crystallization conditions are critical factors that determine the resulting polymorphic form.[4]

General Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

  • Dissolution of Montelukast Free Acid: The crude montelukast free acid is dissolved in an appropriate organic solvent. Ethyl acetate (B1210297) is a frequently used solvent for this purpose.[4]

  • Addition of Dicyclohexylamine: Dicyclohexylamine is added to the solution of montelukast free acid.

  • Crystallization: The salt is allowed to crystallize from the solution. This process can be influenced by factors such as temperature, stirring time, and the use of seed crystals.[4]

  • Isolation and Drying: The crystalline product is isolated by filtration and then dried.

The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.

G Figure 1: General Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_isolation Isolation Montelukast_Free_Acid Montelukast Free Acid Reaction Salt Formation Montelukast_Free_Acid->Reaction Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Reaction Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->Reaction Crude_Salt_Solution Crude Salt Solution Reaction->Crude_Salt_Solution Forms Crystallization_Step Crystallization (Controlled Temperature, Stirring, Seeding) Crude_Salt_Solution->Crystallization_Step Crystalline_Solid Crystalline Montelukast Dicyclohexylamine Crystallization_Step->Crystalline_Solid Filtration Filtration Crystalline_Solid->Filtration Drying Drying Filtration->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: General workflow for the synthesis and crystallization of this compound.

Experimental Protocols for Polymorph Generation

Research has indicated the existence of at least two distinct polymorphic forms of this compound, commonly referred to as Form A and Form B.[4] The formation of these polymorphs is highly dependent on the crystallization methodology.

Protocol for Form A:

  • Solvent System: Ethyl acetate and hexanes.

  • Procedure:

    • Dissolve crude montelukast free acid in ethyl acetate.

    • Add dicyclohexylamine to the solution.

    • Optionally, seed the solution with pre-existing crystals of Form A.

    • Slowly add hexanes as an anti-solvent to induce crystallization.

    • Stir the resulting slurry for an extended period at a controlled temperature (e.g., 20-25°C).

    • Filter the solid and wash with a mixture of ethyl acetate and hexanes.

    • Dry the product under vacuum.

Protocol for Form B:

  • Solvent System: Toluene and heptane (B126788).

  • Procedure:

    • Dissolve crude montelukast free acid in toluene.

    • Add dicyclohexylamine to the solution.

    • Optionally, seed with Form B crystals.

    • Slowly add heptane to initiate crystallization.

    • Maintain the mixture at a controlled temperature with stirring.

    • Isolate the crystalline product by filtration and wash with a toluene/heptane mixture.

    • Dry the solid.

The logical relationship for obtaining different polymorphs based on the solvent system is depicted in the following diagram.

G Figure 2: Polymorph Selection via Solvent System cluster_form_a Form A Crystallization cluster_form_b Form B Crystallization Start Montelukast Free Acid + Dicyclohexylamine Solvent_A Solvent: Ethyl Acetate Start->Solvent_A Solvent_B Solvent: Toluene Start->Solvent_B Antisolvent_A Antisolvent: Hexanes Solvent_A->Antisolvent_A Result_A Polymorph Form A Antisolvent_A->Result_A Antisolvent_B Antisolvent: Heptane Solvent_B->Antisolvent_B Result_B Polymorph Form B Antisolvent_B->Result_B

Caption: Influence of solvent systems on the resulting polymorph of this compound.

Physicochemical Characterization

Comprehensive characterization of the crystalline forms of this compound is essential to ensure the quality, consistency, and performance of the final drug product. The primary techniques employed for this purpose are X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Physicochemical Properties

The following table summarizes the key identification properties of this compound salt.

PropertyValueReference
Molecular Formula C₄₇H₅₉ClN₂O₃S[5]
Molecular Weight 767.50 g/mol [1]
Appearance White to off-white solid[]
CAS Number 577953-88-9[4]
X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline polymorphs, as each form produces a unique diffraction pattern. While specific 2θ values for Form A and Form B of this compound are not detailed in the available literature, patents indicate that their XRPD patterns are distinct.[4] For comparison, a patent for solid-state montelukast (the free acid) provides an example of an XRPD pattern.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is another valuable tool for polymorph identification. Different arrangements of molecules in the crystal lattice of polymorphs can lead to variations in the vibrational modes of the chemical bonds, resulting in distinct FTIR spectra.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of this compound.[4] In the ¹H NMR spectrum of the montelukast moiety, characteristic signals include a multiplet for the cyclopropyl (B3062369) ring protons and a signal for the carboxylic acid proton. The presence of the dicyclohexylamine counterion is confirmed by signals corresponding to its protons.[4]

Conclusion

The dicyclohexylamine salt of montelukast is a vital crystalline intermediate that facilitates the purification of the active pharmaceutical ingredient. The existence of at least two polymorphic forms, Form A and Form B, underscores the importance of carefully controlling the crystallization process. The selection of solvents and the use of techniques such as seeding are critical in obtaining the desired crystalline form. While detailed crystallographic data from single-crystal X-ray diffraction is not publicly available, characterization using XRPD, FTIR, and NMR spectroscopy provides the necessary means to identify and differentiate between the polymorphs. Further research into the single-crystal structure of these polymorphs would provide valuable insights into their solid-state properties and could lead to improved manufacturing processes and formulation strategies for montelukast-based therapeutics.

References

Spectroscopic and Structural Elucidation of Montelukast Dicyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for montelukast (B128269) dicyclohexylamine (B1670486), a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is essential for the characterization, quality control, and analytical method development of this active pharmaceutical ingredient.

Chemical Structure and Properties

Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. The formation of this salt is a critical step in the purification of montelukast during its synthesis.

  • Chemical Name: [1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid N-Cyclohexylcyclohexanamine[1][2]

  • CAS Number: 577953-88-9[3][4]

  • Molecular Formula: C₄₇H₅₉ClN₂O₃S[5][6]

  • Molecular Weight: 767.50 g/mol [5][6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~0.39MultipletCyclopropyl ring protons[3][7]
~1.0-2.0MultipletDicyclohexylamine and other aliphatic protons
~2.5-3.5MultipletProtons adjacent to sulfur and amine
~6.8-8.5MultipletAromatic and vinylic protons
~11.2SingletCarboxylic acid proton (may be broadened or absent due to salt formation)[3][7]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~10-40Aliphatic carbons (cyclopropyl, cyclohexyl)
~50-60Carbons adjacent to nitrogen and sulfur
~120-150Aromatic and vinylic carbons
~170-180Carboxylic acid carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (carboxylic acid)
~3050Aromatic C-H stretch
~2930, ~2850Aliphatic C-H stretch
~1710C=O stretch (carboxylic acid)[8]
~1610, ~1500Aromatic C=C stretch
~1050S-C stretch
~840C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum, ions corresponding to the montelukast anion and the dicyclohexylamine cation would be expected.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass for elemental composition determination.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
586.22[Montelukast - H]⁻
182.20[Dicyclohexylamine + H]⁺
767.50[M+H]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: Process the spectrum to label the significant peaks.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Mechanism of Action and Experimental Workflow

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[10] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the action of these leukotrienes, montelukast helps to reduce bronchoconstriction, inflammation, and mucus production in the airways.

Below is a diagram illustrating the workflow for the synthesis and purification of montelukast, highlighting the formation of the dicyclohexylamine salt.

Synthesis_and_Purification_of_Montelukast Workflow for Montelukast Synthesis via Dicyclohexylamine Salt cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Formation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reactants Crude Crude Montelukast Reaction->Crude Yields DCH_Salt Formation of Montelukast Dicyclohexylamine Salt Crude->DCH_Salt Addition of Dicyclohexylamine Crystallization Crystallization DCH_Salt->Crystallization In suitable solvent Isolation Isolation of Pure Salt Crystallization->Isolation Filtration/Drying Conversion Conversion to Montelukast Sodium Isolation->Conversion Treatment with Sodium Source Final_API Final Montelukast Sodium API Conversion->Final_API Purified Product

Caption: Synthesis and Purification of Montelukast.

The following diagram illustrates the mechanism of action of montelukast as a CysLT1 receptor antagonist.

Montelukast_Mechanism_of_Action Mechanism of Action of Montelukast Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1 CysLT1 Receptor (on airway smooth muscle and inflammatory cells) Leukotrienes->CysLT1 Binds to Inflammatory_Response Inflammatory Response: - Bronchoconstriction - Airway Edema - Mucus Secretion - Eosinophil Recruitment CysLT1->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1 Blocks Therapeutic_Effect Therapeutic Effect: - Bronchodilation - Reduced Inflammation Montelukast->Therapeutic_Effect Leads to

Caption: Montelukast's Antagonistic Action.

References

Montelukast Dicyclohexylamine: A Technical Guide to its Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), widely recognized for its therapeutic role in the management of asthma and allergic rhinitis. Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are inflammatory lipid mediators that exert their effects by binding to CysLT receptors. The CysLT1 receptor, a G protein-coupled receptor (GPCR), is a key player in the pathophysiology of inflammatory airway diseases, mediating responses such as bronchoconstriction, increased vascular permeability, and eosinophil migration. Montelukast, by competitively blocking the CysLT1 receptor, effectively mitigates these pro-inflammatory actions.[1][2] This technical guide provides an in-depth overview of montelukast dicyclohexylamine (B1670486) as a CysLT1 receptor antagonist, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The dicyclohexylamine salt form of montelukast is often utilized during synthesis and purification for its stability and crystallinity, and it readily dissociates to the active montelukast moiety.[3][4]

Mechanism of Action

Montelukast functions as a competitive antagonist at the CysLT1 receptor.[5] It binds with high affinity and selectivity to the receptor, thereby preventing the binding of the endogenous ligand, leukotriene D4 (LTD4).[1] This blockade inhibits the downstream signaling cascades initiated by CysLT1 receptor activation. The CysLT1 receptor primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] There is also evidence to suggest that the CysLT1 receptor can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[7][8] By blocking these pathways, montelukast prevents the physiological responses associated with CysLT activation, such as smooth muscle contraction and inflammation.[7]

Quantitative Pharmacological Data

The antagonist activity of montelukast at the CysLT1 receptor has been quantified through various in vitro assays. The following tables summarize key quantitative data for the active montelukast moiety.

ParameterValueSpecies/TissueReference
Ki (Binding Affinity) 0.18 nMGuinea Pig Lung Membranes[9]
4 nMHuman Lung Membranes[9]
0.52 nMU937 Cell Membranes[9]

Table 1: Binding Affinity of Montelukast for the CysLT1 Receptor. This table presents the equilibrium dissociation constant (Ki) of montelukast for the CysLT1 receptor from different sources, as determined by radioligand binding assays using [3H]-LTD4. A lower Ki value indicates a higher binding affinity.

Assay TypeAgonistCell Line/TissueIC50Reference
Calcium Mobilization UTPdU937 cells7.7 µM[10]
UDPdU937 cells4.5 µM[10]
Inositol Phosphate Production 2-MeSADP (P2Y1 agonist)1321N1 astrocytoma cells0.122 µM[10]
UDP (P2Y6 agonist)1321N1 astrocytoma cells0.859 µM[10]

Table 2: Functional Antagonism by Montelukast. This table shows the half-maximal inhibitory concentration (IC50) of montelukast in functional assays. It is important to note that some studies have investigated the off-target effects of montelukast on other receptors, such as P2Y receptors, as indicated in the table.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 Activates Gio Gi/o CysLT1->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds Montelukast Montelukast Montelukast->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes Prepare Membranes (e.g., from CHO cells expressing CysLT1) incubate_binding Incubate Membranes with [³H]-LTD₄ and varying concentrations of Montelukast prep_membranes->incubate_binding separate Separate Bound and Free Ligand (Filtration) incubate_binding->separate quantify_binding Quantify Radioactivity separate->quantify_binding analyze_binding Data Analysis (Determine Ki) quantify_binding->analyze_binding prep_cells Culture CHO cells expressing CysLT1 in 96-well plates load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) prep_cells->load_dye pre_incubate Pre-incubate with varying concentrations of Montelukast load_dye->pre_incubate stimulate Stimulate with LTD₄ pre_incubate->stimulate measure_fluorescence Measure Fluorescence Changes stimulate->measure_fluorescence analyze_functional Data Analysis (Determine IC₅₀) measure_fluorescence->analyze_functional

References

An In-Depth Technical Guide to the Biological Activity of Montelukast Dicyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the biological activity of montelukast, with a focus on the dicyclohexylamine (B1670486) salt, a key intermediate in the synthesis and purification of the active pharmaceutical ingredient, montelukast sodium. While the dicyclohexylamine salt itself is not the final therapeutic agent, its role is critical in ensuring the purity and stability of the final product. The biological effects described herein are attributable to the montelukast anion, which is the active moiety in both the dicyclohexylamine and sodium salt forms. This document delves into its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Role of Montelukast Dicyclohexylamine Salt

Montelukast is a powerful therapeutic agent that functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1][2][3] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, airway edema, and inflammation.[1][2][3]

This compound is a stable, crystalline salt that serves as a crucial intermediate in the manufacturing process of montelukast sodium, the active ingredient in the marketed drug.[4][5] The formation of the dicyclohexylamine salt allows for efficient purification of montelukast, ensuring a high-purity final product.[4][5] Upon administration or in a physiological environment, the salt dissociates, releasing the active montelukast anion. Therefore, the biological activity data generated for montelukast sodium is directly applicable to the active montelukast moiety derived from the dicyclohexylamine salt.

Mechanism of Action

Montelukast exerts its pharmacological effects primarily through the selective and competitive antagonism of the CysLT1 receptor.[1][2] By binding to this receptor, montelukast prevents the binding of endogenous cysteinyl leukotrienes, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[1][2] Beyond its primary mode of action, montelukast has been shown to modulate downstream inflammatory pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity of montelukast.

Table 1: Receptor Binding Affinity of Montelukast

ParameterReceptorSpeciesCell/TissueValueReference(s)
KᵢCysLT1HumanLung parenchyma membranes0.18 nM[7]
KᵢCysLT1Guinea PigLung parenchyma membranes4 nM[7]
KᵢCysLT1--0.52 nM[7]

Table 2: In Vitro Functional Activity of Montelukast

AssayCell LineAgonistParameterValueReference(s)
Calcium MobilizationdU937 cellsUTPIC₅₀7.7 µM[3]
Calcium MobilizationdU937 cellsUDPIC₅₀4.5 µM[3]
Inhibition of 5-oxo-ETE-induced cell migration-5-oxo-ETE-0.01-10 µM[1]
Inhibition of APAP-induced cell damage-Acetaminophen-5 µM[1]

Table 3: In Vivo Efficacy of Montelukast in Animal Models

Animal ModelConditionDosingKey FindingsReference(s)
Ovalbumin-sensitized miceAsthma1 mg/kg; miniosmotic pumpReduced airway remodeling, blocked actions of CysLTs, reduced IL-4 and IL-13 in BAL fluid.[1]
Acetaminophen-induced hepatotoxicity miceLiver Injury3 mg/kg; oral gavageProtected against hepatotoxicity, decreased serum ALT and AST.[6]

Key Signaling Pathways Modulated by Montelukast

Montelukast's antagonism of the CysLT1 receptor leads to the modulation of several downstream signaling pathways critical to inflammation.

CysLT1 Receptor Signaling Pathway

Cysteinyl leukotrienes, upon binding to the G-protein coupled CysLT1 receptor, trigger a cascade of intracellular events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses including smooth muscle contraction and cellular proliferation.

CysLT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds to Gq11 Gq/11 CysLT1R->Gq11 Activates Montelukast Montelukast Montelukast->CysLT1R Antagonizes PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., smooth muscle contraction, proliferation) Ca_ER->Cellular_Response PKC->Cellular_Response

Figure 1: CysLT1 Receptor Signaling Pathway and Montelukast's Point of Intervention.

Inhibition of NF-κB Signaling

Montelukast has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By preventing the translocation of NF-κB to the nucleus, montelukast can downregulate the production of inflammatory cytokines and chemokines.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LTD₄) CysLT1R CysLT1 Receptor Inflammatory_Stimuli->CysLT1R IKK IKK Complex CysLT1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Montelukast Montelukast Montelukast->IKK Inhibits DNA DNA NFkB_translocation->DNA Binds to promoter regions Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Gene_Expression

Figure 2: Montelukast's Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of montelukast.

CysLT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of montelukast for the CysLT1 receptor.

  • Workflow Diagram:

    Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing CysLT1R start->prepare_membranes incubate Incubate membranes with [³H]-LTD₄ and varying concentrations of Montelukast prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

    Figure 3: Workflow for CysLT1 Receptor Radioligand Binding Assay.

  • Methodology:

    • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

    • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and a range of concentrations of this compound (dissolved in a suitable solvent).

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of montelukast that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.

  • Workflow Diagram:

    Calcium_Mobilization_Workflow start Start load_cells Load CysLT1R-expressing cells with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of Montelukast load_cells->pre_incubate stimulate Stimulate cells with a CysLT1R agonist (e.g., LTD₄) pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium via fluorescence (e.g., FLIPR) stimulate->measure_fluorescence analyze Analyze data to determine IC₅₀ measure_fluorescence->analyze end End analyze->end

    Figure 4: Workflow for Intracellular Calcium Mobilization Assay.

  • Methodology:

    • Cell Culture: Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Agonist Stimulation: Add a CysLT1 receptor agonist, such as LTD₄, to the wells to stimulate calcium influx.

    • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Data Analysis: Determine the concentration of montelukast that inhibits 50% of the agonist-induced calcium response (IC₅₀).

In Vivo Ovalbumin-Induced Asthma Model in Mice

This model is used to evaluate the efficacy of montelukast in a preclinical model of allergic asthma.

  • Workflow Diagram:

    Asthma_Model_Workflow start Start sensitization Sensitize mice with Ovalbumin (OVA) and alum via intraperitoneal injection (e.g., day 0 and 14) start->sensitization challenge Challenge mice with aerosolized OVA (e.g., days 21, 22, 23) sensitization->challenge treatment Administer Montelukast or vehicle to mice before or during challenge challenge->treatment assessment Assess airway hyperresponsiveness, inflammation (BAL fluid analysis), and lung histology treatment->assessment end End assessment->end

    Figure 5: Workflow for Ovalbumin-Induced Asthma Model in Mice.

  • Methodology:

    • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 14.

    • Challenge: On subsequent days (e.g., days 21, 22, and 23), expose the mice to an aerosol of OVA for a set duration (e.g., 30 minutes) to induce an allergic airway response.

    • Treatment: Administer this compound (dissolved in a suitable vehicle) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before or during the OVA challenge period.

    • Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in airway resistance in response to increasing concentrations of a bronchoconstrictor agent like methacholine.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels.

    • Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

Conclusion

This compound is a critical intermediate in the production of the highly effective CysLT1 receptor antagonist, montelukast. The biological activity of montelukast is well-characterized, demonstrating potent and selective antagonism of the CysLT1 receptor, leading to the inhibition of key inflammatory pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the pharmacology of montelukast and to develop novel therapies for inflammatory diseases. The continued investigation into the multifaceted biological effects of montelukast holds promise for expanding its therapeutic applications.

References

The Chemical Stability and Degradation Profile of Montelukast Dicyclohexylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of montelukast (B128269), with a specific focus on the dicyclohexylamine (B1670486) salt. While montelukast dicyclohexylamine is primarily utilized as a stable, crystalline intermediate in the synthesis and purification of montelukast, a thorough understanding of the degradation pathways of the active montelukast moiety is crucial for ensuring the quality, safety, and efficacy of the final drug product.

It is important to note that the majority of published, in-depth forced degradation studies have been conducted on montelukast sodium, the salt form used in final pharmaceutical formulations. However, the degradation pathways identified in these studies are inherent to the montelukast molecule itself and are, therefore, directly relevant to predicting the potential degradation of this compound, particularly under solution-state or significant stress conditions. Material safety data sheets for this compound confirm its general stability under normal storage conditions and highlight its incompatibility with strong oxidizing agents.[1][2][3][4]

Overview of Montelukast Stability

Montelukast is susceptible to degradation under several stress conditions, including oxidative, photolytic, and acidic environments.[5][6] The primary degradation products identified across numerous studies are montelukast sulfoxide (B87167) (an oxidation product) and the (Z)-cis-isomer of montelukast (a photoproduct).[2][7] Understanding the conditions that lead to the formation of these and other degradants is essential for the development of stable formulations and for establishing appropriate storage and handling procedures.

Forced Degradation Studies and Degradation Profile

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.

Summary of Degradation Behavior

The following table summarizes the degradation of montelukast under various stress conditions as reported in the literature for montelukast sodium.

Stress ConditionReagents and ConditionsObserved DegradationMajor Degradation Products Identified
Acid Hydrolysis 0.1N HCl, heated at 60°C for 2 hoursSignificant DegradationImpurity-F[6], Montelukast Sulfoxide[2]
Alkali Hydrolysis 0.1N NaOH, heated at 60°C for 2 hoursStable / Very low degradation-
Oxidative Degradation 3-30% H2O2, heated at 60°C for 2 hoursSignificant DegradationMontelukast Sulfoxide ((E)-montelukast-sulfoxide)[2][6][7]
Thermal Degradation Solid state, 105°C for 2 hoursSignificant Degradation-
Photodegradation Exposure to daylight or UV light (254 nm)Significant Degradation(Z)-cis-isomer of montelukast[2][7]

Note: The quantitative extent of degradation can vary based on the precise experimental conditions (e.g., concentration, duration of exposure, specific formulation).

Key Degradation Pathways

The primary degradation pathways for the montelukast molecule are oxidation of the sulfide (B99878) group and isomerization of the olefinic double bond.

DegradationPathways Montelukast Montelukast Sulfoxide Montelukast Sulfoxide ((E)-montelukast-sulfoxide) Montelukast->Sulfoxide Oxidation (e.g., H₂O₂) CisIsomer (Z)-cis-isomer of Montelukast Montelukast->CisIsomer Photodegradation (UV/Daylight)

Figure 1: Primary degradation pathways of the montelukast molecule.

Experimental Protocols for Stability and Degradation Studies

The following sections detail typical experimental methodologies for conducting forced degradation studies and for the analysis of montelukast and its degradation products.

General Workflow for Forced Degradation Studies

A systematic approach is required to evaluate the stability of a drug substance under various stress conditions.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug Prepare Stock Solution of Montelukast Acid Acid Hydrolysis (e.g., HCl, heat) Drug->Acid Base Alkali Hydrolysis (e.g., NaOH, heat) Drug->Base Oxidation Oxidation (e.g., H₂O₂) Drug->Oxidation Thermal Thermal Degradation (Heat) Drug->Thermal Photo Photodegradation (UV/Daylight) Drug->Photo Neutralize Neutralize (if needed) & Dilute to working conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Characterize Identify & Characterize Degradants (e.g., LC-MS) HPLC->Characterize

Figure 2: General experimental workflow for forced degradation studies.

Preparation of Stressed Samples (Illustrative Protocol)

The following protocols are representative of those found in the literature for montelukast sodium.

  • Acid Hydrolysis: A solution of the drug in a suitable solvent (e.g., methanol) is treated with 0.1N hydrochloric acid. The mixture is then heated, for instance, in a water bath at 60°C for a defined period (e.g., 2 hours). After cooling, the solution is neutralized with an equivalent amount of 0.1N sodium hydroxide (B78521) and diluted to the final concentration with the mobile phase.

  • Alkali Hydrolysis: A solution of the drug is treated with 0.1N sodium hydroxide and subjected to the same heating and cooling procedure as in acid hydrolysis. The solution is then neutralized with 0.1N hydrochloric acid and diluted.

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3-30% v/v) and may be heated (e.g., 60°C for 2 hours) or kept at room temperature, depending on the desired extent of degradation. The solution is then diluted to the final concentration.

  • Thermal Degradation: The solid drug substance is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 2 hours). The stressed solid is then dissolved and diluted to the target concentration for analysis.

  • Photolytic Degradation: A solution of the drug is exposed to a light source, such as direct daylight or a UV lamp (e.g., 254 nm) in a photostability chamber for a defined period. A control sample is kept in the dark. The exposed solution is then analyzed.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters:

ParameterTypical Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in varying ratios (isocratic or gradient elution).[2][3]
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 254 nm or 255 nm[2][5]
Injection Volume 15 - 20 µL
Column Temperature Ambient or controlled (e.g., 50°C)

The validation of the stability-indicating method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Conclusion

This compound serves as a robust intermediate in pharmaceutical manufacturing due to its good solid-state stability. However, the active montelukast moiety is susceptible to degradation, primarily through oxidation to montelukast sulfoxide and photoisomerization to its (Z)-cis-isomer. The degradation profile is also marked by instability in acidic and thermal stress conditions, while showing relative stability in alkaline conditions.

A thorough understanding of these degradation pathways, informed by forced degradation studies predominantly conducted on montelukast sodium, is critical for all researchers, scientists, and drug development professionals. This knowledge enables the implementation of appropriate controls during synthesis, purification, formulation, and storage to ensure the final drug product's quality, safety, and efficacy. The use of validated stability-indicating analytical methods is paramount for monitoring and controlling the impurity profile of montelukast throughout its lifecycle.

References

An In-depth Technical Guide on the Synthesis and Characterization of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. In its manufacturing process, the formation of montelukast dicyclohexylamine (B1670486) (DCHA) salt serves as a critical step for the purification of the active pharmaceutical ingredient (API). This intermediate salt allows for the effective removal of process-related impurities, ensuring the high purity of the final montelukast sodium drug product. This technical guide provides a comprehensive overview of the synthesis and characterization of montelukast dicyclohexylamine salt, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the key processes.

Synthesis of this compound Salt

The synthesis of this compound salt is typically achieved by reacting montelukast free acid with dicyclohexylamine in a suitable organic solvent. This acid-base reaction leads to the precipitation of the salt, which can then be isolated and purified.

Chemical Synthesis Pathway

The overall synthetic pathway involves the formation of montelukast free acid followed by its conversion to the dicyclohexylamine salt.

Synthesis_Pathway Montelukast Free Acid Montelukast Free Acid Precipitation/Crystallization Precipitation/Crystallization Montelukast Free Acid->Precipitation/Crystallization Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Precipitation/Crystallization Organic Solvent (e.g., Ethyl Acetate) Organic Solvent (e.g., Ethyl Acetate) Organic Solvent (e.g., Ethyl Acetate)->Precipitation/Crystallization This compound Salt This compound Salt Isolation & Drying Isolation & Drying This compound Salt->Isolation & Drying Precipitation/Crystallization->this compound Salt Salt Formation

Figure 1: General synthesis pathway for this compound salt.
Experimental Protocol: Synthesis and Purification

The following protocol is a consolidated representation of methods described in scientific literature and patents.[1][2][3][4]

Materials:

Procedure:

  • Dissolution: Dissolve the crude montelukast free acid in ethyl acetate. The typical ratio is approximately 1 gram of crude acid to 10-20 mL of ethyl acetate. Gentle heating (around 40-45 °C) may be applied to facilitate dissolution.[3]

  • Salt Formation: Cool the solution to room temperature (20-25 °C). Slowly add dicyclohexylamine (approximately 0.9 to 1.1 molar equivalents relative to the montelukast free acid) to the solution.

  • Precipitation/Crystallization: Stir the mixture at room temperature. The this compound salt will begin to precipitate. Seeding with a small crystal of pure montelukast DCHA salt can be employed to induce crystallization.[1][3] The slurry is typically aged for several hours (e.g., 12-24 hours) to ensure complete precipitation.[1][3]

  • Addition of Anti-solvent: To further enhance the precipitation and yield, an anti-solvent such as n-hexane or n-heptane is slowly added to the slurry.[1][3] The volume of the anti-solvent is often 1.5 to 2 times the volume of the ethyl acetate used.

  • Isolation: The precipitated solid is collected by filtration (e.g., using a Büchner funnel).

  • Washing: The filter cake is washed with a cold mixture of ethyl acetate and n-hexane to remove residual impurities.

  • Drying: The isolated this compound salt is dried under vacuum at a temperature of 40-50 °C until a constant weight is achieved.

  • Purification (Recrystallization): For higher purity, the montelukast DCHA salt can be recrystallized. A common solvent system for recrystallization is a mixture of toluene and acetonitrile or acetone.[3][4][5] The salt is dissolved in the solvent at an elevated temperature, followed by cooling to induce crystallization. The purified crystals are then isolated by filtration, washed, and dried.

Characterization of this compound Salt

A comprehensive characterization of this compound salt is essential to confirm its identity, purity, and solid-state properties. The following sections detail the analytical techniques employed for this purpose.

Characterization Workflow

The typical workflow for the characterization of synthesized this compound salt is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_solid_state Solid-State Characterization cluster_purity Purity Assessment Synthesized Salt Synthesized Salt NMR NMR Synthesized Salt->NMR Structural Confirmation FTIR FTIR Synthesized Salt->FTIR Functional Group ID Mass Spec Mass Spec Synthesized Salt->Mass Spec Molecular Weight XRD XRD Synthesized Salt->XRD Crystallinity & Polymorphism DSC DSC Synthesized Salt->DSC Thermal Properties HPLC HPLC Synthesized Salt->HPLC Purity & Impurity Profile

Figure 2: Workflow for the characterization of this compound salt.
Spectroscopic and Chromatographic Data

Table 1: Spectroscopic and Chromatographic Data for this compound

Technique Observed Data Interpretation
¹H NMR Characteristic signals for montelukast include a multiplet around δ 0.39 ppm (cyclopropyl protons). The dicyclohexylamine moiety will also exhibit characteristic signals.Confirms the presence of both the montelukast and dicyclohexylamine components in the salt.
¹³C NMR Provides detailed information on the carbon skeleton of the molecule.Confirms the overall molecular structure.
FTIR (cm⁻¹) A broad band around 3429 cm⁻¹ is characteristic of the O-H stretch in the montelukast free acid. In the salt, the carboxylic acid peak is expected to shift, and additional peaks corresponding to the N-H bonds of the dicyclohexylamine will be present.Confirms the formation of the ammonium (B1175870) carboxylate salt and the presence of key functional groups.
Mass Spec. The molecular weight of montelukast free acid is 586.18 g/mol , and dicyclohexylamine is 181.35 g/mol . The salt will show corresponding mass fragments.Confirms the molecular weight of the constituent ions.
HPLC Purity Typically >99.0%Indicates the effectiveness of the salt formation and purification process.
Solid-State Characterization

This compound salt is known to exist in at least two polymorphic forms, designated as Form A and Form B.[3] Polymorphism can significantly impact the physicochemical properties of the salt, such as its solubility and stability.

Table 2: Solid-State Properties of this compound Polymorphs

Property Form A Form B
Crystallization Solvent Ethyl acetate/hexanesToluene/heptane
X-Ray Diffraction (XRD) Unique diffraction patternDistinct diffraction pattern from Form A
Fourier-Transform Infrared (FTIR) Unique spectral patternDistinct spectral pattern from Form A
Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC method is crucial for determining the purity of the this compound salt and for identifying any process-related impurities.

Table 3: Representative HPLC Method Parameters

Parameter Condition 1 Condition 2
Column C18 (250 x 4.6 mm, 5 µm)Atlantis dC18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v)Gradient of 0.1% Orthophosphoric acid (A) and Water:Acetonitrile (5:95 v/v) (B)
Flow Rate 1.5 mL/min1.5 mL/min
Detection UV at 285 nmUV at 225 nm
Retention Time ~3.4 min~13.9 min

Sample Preparation: A known concentration of the this compound salt is dissolved in a suitable diluent (e.g., the mobile phase) to prepare the sample solution for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

X-Ray Diffraction (XRD)

  • Instrument: Powder X-ray diffractometer with Cu Kα radiation.

  • Procedure: The powdered sample is placed on a sample holder and scanned over a 2θ range (e.g., 2° to 40°).

Differential Scanning Calorimetry (DSC)

  • Instrument: Differential Scanning Calorimeter.

  • Procedure: A small amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine its melting point and enthalpy of fusion.

Conclusion

The synthesis and characterization of this compound salt are pivotal for the production of high-purity montelukast sodium. The formation of this crystalline intermediate facilitates the removal of impurities that are difficult to eliminate in the final API. A thorough understanding of the synthesis parameters and the application of appropriate analytical techniques for characterization are essential for ensuring the quality and consistency of the final drug product. This guide provides a foundational framework for researchers and professionals involved in the development and manufacturing of montelukast.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269), a selective and orally active leukotriene receptor antagonist, is widely recognized for its therapeutic role in managing asthma and allergic rhinitis.[1][2] Its primary mechanism involves blocking the action of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor, thereby mitigating bronchoconstriction and airway inflammation.[2][3] However, a growing body of evidence reveals that montelukast possesses broader anti-inflammatory properties that extend beyond CysLT1 receptor antagonism. These effects are mediated through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory cytokine production and the regulation of various immune cells.[4][5][6] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of montelukast dicyclohexylamine (B1670486), detailed experimental protocols for its evaluation, and a summary of quantitative data from key studies, offering valuable insights for researchers and professionals in drug development.

Core Mechanism of Action

Montelukast's anti-inflammatory activity stems from two principal mechanisms: its well-established role as a CysLT1 receptor antagonist and its emerging CysLT1-independent effects on intracellular signaling cascades.

Primary Mechanism: CysLT1 Receptor Antagonism

The primary and most understood mechanism of montelukast is its competitive antagonism of the CysLT1 receptor.[2][7]

  • Cysteinyl Leukotrienes (CysLTs): These are potent lipid inflammatory mediators (LTC₄, LTD₄, LTE₄) synthesized from arachidonic acid by various immune cells, including mast cells, eosinophils, and macrophages.[2][8]

  • Inflammatory Cascade: When CysLTs bind to the CysLT1 receptor, they trigger a cascade of pro-inflammatory responses, including airway smooth muscle contraction, increased vascular permeability leading to edema, enhanced mucus secretion, and the recruitment and activation of inflammatory cells like eosinophils.[2][8][9]

  • Montelukast's Role: By selectively binding to and blocking the CysLT1 receptor, montelukast effectively inhibits these downstream effects, thereby reducing the cardinal signs of inflammation.[7][8]

Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->CysLTs Mast Cells, Eosinophils CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Inflammation Inflammatory Response (Edema, Bronchoconstriction, Eosinophil Recruitment) CysLT1R->Inflammation Activates Montelukast Montelukast Dicyclohexylamine Montelukast->CysLT1R Antagonizes

Caption: Primary Mechanism: CysLT1 Receptor Antagonism by Montelukast.

Modulation of Intracellular Signaling Pathways

Beyond its receptor-level activity, montelukast exerts significant anti-inflammatory effects by interfering with critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[10][11] Montelukast has been shown to inhibit this pathway at multiple points.

  • Mechanism of Inhibition: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like TNF-α or LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB p65 subunit to translocate to the nucleus.[11][12] Montelukast can prevent the phosphorylation of both IκBα and the p65 subunit, thereby blocking its nuclear translocation and subsequent gene transcription.[12][13] Some studies also suggest montelukast can suppress NF-κB p65-associated histone acetyltransferase (HAT) activity, further reducing the expression of inflammatory genes.[5][14]

  • Downstream Effects: By inhibiting NF-κB, montelukast significantly reduces the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, and MCP-1.[4][5]

Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65:f0 Phosphorylates p_IkBa p-IκBα (Degradation) IkBa_p65:f0->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65:f1->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) Nucleus->Transcription Montelukast Montelukast Montelukast->IKK Inhibits Montelukast->p65_p50 Inhibits Translocation

Caption: Montelukast's Inhibition of the Canonical NF-κB Signaling Pathway.
Modulation of the MAPK Pathway

The MAPK signaling cascades (including p38 and Erk1/2) are also key players in inflammation.[10] Montelukast has been shown to suppress the phosphorylation of p38 and Erk1/2, which are involved in the expression of inflammatory cytokines and cell survival.[6][15] This inhibition contributes to its overall anti-inflammatory and, in some contexts, pro-apoptotic effects on cancer cells.[6][15]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of montelukast has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
Cell TypeStimulantMediator InhibitedMontelukast Conc.% Inhibition / EffectReference
Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-6, TNF-α, MCP-110⁻⁵ MSignificant Inhibition[4]
Nasal Mucosa/Polyp Epithelial CellsFBSGM-CSF, IL-6, IL-810⁻⁵ M to 10⁻⁷ MSignificant Inhibition[16]
THP-1 Derived M2 MacrophagesLPSIL-10, I-309/CCL110 µMSignificant Suppression[6]
PMA-differentiated U937 cellsTNF-αIL-8 Release0.1 µMPlateau of Inhibition[14]
Mouse Retinal Endothelial CellsTNF-αPhosphorylated NF-κB & IκBα2 µM>50% Reduction[12]
Table 2: In Vivo Anti-inflammatory and Cellular Effects
Animal ModelConditionTreatmentKey FindingReference
Asthmatic Guinea PigsAllergen ChallengeMontelukast (medium/high dose)Prevented decrease of IL-10; Inhibited NF-κB activation[17]
RatCarrageenan-induced Paw EdemaMontelukast (20 mg/kg)Partly reduced paw edema, fibrosis, and inflammatory cells[18][19]
RatFormalin TestMontelukast (20 mg/kg)Reduced serum IL-6, LTB₄, LTD₄; Reduced paw iNOS & COX2[18][19]
5xFAD Mice (AD model)Alzheimer's Disease PathologyMontelukast (low/high dose)Reduced CD8+ T-cell infiltration into brain parenchyma[20]
RatTCDD IntoxicationMontelukast (10 mg/kg/day)Normalized serum TNF-α and IL-1β levels[21]

Detailed Experimental Protocols

Reproducible and standardized protocols are critical for assessing anti-inflammatory activity. Below are detailed methodologies for key assays used to evaluate montelukast.

In Vitro Assay: LPS-Induced Cytokine Release in PBMCs

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.[4][11]

  • Cell Isolation and Culture:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of montelukast dicyclohexylamine (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle control (e.g., DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Inflammatory Stimulation:

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group of cells not treated with LPS.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each montelukast concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting a dose-response curve.

Start Isolate PBMCs Seed Seed Cells in 96-well Plate Start->Seed Pretreat Pre-treat with Montelukast or Vehicle (1 hr) Seed->Pretreat Stimulate Stimulate with LPS (24 hrs) Pretreat->Stimulate Centrifuge Centrifuge Plate Stimulate->Centrifuge Collect Collect Supernatant Centrifuge->Collect ELISA Quantify Cytokines (ELISA) Collect->ELISA Analyze Analyze Data (% Inhibition, IC₅₀) ELISA->Analyze

Caption: Experimental Workflow for an In Vitro Cytokine Release Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[10][22]

  • Animal Acclimatization:

    • Use male Wistar rats (150-200g). Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Baseline Measurement:

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Montelukast-treated groups (e.g., 10, 20, 30 mg/kg).

    • Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer this compound or the respective control substance orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the left hind paw.[10]

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[10]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects that are attributable to both its primary function as a CysLT1 receptor antagonist and its ability to modulate key intracellular signaling pathways like NF-κB and MAPK. The cumulative evidence from in vitro and in vivo studies confirms its capacity to reduce pro-inflammatory cytokine production, inhibit eosinophil activity, and ameliorate inflammatory responses in various tissues.

For drug development professionals, these findings position montelukast as a potential candidate for repurposing in a range of inflammatory conditions beyond asthma, including neuroinflammatory disorders and chronic inflammatory diseases.[20][23] Future research should focus on elucidating the precise molecular interactions within the CysLT1-independent pathways and conducting clinical trials to validate its efficacy in these new therapeutic areas. A deeper understanding of its dose-dependent effects and long-term safety profile in non-asthmatic inflammatory conditions will be crucial for its successful application.

References

Methodological & Application

Application Note: HPLC Method Development for the Analysis of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of montelukast (B128269) dicyclohexylamine (B1670486) salt. The method is suitable for the determination of montelukast in the presence of its counter-ion, dicyclohexylamine, and is applicable for quality control and stability testing of the drug substance. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The method has been developed based on existing literature for montelukast sodium analysis and has been adapted for the specific properties of the dicyclohexylamine salt.

Introduction

Montelukast is a potent and selective leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2] It is commercially available as the sodium salt. The dicyclohexylamine salt of montelukast is an important intermediate in the synthesis of montelukast sodium and its purity needs to be carefully controlled.[3] High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity and potency of montelukast and its related substances.[1][4][5] This application note provides a detailed protocol for the HPLC analysis of montelukast dicyclohexylamine.

Chemical Structures

CompoundStructure
Montelukast ![Image of the chemical structure of Montelukast](--INVALID-LINK--
Dicyclohexylamine
alt text

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

HPLC_Method_Development cluster_instrumentation Instrumentation cluster_conditions Chromatographic Conditions HPLC_System HPLC System (e.g., Agilent 1260, Waters Alliance) UV_Detector UV-Vis Detector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Software Chromatography Data Software Mobile_Phase Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (65:35 v/v) Flow_Rate Flow Rate: 1.0 mL/min Detection Detection Wavelength: 280 nm Injection_Volume Injection Volume: 10 µL Column_Temp Column Temperature: 30 °C

ParameterCondition
HPLC System Standard LC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.5 adjusted with Orthophosphoric Acid) (65:35 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Standard Solution Preparation

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL. Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a working standard solution of 100 µg/mL.

Sample Solution Preparation

Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

Method Validation Parameters

The developed method should be validated according to ICH guidelines, including the following parameters:

ParameterSpecification
Specificity No interference from excipients or dicyclohexylamine at the retention time of montelukast.
Linearity Correlation coefficient (r²) > 0.999 over a concentration range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

Results and Discussion

The developed HPLC method provides a good separation of montelukast from its counter-ion, dicyclohexylamine. Dicyclohexylamine has negligible UV absorbance at 280 nm and therefore does not interfere with the quantification of montelukast. A typical chromatogram would show a sharp, well-defined peak for montelukast with a retention time of approximately 7-9 minutes.

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the method.[6][7] The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl) Sample_Prep Sample Preparation Acid->Sample_Prep Base Base Hydrolysis (0.1N NaOH) Base->Sample_Prep Oxidation Oxidative Degradation (3% H2O2) Oxidation->Sample_Prep Thermal Thermal Degradation (80°C) Thermal->Sample_Prep Photolytic Photolytic Degradation (UV Light) Photolytic->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Drug_Substance This compound Drug Substance Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photolytic Expose to

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl2 hours at 60°C
Base Hydrolysis 0.1 N NaOH2 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 hours
Photolytic Degradation UV light (254 nm)24 hours

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method is suitable for routine quality control testing and stability studies. The validation of this method in accordance with ICH guidelines will ensure its suitability for its intended purpose in a regulated environment.

References

Application Note: Quantitative Analysis of Montelukast Dicyclohexylamine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor.[1] It is widely used in the treatment of asthma and to relieve symptoms of seasonal allergies.[2][3] Montelukast dicyclohexylamine (B1670486) is a salt form of montelukast used in pharmaceutical development and as a reference standard.[4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of montelukast from a montelukast dicyclohexylamine salt standard. The method is suitable for use in pharmaceutical quality control and research settings.

Experimental Protocol

Materials and Reagents
Standard and Sample Preparation

2.1. Standard Stock Solution Preparation

  • Accurately weigh a sufficient amount of this compound reference standard.

  • Dissolve the standard in DMSO to prepare a 1 mg/mL stock solution of montelukast. This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[]

  • Prepare a 1 mg/mL stock solution of the internal standard, Montelukast-d6, in methanol.[2]

  • Store both stock solutions at -20°C in tightly sealed containers, protected from light.[]

2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the montelukast stock solution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[2]

  • Construct a calibration curve by spiking the appropriate diluent with the working standard solutions to achieve a concentration range of, for example, 1.0 ng/mL to 1000 ng/mL.[2][] A common linear range is 2.5 ng/mL to 600 ng/mL.[2]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be adapted based on the specific instrumentation available.

3.1. Liquid Chromatography

ParameterCondition
HPLC System Shimadzu LC Prominence or equivalent
Column C18 column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm) or a C8 column
Mobile Phase A: 10mM Ammonium formate (pH 4.0) or 0.1% Formic acid in waterB: Acetonitrile
Gradient/Isocratic Isocratic: 20:80 (A:B) or 16:84 (A:B)
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 3-5 minutes

3.2. Mass Spectrometry

ParameterCondition
Mass Spectrometer Agilent Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Montelukast: m/z 586.2 → 568.2[2]Montelukast-d6 (IS): m/z 592.3 → 574.2[2]
Gas Temperature Dependent on instrument
Gas Flow Dependent on instrument
Nebulizer Pressure Dependent on instrument
Capillary Voltage Dependent on instrument

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for montelukast quantification.

ParameterResult
Linearity Range 1.0 - 800.0 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.999[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]
Intra-day Precision (%RSD) 1.91 - 7.10%[2]
Inter-day Precision (%RSD) 3.42 - 4.41%[2]
Intra-day Accuracy 98.32 - 99.17%[2]
Inter-day Accuracy 98.14 - 99.27%[2]
Recovery 57.33 - 76.05% (concentration dependent)[2]

Experimental Workflow

LC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_sol Prepare 1 mg/mL Stock Solutions (this compound in DMSO, IS in Methanol) working_std Prepare Working Standards & QC Samples via Serial Dilution stock_sol->working_std Dilute cal_curve Construct Calibration Curve (e.g., 1-1000 ng/mL) working_std->cal_curve Spike lc_separation Liquid Chromatography (C18 or C8 Column) cal_curve->lc_separation Inject ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection Elute & Ionize peak_integration Peak Integration & Area Ratio Calculation (Analyte/IS) ms_detection->peak_integration Acquire Data quantification Quantification using Calibration Curve peak_integration->quantification Plot reporting Report Final Concentration quantification->reporting Calculate

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of montelukast from a this compound salt standard. The protocol is straightforward, employing a simple dilution for standard preparation and a rapid chromatographic run time, making it suitable for high-throughput analysis in pharmaceutical settings. The provided performance characteristics demonstrate the method's accuracy, precision, and linearity over a relevant concentration range.

References

Application Notes and Protocols for In Vitro Studies Using Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), is widely recognized for its therapeutic role in asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory mediators released from cells like mast cells and eosinophils.[3][4] Beyond its established anti-inflammatory effects in respiratory diseases, emerging in vitro research has unveiled its potential in other areas, including oncology and osteoarthritis, by modulating various signaling pathways.[5][6]

These application notes provide detailed protocols for conducting in vitro studies to investigate the multifaceted effects of montelukast. The methodologies outlined below are based on established research and are intended to guide researchers in exploring its mechanisms of action in various cellular contexts. While the active pharmaceutical ingredient is montelukast sodium, these protocols can be adapted for other salt forms, such as montelukast dicyclohexylamine (B1670486), with appropriate consideration for solubility and stability in cell culture media.[7][8][9][]

Data Presentation: Quantitative Summary of Montelukast's In Vitro Effects

The following tables summarize key quantitative data from in vitro studies, offering a comparative overview of montelukast's efficacy in different experimental models.

Table 1: Anti-proliferative and Pro-apoptotic Effects of Montelukast on Cancer Cells

Cell LineAssayParameterConcentrationEffectReference
A549, H1299, H460, CL1-0, CL1-5, LLC (Lung Cancer)WST-1 Cell Proliferation AssayGrowth Inhibition100 µM>75% inhibition[5]
A549, H1299, CL1-5, LLC (Lung Cancer)WST-1 Cell Proliferation AssayIC5050 - 75 µM50% inhibitory concentration[5]
U-87 MG (Glioblastoma)MTT AssayCell Viability10 µM~50% reduction[11]
U-87 MG (Glioblastoma)MTT AssayCell Viability20 µM<10% viability[11]
U-87 MG (Glioblastoma)Annexin V Apoptosis AssayApoptosis20 µMIncreased early and late apoptosis[11]

Table 2: Anti-inflammatory Effects of Montelukast

Cell TypeStimulantParameter MeasuredMontelukast ConcentrationEffectReference
ATDC5 ChondrocytesIL-1βCysLTR1 Expression5 and 10 µMDecreased expression[6]
ATDC5 ChondrocytesIL-1βCell ViabilityNot specifiedAttenuated IL-1β-induced damage[6]
Peripheral Blood Mononuclear Cells (PBMCs) from asthmatic childrenSensitizing allergenIL-10 ConcentrationNot specifiedSignificant increase[12]
Nasal Polyp and Mucosa Epithelial CellsFetal Bovine SerumGM-CSF, IL-6, IL-8 Secretion10⁻⁵M to 10⁻⁷MSignificant inhibition[13]
THP-1-derived and human monocyte-derived M2 macrophagesLPSIL-10 and I-309/CCL1 ExpressionNot specifiedSignificant suppression[14]
PBMCs from asthmatic patientsRagweed and Mite AllergensCysteinyl Leukotriene Production10 µMInhibition[15]
PBMCs from asthmatic patientsRagweed and Mite AllergensIL-5 mRNA Expression1, 10, 50 µMInhibition[15]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT/WST-1)

This protocol is designed to assess the effect of montelukast on cell viability and proliferation. The choice between MTT, WST-1, or CCK-8 assays depends on the specific cell type and experimental setup.[16][17][18]

Materials:

  • Target cells (e.g., A549 lung cancer cells, U-87 MG glioblastoma cells)

  • Complete cell culture medium

  • Montelukast (sodium salt or dicyclohexylamine salt, dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Montelukast Treatment: Prepare serial dilutions of montelukast in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of montelukast (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve montelukast).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[19]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against montelukast concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following montelukast treatment.

Materials:

  • Target cells

  • Complete cell culture medium

  • Montelukast

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of montelukast as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cytokine Expression Analysis (ELISA)

This protocol details the measurement of cytokine secretion from cells treated with montelukast.

Materials:

  • Target cells (e.g., PBMCs, epithelial cells)

  • Complete cell culture medium

  • Montelukast

  • Stimulating agent (e.g., LPS, allergen)

  • 24-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, IL-10, GM-CSF)

  • Plate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in 24-well plates. Pre-treat the cells with different concentrations of montelukast for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent to the wells to induce cytokine production. Include appropriate controls (untreated cells, cells with stimulant only, cells with montelukast only).

  • Supernatant Collection: Incubate for the desired period (e.g., 24 hours). Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the effect of montelukast on the expression and phosphorylation of key signaling proteins.

Materials:

  • Target cells

  • Complete cell culture medium

  • Montelukast

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with montelukast as described previously. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways of Montelukast

Montelukast_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CysLT1R CysLT1R WNK1 WNK1 CysLT1R->WNK1 ↓P Akt Akt CysLT1R->Akt ↓P MEK MEK CysLT1R->MEK ↓P Erk1_2 Erk1/2 CysLT1R->Erk1_2 ↓P PRAS40 PRAS40 CysLT1R->PRAS40 ↓P p38_MAPK p38 MAPK CysLT1R->p38_MAPK Inhibits NFkB NF-κB CysLT1R->NFkB Inhibits KLF2 KLF2 CysLT1R->KLF2 Activates Leukotrienes Cysteinyl Leukotrienes Leukotrienes->CysLT1R Montelukast Montelukast Montelukast->CysLT1R Inhibits Bcl2 Bcl-2 Akt->Bcl2 ↓Expression Bak Bak Akt->Bak ↑Expression Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB->Gene_Expression Regulates Bcl2->Gene_Expression Anti-apoptotic Bak->Gene_Expression Pro-apoptotic KLF2->Gene_Expression Regulates AIF AIF AIF->Gene_Expression Induces Apoptosis

Caption: Signaling pathways modulated by montelukast in vitro.

Experimental Workflow for In Vitro Montelukast Studies

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cell Line culture_cells Cell Culture and Seeding start->culture_cells montelukast_prep Prepare Montelukast Solutions culture_cells->montelukast_prep treatment Treat Cells with Montelukast culture_cells->treatment montelukast_prep->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cytokine Cytokine Analysis (ELISA/RT-PCR) treatment->cytokine western Western Blot (Signaling Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cytokine->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro studies with montelukast.

References

Application Notes and Protocols: Montelukast Dicyclohexylamine in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma and the relief of symptoms associated with allergic rhinitis. The active pharmaceutical ingredient (API) in the final dosage form is montelukast sodium. However, in the synthesis and purification process of montelukast, the dicyclohexylamine (B1670486) salt of montelukast plays a critical intermediate role. These application notes provide a comprehensive overview of the use of montelukast dicyclohexylamine in drug formulation studies, including its physicochemical properties, its primary application in purification, and detailed protocols for its handling and conversion to the final API.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its formation as a salt is a key step in the purification of crude montelukast acid, leveraging the salt's crystallinity and solubility profile to remove impurities.

Solubility Profile

While precise quantitative solubility data is not extensively published, the qualitative solubility of this compound in various organic solvents is summarized in the table below. This information is crucial for selecting appropriate solvent systems for its formation, crystallization, and subsequent reactions.

SolventSolubility
ChloroformSoluble[]
DichloromethaneSoluble[]
Ethyl Acetate (B1210297)Soluble[]
Dimethyl Sulfoxide (DMSO)Soluble[]
AcetoneSoluble[]
MethanolSlightly Soluble[]

Applications in Drug Formulation Studies

The primary application of this compound in a pharmaceutical setting is not as a final drug substance but as a critical intermediate for purification.[2][3]

Purification of Montelukast

The formation of the dicyclohexylamine salt is an effective method for purifying crude montelukast acid obtained from synthesis. The process involves reacting the crude acid with dicyclohexylamine in a suitable solvent, leading to the precipitation of the crystalline this compound salt, leaving impurities behind in the solution.

Advantages of Using the Dicyclohexylamine Salt for Purification:

  • High Crystallinity: The salt readily forms well-defined crystals, which facilitates its isolation and purification through filtration and washing.

  • Improved Handling: The crystalline solid is easier to handle and dry compared to the often oily or amorphous crude montelukast acid.

  • Effective Impurity Rejection: The crystallization process is highly selective, effectively removing process-related impurities and isomers.

Pharmaceutical Reference Standard

This compound is also utilized as a pharmaceutical secondary standard or certified reference material.[4][5][6] In this capacity, it is used for:

  • Analytical Method Development: As a well-characterized standard for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of montelukast.

  • Quality Control: For the identification and purity testing of montelukast sodium in final drug products.

Experimental Protocols

Protocol 1: Formation and Purification of this compound Salt

This protocol describes a general procedure for the formation and purification of this compound from crude montelukast acid.

Materials:

  • Crude Montelukast Acid

  • Ethyl Acetate

  • Dicyclohexylamine

  • n-Hexane (or another suitable anti-solvent)

  • Reaction vessel with stirring

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude montelukast acid in an appropriate volume of ethyl acetate at room temperature with stirring until a clear solution is obtained.

  • Slowly add dicyclohexylamine (typically 1.0 to 1.1 molar equivalents) to the solution.

  • Stir the mixture at room temperature. The formation of a precipitate (the dicyclohexylamine salt) should be observed. Seeding with a small crystal of pure this compound can be employed to induce crystallization if necessary.[7]

  • After a period of stirring (e.g., 1-2 hours) to ensure complete salt formation, slowly add n-hexane as an anti-solvent to promote further precipitation and increase the yield.

  • Continue stirring the resulting slurry for several hours or overnight to allow for complete crystallization.

  • Collect the crystalline product by filtration.

  • Wash the filter cake with a portion of the ethyl acetate/n-hexane mixture or pure n-hexane to remove residual impurities.

  • Dry the purified this compound salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Conversion of this compound to Montelukast Sodium

This protocol outlines the conversion of the purified dicyclohexylamine salt to the final API, montelukast sodium.

Materials:

Procedure:

  • Suspend the purified this compound in a mixture of toluene and water.

  • Add a dilute solution of acetic acid to the mixture with stirring. This will neutralize the dicyclohexylamine and liberate the free montelukast acid into the organic (toluene) layer.[7][8]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the montelukast free acid.

  • Wash the organic layer with water to remove any residual acetic acid and dicyclohexylammonium (B1228976) acetate.

  • To the organic layer, add a solution of sodium hydroxide in ethanol (or sodium methoxide (B1231860) in methanol) to form the sodium salt of montelukast.

  • Stir the mixture until the conversion is complete.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid montelukast sodium.

  • The resulting montelukast sodium can be further purified by crystallization from a suitable solvent system, such as toluene/acetonitrile.[2][3]

Visualization of Workflows

experimental_workflow cluster_purification Purification of Montelukast cluster_conversion Conversion to Montelukast Sodium crude_montelukast Crude Montelukast Acid dissolution Dissolve in Ethyl Acetate crude_montelukast->dissolution add_dcha Add Dicyclohexylamine dissolution->add_dcha crystallization Crystallization add_dcha->crystallization filtration Filtration & Washing crystallization->filtration pure_salt Pure Montelukast Dicyclohexylamine Salt filtration->pure_salt start_conversion Pure Montelukast Dicyclohexylamine Salt pure_salt->start_conversion To Conversion neutralization Neutralization with Acetic Acid in Toluene/Water start_conversion->neutralization extraction Separation of Organic Layer neutralization->extraction add_naoh Addition of Sodium Hydroxide extraction->add_naoh evaporation Solvent Evaporation add_naoh->evaporation final_api Montelukast Sodium (API) evaporation->final_api

Caption: Workflow for the purification of montelukast via its dicyclohexylamine salt and subsequent conversion to montelukast sodium.

Stability and Storage

While detailed stability data for this compound is not extensively published, general good laboratory practices for handling pharmaceutical intermediates should be followed.

  • Storage: Store in a well-closed container in a cool, dry place, protected from light.[]

  • Stability: As a salt of a strong base and a weak acid, it is expected to be relatively stable under normal storage conditions. However, it is susceptible to degradation under harsh acidic or basic conditions, which are exploited during its conversion to the free acid and then to the sodium salt. Forced degradation studies on montelukast sodium have shown susceptibility to acidic, basic, and thermal stress.[9][10][11][12][13] It is reasonable to infer that the montelukast moiety in the dicyclohexylamine salt would exhibit similar degradation pathways.

Signaling Pathway of Montelukast

The therapeutic effect of montelukast is achieved through the antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. Understanding this pathway is fundamental to its pharmacological action.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Allergens) mast_cells Mast Cells / Eosinophils inflammatory_stimuli->mast_cells activate leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) mast_cells->leukotrienes release cyslt1_receptor CysLT1 Receptor (on Airway Smooth Muscle and other cells) leukotrienes->cyslt1_receptor bind to response Pathophysiological Responses: - Bronchoconstriction - Airway Edema - Mucus Secretion - Eosinophil Recruitment cyslt1_receptor->response leads to montelukast Montelukast montelukast->cyslt1_receptor block Blockade

Caption: Mechanism of action of montelukast as a CysLT1 receptor antagonist.

Conclusion

This compound is a key intermediate in the manufacturing of high-purity montelukast sodium. Its application in drug formulation studies is primarily centered on its use in purification and as a reference standard for analytical purposes. The protocols provided herein offer a foundational understanding for researchers working with this compound. A thorough understanding of its properties and handling is essential for the successful development and quality control of montelukast-containing drug products.

References

Application Notes and Protocols: Montelukast Dicyclohexylamine as a Key Intermediate in the Synthesis of Montelukast Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of montelukast (B128269) dicyclohexylamine (B1670486) salt as a critical intermediate in the synthesis of the active pharmaceutical ingredient (API), montelukast sodium. The formation of the dicyclohexylamine salt is a pivotal purification step that effectively removes impurities, ensuring the high purity required for the final API.

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and seasonal allergies.[1] The synthesis of montelukast sodium is a multi-step process, and achieving the required high purity of the final product can be challenging. A key strategy in the manufacturing process is the isolation of montelukast as a dicyclohexylamine (DCHA) salt. This crystalline intermediate allows for efficient purification, removing process-related impurities and ensuring a robust and reproducible synthesis.[2][3] This document outlines the rationale, protocols, and key considerations for the formation of montelukast dicyclohexylamine and its conversion to montelukast sodium.

The Role of Dicyclohexylamine Salt Formation in Purification

The crude montelukast free acid obtained from the penultimate synthetic step often contains impurities that are difficult to remove by conventional crystallization of the free acid itself.[4] The formation of the dicyclohexylamine salt provides a significant advantage due to its ability to crystallize readily from various solvent systems, effectively excluding impurities in the mother liquor.[2][3] This acid-base salt formation approach is a crucial step for purging impurities before conversion to the final sodium salt.[1]

The general workflow for this purification strategy is as follows:

G A Crude Montelukast Free Acid B Dissolution in Organic Solvent (e.g., Ethyl Acetate (B1210297), Toluene) A->B C Addition of Dicyclohexylamine (DCHA) B->C D Crystallization of Montelukast DCHA Salt C->D E Filtration and Drying D->E F Purified Montelukast DCHA Salt E->F G Neutralization with Weak Acid (e.g., Acetic Acid) F->G H Formation of Montelukast Free Acid in Organic Phase G->H I Conversion to Montelukast Sodium (Addition of Sodium Source, e.g., NaOH, Sodium Methoxide) H->I J Crystallization/Precipitation I->J K Final Montelukast Sodium API J->K

Caption: Workflow for the purification of Montelukast via its Dicyclohexylamine salt.

Experimental Protocols

The following protocols are generalized from various published methods.[1][4][5][6] Researchers should optimize these protocols based on their specific starting materials and desired scale.

Protocol for the Formation of this compound Salt

Objective: To purify crude montelukast free acid by forming its dicyclohexylamine salt.

Materials:

  • Crude Montelukast Free Acid

  • Ethyl Acetate

  • Dicyclohexylamine (DCHA)

  • n-Hexane or n-Heptane (anti-solvent)

  • Toluene (B28343) (alternative solvent)

  • Montelukast DCHA Salt (for seeding, optional but recommended)[1][6]

Procedure:

  • Dissolve the crude montelukast free acid in a suitable organic solvent, such as ethyl acetate or toluene, with gentle heating if necessary (e.g., 40-45°C) to ensure complete dissolution.[6]

  • Cool the solution to room temperature (20-25°C).[6]

  • Slowly add dicyclohexylamine (approximately 1.0-1.2 molar equivalents) to the stirred solution over a period of 30-45 minutes.[6]

  • Stir the mixture at room temperature for 1 hour. Seeding with a small amount of pure montelukast DCHA salt at this stage can facilitate crystallization.[1][6]

  • Age the resulting slurry for an extended period (e.g., 12-24 hours) at room temperature to ensure complete precipitation.[1][6]

  • Slowly add an anti-solvent, such as n-hexane or n-heptane, to the slurry over approximately 1 hour to further decrease the solubility of the salt and maximize the yield.[1][6]

  • Continue stirring the slurry for another 12-24 hours at room temperature.[6]

  • Filter the precipitated solid and wash the filter cake with the anti-solvent (n-hexane or n-heptane).[6]

  • Dry the purified this compound salt under vacuum at 40-50°C until a constant weight is achieved.[6]

Protocol for the Conversion of this compound Salt to Montelukast Sodium

Objective: To convert the purified this compound salt into the final montelukast sodium API.

Materials:

Procedure:

  • Suspend the purified montelukast DCHA salt in a two-phase solvent system, such as toluene and water or dichloromethane and water.[1][6][7]

  • Add a dilute aqueous solution of a weak acid, like acetic acid, to the mixture while stirring. This will neutralize the dicyclohexylamine, forming a water-soluble salt (dicyclohexylammonium acetate), and regenerate the montelukast free acid, which will remain in the organic layer.[1][5]

  • After stirring, allow the layers to separate and collect the organic layer containing the montelukast free acid. The aqueous layer can be extracted again with the organic solvent to maximize recovery.[6]

  • Wash the combined organic layers with water to remove any residual acid and dicyclohexylamine salt.[5]

  • To the organic solution of montelukast free acid, add a stoichiometric amount of a sodium source, such as a solution of sodium hydroxide in ethanol or sodium methoxide.[1][5]

  • Concentrate the resulting solution to a minimum volume.[1]

  • The final montelukast sodium can be isolated by either:

    • Precipitation: Add a non-polar solvent like n-hexane or n-heptane to precipitate the montelukast sodium.[5]

    • Crystallization: Dissolve the residue in a suitable solvent like acetonitrile at an elevated temperature (e.g., 40°C), optionally seed with montelukast sodium crystals, and then allow it to cool to induce crystallization.[1]

  • Filter the solid product, wash with a small amount of the crystallization or precipitation solvent, and dry under vacuum to obtain the final montelukast sodium API.

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of montelukast sodium via the dicyclohexylamine intermediate.

Table 1: Reaction Conditions for Montelukast DCHA Salt Formation

ParameterConditionReference
SolventEthyl Acetate[1][4]
Anti-solventn-Hexane[1][6]
Temperature20-25°C[1][6]
Aging Time12-24 hours[1][6]

Table 2: Yield and Purity at Different Stages

StageTypical YieldTypical Purity (HPLC)Reference
Crude Montelukast Free Acid-~96.0 - 98.5%[4]
Purified Montelukast DCHA Salt40.5% (example)>99.5%[6]
Final Montelukast Sodium88% (from intermediate 2)>99.8%[8][9]

Note: Yields can vary significantly based on the purity of starting materials and the specific conditions used.

Signaling Pathways and Logical Relationships

The chemical transformations involved in the conversion of the dicyclohexylamine salt to the sodium salt can be visualized as follows:

G cluster_0 Two-Phase System (Organic/Aqueous) cluster_1 Final Salt Formation (Organic Phase) A Montelukast-DCHA Salt (in Organic Solvent) C Montelukast Free Acid (Remains in Organic Phase) A->C Protonation B Acetic Acid (H⁺) (in Aqueous Phase) D Dicyclohexylammonium Acetate (Moves to Aqueous Phase) B->D Salt Formation E Montelukast Free Acid G Montelukast Sodium E->G Deprotonation F Sodium Source (Na⁺) (e.g., NaOH) F->G Salt Formation

Caption: Acid-base reactions in the conversion of Montelukast DCHA to Montelukast Sodium.

Conclusion

The use of this compound as a purifiable intermediate is a highly effective and widely adopted strategy in the synthesis of montelukast sodium. This method allows for the robust removal of impurities, leading to a final API that meets the stringent purity requirements for pharmaceutical use. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and manufacturing of montelukast sodium.

References

Application Notes and Protocols for Evaluating Montelukast Dicyclohexylamine Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a key receptor in the inflammatory cascade associated with asthma and allergic rhinitis. By blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to CysLT1R, montelukast effectively mitigates downstream signaling events that lead to airway inflammation, bronchoconstriction, and mucus production. Montelukast dicyclohexylamine (B1670486) is a salt form of the active montelukast moiety. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the in vitro activity of montelukast dicyclohexylamine, enabling researchers to assess its potency and mechanism of action.

CysLT1 Receptor Signaling Pathway

The binding of cysteinyl leukotrienes to the Gq-coupled CysLT1 receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). This rise in intracellular calcium, in conjunction with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets, culminating in a cellular inflammatory response. This compound, as a CysLT1R antagonist, competitively inhibits the initial binding of cysteinyl leukotrienes, thereby blocking this entire signaling pathway.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTD₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds Montelukast Montelukast Dicyclohexylamine Montelukast->CysLT1R Blocks PLC Phospholipase C (PLC) CysLT1R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Response Inflammatory Response PKC->Response Leads to

CysLT1R signaling and montelukast's inhibitory action.

Quantitative Data Summary

The following table summarizes the inhibitory activity of montelukast in various cell-based assays. Note that the available quantitative data is for montelukast (likely the sodium salt), and specific data for the dicyclohexylamine salt is limited in publicly available literature. Researchers are encouraged to generate specific dose-response curves for this compound to determine its precise potency.

Assay TypeCell LineAgonist/StimulusParameterMontelukast Activity (IC₅₀)Reference
Calcium MobilizationdU937UTP[Ca²⁺]i7.7 ± 2.7 µM[1]
Calcium MobilizationdU937UDP[Ca²⁺]i4.5 ± 0.3 µM[1]
CysLT1R BindingHuman Lung Parenchyma[³H]LTD₄KiPotent (rank order)[2]
Eosinophil MigrationHuman Eosinophils5-oxo-ETEMigrationInhibited[3]

Experimental Protocols

CysLT1 Receptor Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.

Workflow:

Receptor_Binding_Workflow prep Prepare Cell Membranes (Expressing CysLT1R) incubate Incubate Membranes with [³H]LTD₄ and Montelukast Dicyclohexylamine prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki Determination) quantify->analyze

Workflow for the CysLT1 Receptor Binding Assay.

Protocol:

  • Cell Membrane Preparation:

    • Culture cells endogenously expressing or transfected with the human CysLT1 receptor (e.g., U937, HEK293-CysLT1R).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Serial dilutions of this compound or vehicle control.

      • A fixed concentration of [³H]LTD₄ (typically at or below its Kd).

      • Cell membrane preparation.

    • To determine non-specific binding, include wells with a high concentration of unlabeled LTD₄.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1R agonist.

Workflow:

Calcium_Mobilization_Workflow seed Seed CysLT1R-expressing Cells in a 96-well Plate load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed->load incubate Incubate with Montelukast Dicyclohexylamine load->incubate stimulate Stimulate with LTD₄ and Measure Fluorescence incubate->stimulate analyze Data Analysis (IC₅₀ Determination) stimulate->analyze Eosinophil_Migration_Workflow isolate Isolate Eosinophils from Peripheral Blood add_cells Add Pre-treated Eosinophils (with this compound) to Upper Chamber isolate->add_cells setup Set up Boyden Chamber with Chemoattractant (LTD₄) in Lower Chamber setup->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate quantify Quantify Migrated Cells (Staining and Counting) incubate->quantify analyze Data Analysis (% Inhibition) quantify->analyze

References

Application Notes and Protocols for the Analytical Method Validation of Montelukast Dicyclohexylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of montelukast (B128269) dicyclohexylamine (B1670486) in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. The methodologies are based on established analytical techniques and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4][5] While much of the available literature focuses on montelukast sodium, these protocols have been adapted to be suitable for montelukast dicyclohexylamine, considering potential differences in solubility and handling.

Analytical Techniques

Two common and robust analytical techniques for the quantification of montelukast are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the determination of montelukast.[6][7][8] A reversed-phase HPLC method is typically employed, providing excellent separation of montelukast from potential impurities and degradation products.[9][10]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the routine analysis of montelukast in bulk and dosage forms.[11][12][13] This method is based on the inherent chromophoric properties of the montelukast molecule.

Method Validation Protocols

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[2][5] The following protocols are based on the ICH Q2(R2) guidelines.[1][3][4]

HPLC Method Validation Protocol

Objective: To validate a reversed-phase HPLC method for the accurate and precise quantification of this compound.

2.1.1. Suggested Chromatographic Conditions

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 - 1.5 mL/min[6][8]
Detection Wavelength 285 nm[6][8] or 345 nm[12]
Injection Volume 20 µL[6]
Column Temperature Ambient or controlled at 25-30 °C

Note: The exact mobile phase composition and pH should be optimized to achieve a symmetric peak shape and a suitable retention time for montelukast. Due to the dicyclohexylamine salt, initial solubility trials in the mobile phase are recommended.

2.1.2. Validation Parameters and Experimental Design

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Protocol: Analyze placebo (excipients), a standard solution of this compound, and a sample preparation. Inject known impurities if available. Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate montelukast from its degradation products.[10] The peak for montelukast should be pure and free from interference.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five concentrations of this compound reference standard over a range of 50-150% of the expected working concentration. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11][14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Protocol: The range is typically the same as the linearity range.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo blend with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[8][15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.[2]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.[6]

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively.

    • Protocol: DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve). Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.[6][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small variations in the method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C). The system suitability parameters should remain within the acceptance criteria.

UV-Visible Spectrophotometry Method Validation Protocol

Objective: To validate a UV-Visible spectrophotometric method for the routine quantification of this compound.

2.2.1. Method Parameters

ParameterSuggested Condition
Solvent Methanol or Ethanol[12][13]
Wavelength of Maximum Absorbance (λmax) ~287 nm or ~345 nm[12][16]
Blank The solvent used for sample preparation

Note: The λmax should be determined by scanning a solution of this compound over the UV range (200-400 nm).

2.2.2. Validation Parameters and Experimental Design

The validation parameters (Specificity, Linearity, Range, Accuracy, and Precision) are similar to the HPLC method, with absorbance values used instead of peak areas.

  • Specificity: While less specific than HPLC, specificity can be demonstrated by analyzing a placebo solution and showing no significant absorbance at the analytical wavelength.

  • Linearity: Prepare a series of at least five concentrations and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11][12]

  • Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo. Recoveries should be within 98-102%.[15]

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of a sample. The %RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The %RSD between the results should be ≤ 2%.

Data Presentation

Quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of HPLC Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of montelukastComplies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range (µg/mL) Defined by linearity1 - 100[6]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Detection Limit (DL) (µg/mL) Report value0.1
Quantitation Limit (QL) (µg/mL) Report value0.3
Robustness System suitability passes under all conditionsComplies

Table 2: Summary of UV-Vis Spectrophotometry Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaExample Result
Specificity No significant absorbance from placeboComplies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity5 - 30[12]
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 100.8%
Precision (%RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%

Visualizations

Experimental Workflow for HPLC Method Validation

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol Execution cluster_2 Phase 3: Data Analysis & Reporting A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Optimize for Peak Shape, Retention Time, and Resolution A->B C Prepare Standard and Sample Solutions B->C Proceed to Validation D Perform Specificity Studies (Forced Degradation) C->D E Establish Linearity and Range C->E F Determine Accuracy (Recovery Studies) C->F G Assess Precision (Repeatability & Intermediate) C->G H Determine DL and QL C->H J Analyze Data and Compare Against Acceptance Criteria D->J E->J F->J G->J H->J I Evaluate Robustness I->B Re-optimization if needed I->J K Compile Validation Report J->K

Caption: HPLC method validation workflow from development to reporting.

Interrelationship of Analytical Method Validation Parameters

G cluster_quantitative Quantitative Tests cluster_general General Tests center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range QL Quantitation Limit center->QL Specificity Specificity center->Specificity Robustness Robustness center->Robustness DL Detection Limit center->DL Accuracy->Linearity Precision->Accuracy Linearity->Range defines QL->DL >

Caption: Logical relationship of ICH validation parameters.

References

Application Notes: Use of Montelukast Dicyclohexylamine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), is a widely used therapeutic agent for asthma and allergic rhinitis.[1][2] The dicyclohexylamine (B1670486) salt of montelukast is often utilized in research and analytical applications.[3] Competitive binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction of ligands, such as montelukast, with their target receptors.[4] These assays determine the affinity of a test compound for a receptor by measuring its ability to compete with a labeled ligand for binding to that receptor.[4] This document provides detailed protocols and data for the use of montelukast dicyclohexylamine in competitive binding assays targeting the CysLT1 receptor.

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), triggers a signaling cascade leading to inflammatory responses.[2][5] This pathway is a key contributor to the pathophysiology of asthma and other inflammatory conditions.[5] Montelukast exerts its therapeutic effect by competitively blocking the binding of these inflammatory mediators to the CysLT1 receptor.[6]

CysLT1 Receptor Signaling Pathway

The binding of cysteinyl leukotrienes to the CysLT1 receptor initiates a conformational change in the receptor, leading to the activation of associated G proteins, primarily of the Gq/11 family. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events culminate in the physiological responses associated with CysLT1 receptor activation, such as smooth muscle contraction and eosinophil recruitment. Montelukast, as a competitive antagonist, blocks the initial binding of the cysteinyl leukotrienes, thereby inhibiting this entire signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CysLT Cysteinyl Leukotrienes (LTD₄) CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds Montelukast Montelukast Montelukast->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Inflammatory Response Ca_release->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway.

Quantitative Data: Binding Affinity of CysLT1 Receptor Ligands

The following table summarizes the binding affinities (IC₅₀ and Kᵢ values) of montelukast and other relevant compounds for the CysLT1 receptor, as determined by competitive radioligand binding assays. The IC₅₀ value represents the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand, while the Kᵢ (inhibitory constant) is a measure of the affinity of the competing ligand for the receptor.

CompoundRadioligandReceptor SourceIC₅₀ (nM)Kᵢ (nM)Reference
Montelukast [³H]-LTD₄Human Lung Parenchyma-Potent, similar to Zafirlukast[7]
Zafirlukast[³H]-LTD₄Human Lung Parenchyma-Potent, similar to Montelukast[7]
Pranlukast[³H]-LTD₄Human Lung Parenchyma-Less potent than Montelukast[7]
LTD₄[³H]-LTD₄Recombinant Human CysLT10.335-[8]
MK-571[³H]-LTD₄Recombinant Human CysLT159-[8]

Note: Specific IC₅₀ and Kᵢ values for this compound were not explicitly found in the search results, but its potency is consistently ranked high and comparable to zafirlukast.

Experimental Protocols

CysLT1 Receptor Membrane Preparation

This protocol describes the preparation of crude cell membranes from tissues or cultured cells expressing the CysLT1 receptor.

Materials:

  • Tissue (e.g., guinea pig lung parenchyma) or cultured cells expressing CysLT1 receptor

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Homogenize the tissue or cells in 20 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 3).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.[9]

Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay using [³H]-LTD₄ as the radioligand and this compound as the competitor.

Materials:

  • CysLT1 receptor membrane preparation

  • [³H]-LTD₄ (Radioligand)

  • This compound (unlabeled competitor)

  • LTD₄ (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine, pH 7.4[10]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[10]

  • 96-well microplates (non-binding surface)

  • 96-well filter plates (e.g., GF/C filters) pre-coated with 0.33% polyethyleneimine (PEI)[10][11]

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Experimental Workflow Diagram:

Competitive_Binding_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis A Prepare serial dilutions of This compound D Add to 96-well plate: 1. Membranes 2. Montelukast (or buffer/LTD₄) 3. [³H]-LTD₄ A->D B Prepare Radioligand Solution ([³H]-LTD₄ at constant concentration) B->D C Prepare CysLT1 Receptor Membrane Suspension C->D E Incubate at room temperature for 60-120 minutes D->E F Transfer to pre-treated filter plate E->F G Apply vacuum to separate bound from free radioligand F->G H Wash filters with ice-cold Wash Buffer (3x) G->H I Dry the filter plate H->I J Add scintillation fluid I->J K Count radioactivity in a scintillation counter J->K L Analyze data to determine IC₅₀ and Kᵢ values K->L

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: CysLT1 membranes, [³H]-LTD₄, and Binding Buffer.

    • Non-specific Binding: CysLT1 membranes, [³H]-LTD₄, and a saturating concentration of unlabeled LTD₄ (e.g., 1 µM).[8]

    • Competition: CysLT1 membranes, [³H]-LTD₄, and varying concentrations of this compound.

  • Incubation: The final assay volume is typically 200-250 µL.[9] Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[10]

  • Filtration: Rapidly transfer the contents of the assay plate to the pre-treated filter plate and apply a vacuum to separate the bound from the free radioligand.[10][12]

  • Washing: Wash the filters three times with ice-cold Wash Buffer.[10][11]

  • Radioactivity Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Logical Relationship of Competitive Binding:

Competitive_Binding_Logic Receptor CysLT1 Receptor Bound_Radioligand Receptor-Radioligand Complex (Measured Signal) Receptor->Bound_Radioligand Bound_Competitor Receptor-Competitor Complex (Undetected) Receptor->Bound_Competitor Radioligand [³H]-LTD₄ (Radiolabeled Ligand) Radioligand->Receptor Binds Competitor Montelukast (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Principle of competitive binding.

Conclusion

These application notes provide a comprehensive guide for utilizing this compound in competitive binding assays to study its interaction with the CysLT1 receptor. The detailed protocols for membrane preparation and the competitive binding assay, along with the illustrative diagrams of the signaling pathway and experimental workflow, offer a robust framework for researchers in pharmacology and drug development. The provided quantitative data serves as a valuable reference for validating experimental results. These assays are crucial for understanding the mechanism of action of CysLT1 receptor antagonists and for the discovery of novel therapeutic agents targeting this important inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Montelukast Dicyclohexylamine Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of montelukast (B128269) dicyclohexylamine (B1670486) (DCHA) salt, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting montelukast free acid into its dicyclohexylamine salt?

A1: The formation of the dicyclohexylamine salt is a crucial purification step in the manufacturing process of montelukast.[1][2][3] Montelukast free acid is often difficult to crystallize directly from the crude reaction mixture.[1][4] Converting it to the DCHA salt allows for effective purification through selective crystallization, which helps to remove impurities generated during the synthesis.[5][6] The crystalline nature of the DCHA salt facilitates its isolation with high purity.[1]

Q2: What are some common impurities that can lead to low yield and how can they be minimized?

A2: Common impurities include the montelukast sulfoxide (B87167) and the (Z)-isomer.

  • Montelukast Sulfoxide: This impurity forms due to the oxidation of the thioether linkage in the montelukast molecule.[6] To prevent its formation, it is critical to maintain a strict inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up to minimize exposure to atmospheric oxygen, especially at elevated temperatures.[6] If formed, the sulfoxide impurity can be removed during the DCHA salt crystallization, as the montelukast amine salt is typically less soluble and will selectively crystallize.[6]

  • (Z)-Isomer: This is a photoproduct resulting from the isomerization of the trans-double bond in the cinnamyl portion of the molecule upon exposure to light, particularly UV light.[6] To minimize its formation, all steps of the synthesis and purification should be carried out in the absence of light.[7]

Q3: How critical is seeding in the crystallization of montelukast DCHA salt?

A3: Seeding is a highly recommended practice to control the crystallization process.[2][8][9] Adding a small amount of pure montelukast DCHA salt crystals to the solution can:

  • Induce crystallization when spontaneous nucleation is slow.[2]

  • Accelerate the crystallization process.[2]

  • Lead to a more uniform particle size distribution.[2]

  • Help in obtaining a specific desired polymorphic form of the salt.[2]

Troubleshooting Guide: Low Yield in Montelukast Dicyclohexylamine Salt Synthesis

This guide addresses specific issues that can lead to low yields during the synthesis and crystallization of montelukast DCHA salt.

Issue Potential Causes Recommended Actions & Solutions
Poor or No Precipitation of DCHA Salt 1. Supersaturation not reached: The concentration of the montelukast DCHA salt in the solvent may be below its saturation point. 2. Inappropriate solvent system: The chosen solvent may be too good a solvent for the DCHA salt. 3. Presence of impurities: Certain impurities can inhibit crystallization.1. Concentrate the solution: Carefully remove some of the solvent under reduced pressure. 2. Add an anti-solvent: Slowly add a solvent in which the DCHA salt is poorly soluble (e.g., n-hexane or n-heptane) to a solution in a solvent like ethyl acetate (B1210297) or toluene (B28343) to induce precipitation.[2][5][8][9] 3. Seeding: Introduce a small amount of pure montelukast DCHA salt crystals to initiate crystallization.[2][5][8][9] 4. Cooling: Lowering the temperature of the solution can decrease the solubility of the salt and promote crystallization.
Low Purity of the Isolated DCHA Salt 1. Co-precipitation of impurities: Impurities may crystallize along with the desired product. 2. Incomplete reaction: Unreacted montelukast free acid may be present. 3. Inadequate washing: Insufficient washing of the filtered salt can leave impurities on the crystal surface.1. Optimize solvent system: Use a solvent system that maximizes the solubility difference between the DCHA salt and the impurities. Toluene can be added to an ethyl acetate slurry to improve purity.[1] 2. Recrystallization: Purify the isolated salt by recrystallizing it from a suitable solvent or solvent mixture.[10] 3. Thorough washing: Wash the filtered crystals with a cold, appropriate solvent (e.g., n-hexane) to remove residual impurities.[1][8][9]
Formation of an Oily Product Instead of Crystals 1. High concentration of impurities: Impurities can interfere with the crystal lattice formation. 2. Rapid precipitation: Adding an anti-solvent too quickly or cooling the solution too rapidly can cause the product to "oil out". 3. Presence of water: Moisture can sometimes hinder crystallization.1. Purify the crude montelukast free acid: Consider a preliminary purification step before salt formation. 2. Slow down the crystallization process: Add the anti-solvent dropwise with vigorous stirring. Cool the solution gradually. 3. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert, dry atmosphere. Azeotropic distillation can be used to remove moisture from the starting material solution.[10]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound Salt

This protocol is a general guideline based on common procedures found in the literature.[1][5][8][9]

  • Dissolution: Dissolve the crude montelukast free acid in a suitable organic solvent, such as ethyl acetate (e.g., 3-4 volumes relative to the crude acid).[1]

  • Amine Addition: At ambient temperature (20-25 °C), slowly add dicyclohexylamine (approximately 1.0-1.1 molar equivalents) to the solution over 30-45 minutes.[8][9]

  • Slurry Formation: Stir the mixture for about 1 hour to allow for the initial formation of the salt.[8][9]

  • Seeding (Recommended): Add a small amount of pure montelukast DCHA salt (e.g., 0.5-1% w/w) to the mixture to induce crystallization.[8][9]

  • Aging: Continue stirring the slurry at 20-25 °C for an extended period (e.g., 12-24 hours) to allow for complete crystallization.[5][8][9]

  • Anti-solvent Addition: Slowly add an anti-solvent like n-hexane (e.g., 8-10 volumes relative to the crude acid) over at least 1 hour.[1][8][9]

  • Final Aging: Stir the resulting thick slurry for another 12-24 hours at 20-25 °C.[5][8][9]

  • Isolation: Filter the precipitated solid.

  • Washing: Wash the filter cake with the anti-solvent (e.g., n-hexane) to remove residual impurities.[1][8][9]

  • Drying: Dry the purified montelukast DCHA salt under vacuum at 40-50 °C until a constant weight is achieved.[8][9]

Data Presentation: Solvent Ratios and Yields

The following table summarizes typical solvent ratios and their potential impact on yield and purity, as inferred from various sources.

Parameter Method A Method B Reference
Primary Solvent Ethyl AcetateEthyl Acetate[1]
Secondary Solvent NoneToluene[1]
Anti-solvent n-Hexanen-Hexane[1]
Purity of DCHA Salt ~96.0 - 98.5%~99.0 - 99.5%[1]

Visualizations

Experimental Workflow for Montelukast DCHA Salt Synthesis

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_salt_formation Step 2: Salt Formation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Purification A Crude Montelukast Free Acid C Solution of Montelukast A->C B Ethyl Acetate B->C E Reaction Mixture C->E Slow Addition D Dicyclohexylamine D->E F Seeding (Optional but Recommended) E->F G Aging (12-24h) F->G I Thick Slurry G->I H n-Hexane (Anti-solvent) H->I Slow Addition J Filtration I->J K Washing with n-Hexane J->K L Drying K->L M Pure Montelukast DCHA Salt L->M

Caption: Workflow for the synthesis and purification of montelukast DCHA salt.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_problem Problem Identification cluster_solution_precipitate Solutions for No Precipitation cluster_solution_oily Solutions for Oily Product cluster_solution_purity Solutions for Low Purity Start Low Yield of Montelukast DCHA Salt NoPrecipitate No/Poor Precipitation Start->NoPrecipitate OilyProduct Oily Product Formed Start->OilyProduct LowPurity Low Purity of Solid Start->LowPurity Concentrate Concentrate Solution NoPrecipitate->Concentrate AntiSolvent Add Anti-solvent NoPrecipitate->AntiSolvent Seed Seed with Crystals NoPrecipitate->Seed Cool Cool Solution NoPrecipitate->Cool SlowAddition Slow Down Precipitation Rate OilyProduct->SlowAddition Anhydrous Ensure Anhydrous Conditions OilyProduct->Anhydrous Recrystallize Recrystallize Product LowPurity->Recrystallize OptimizeSolvent Optimize Solvent System LowPurity->OptimizeSolvent Wash Thorough Washing LowPurity->Wash end_node Improved Yield and Purity Concentrate->end_node AntiSolvent->end_node Seed->end_node Cool->end_node SlowAddition->end_node Anhydrous->end_node Recrystallize->end_node OptimizeSolvent->end_node Wash->end_node

Caption: Troubleshooting decision tree for overcoming low yield issues.

References

identification and characterization of montelukast dicyclohexylamine impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Montelukast (B128269) Dicyclohexylamine (DCHA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common sources of impurities in Montelukast?

Impurities in Montelukast can originate from various sources, including the manufacturing process, degradation, and storage.[1] They are generally categorized as:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products from side reactions, or residual reagents.[1][2]

  • Degradation Products: These form due to the chemical instability of the drug substance under exposure to factors like light, heat, moisture, or oxygen.[1][3] Common degradation pathways include oxidation (forming sulfoxide (B87167) impurities), isomerization of the double bond from trans to cis (often induced by light), and dehydration.[4][5][6]

  • Enantiomeric Impurities: The unwanted S-enantiomer of Montelukast can be present if the stereoselective synthesis is not completely efficient.[7][8]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. What are the initial steps for identification?

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking the retention time, peak shape, and resolution of your Montelukast standard.

  • Consult Impurity Lists: Compare the relative retention time (RRT) of the unknown peak with the RRTs of known pharmacopeial and process-related impurities (see Table 1).[9]

  • Perform Co-injection: If a reference standard for a suspected impurity is available, spike your sample with it. If the peak area of the unknown peak increases without the appearance of a new peak, it confirms the identity.

  • Proceed to LC-MS Analysis: If the impurity cannot be identified using the above methods, the next step is to obtain its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9] This is a powerful technique for the tentative identification of unknown impurities.[10][11]

Q3: My resolution between the Montelukast peak and a known impurity (e.g., the cis-isomer) is poor. How can I improve it?

Poor resolution can often be addressed by modifying the chromatographic conditions:

  • Column Chemistry: The cis-isomer can be particularly challenging to separate. Some studies report successful separation using a phenyl column instead of a standard C18 column.[4]

  • Mobile Phase Optimization: Adjust the gradient slope or the organic-to-aqueous ratio of your mobile phase. Fine-tuning the pH of the aqueous phase can also significantly impact the retention and selectivity for ionizable compounds.[1]

  • Temperature Control: Operating the column at a controlled, sometimes sub-ambient, temperature can improve peak shape and enhance resolution.[6]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, though it will also increase the run time.

Q4: I'm observing shifting retention times for my analyte and impurities. What is the likely cause?

Retention time instability is a common issue with several potential causes:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[1]

  • Mobile Phase Issues: Check for changes in mobile phase composition due to evaporation of the organic solvent or improper mixing. Always use freshly prepared and degassed mobile phases.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]

  • Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider flushing the column with a strong solvent or replacing it.[1]

Data Presentation: Known Impurities

The following table summarizes common impurities associated with Montelukast, which may be relevant in the analysis of Montelukast DCHA.

Table 1: Common Montelukast Related Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Montelukast Dicyclohexylamine Salt 577953-88-9 C47H59ClN2O3S 767.50
Montelukast Sulfoxide 1152185-58-4 C35H36ClNO4S 602.18
Montelukast cis-Isomer 774538-96-4 C35H36ClNO3S 586.18
Montelukast Styrene (Dehydro) Impurity 918972-54-0 C35H34ClNO2S 568.17
Montelukast Michael Adduct (R,R)-Isomer 1187586-61-3 - -
Montelukast Methyl Ketone 937275-23-5 - -
Montelukast Diol 142569-70-8 - -
Montelukast Dimer Impurity 120578-04-3 - -

| Montelukast EP Impurity A | 220927-27-5 | C35H36ClNO3S | 586.18 |

(Data sourced from multiple references[3][][13][14][15][16][17])

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol describes a general-purpose, stability-indicating RP-HPLC method for the separation and quantification of Montelukast and its related impurities.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • Column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent.[18]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade water.[18]

  • Mobile Phase B: Acetonitrile and water mixture (e.g., 95:5 v/v).[18]

  • Diluent: Acetonitrile and water mixture (e.g., 80:20 v/v).[4]

  • Montelukast DCHA sample and reference standards.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.5 mL/min.[6][18]

  • Column Temperature: 20-25 °C.[6]

  • Detection Wavelength: 230 nm or 238 nm.[6][8]

  • Injection Volume: 10-20 µL.[6][19]

  • Gradient Program:

    • Time (min) | % Mobile Phase A | % Mobile Phase B

    • --- | --- | ---

    • 0 | 60 | 40

    • 25 | 20 | 80

    • 30 | 20 | 80

    • 32 | 60 | 40

    • 35 | 60 | 40 (This is an example gradient and must be optimized for your specific separation needs)

3. Sample Preparation:

  • Accurately weigh about 50 mg of the Montelukast DCHA sample.[4]

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10-15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 50 mL with the diluent to achieve a final concentration of approximately 1 mg/mL.[4]

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for the identification of unknown impurities by determining their mass-to-charge ratio (m/z).

1. Equipment and Reagents:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Q-TOF).[2][9]

  • Column: C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).[4][19]

  • Mobile Phase A: 0.1% Formic Acid in water.[6]

  • Mobile Phase B: Acetonitrile.

  • Sample prepared as described in Protocol 1.

2. LC-MS Conditions:

  • LC Method: Use the same or a slightly modified gradient from the HPLC protocol. Ensure mobile phase additives (e.g., formic acid) are volatile and compatible with MS.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

  • MS Scan Range: m/z 100-1000.[9]

  • Source Parameters:

    • Nebulizing Gas Flow: ~3.0 L/min

    • Drying Gas Flow: ~5.0 L/min

    • Interface Temperature: ~350 °C

    • DL Temperature: ~250 °C (These parameters are instrument-specific and require optimization)

3. Data Analysis:

  • Obtain the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for the peak of interest.

  • Identify the molecular ion peak (e.g., [M+H]+).

  • Use the accurate mass measurement (if using high-resolution MS) to predict the elemental composition and compare it against potential structures and known impurities.[2]

Visualizations

Impurity Identification Workflow

The following diagram outlines a typical workflow for identifying and characterizing an unknown impurity detected during routine analysis.

G cluster_0 Discovery & Initial Analysis cluster_1 Identification cluster_2 Confirmation & Characterization A Sample with Unknown Impurity B RP-HPLC Analysis A->B C Unknown Peak Detected (Note RRT and Area %) B->C D LC-MS Analysis C->D E Determine Molecular Weight (m/z) D->E F Tentative Structure Assigned E->F G Preparative HPLC Isolation F->G H NMR & FTIR Analysis G->H I Impurity Structure Confirmed H->I

Workflow for Unknown Impurity Identification.
Origins of Montelukast Impurities

This diagram illustrates the logical relationships between the primary sources and types of impurities found in Montelukast.

G cluster_0 Process-Related cluster_1 Degradation-Related A Montelukast DCHA Impurities B Starting Materials A->B C Intermediates A->C D Side Reaction Products (e.g., Dimer) A->D E Oxidation (e.g., Sulfoxide) A->E F Isomerization (e.g., cis-Isomer) A->F G Photolysis / Dehydration (e.g., Styrene Impurity) A->G

Logical Diagram of Impurity Origins.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of montelukast (B128269) dicyclohexylamine (B1670486).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] An ideal peak should be symmetrical, often described as a Gaussian shape.[2] This distortion can compromise the accuracy and reproducibility of quantification and reduce resolution between adjacent peaks.[3][4]

Q2: Why is my montelukast peak exhibiting tailing?

A2: The primary cause of peak tailing for basic compounds like the dicyclohexylamine portion of your analyte is secondary interactions with the stationary phase.[1][5][6] Specifically, the basic amine group can interact strongly with acidic silanol (B1196071) groups (Si-OH) that are present on the surface of silica-based columns (like C18 or C8), leading to this distortion.[2][3][7] Other potential causes include column contamination, incorrect mobile phase pH, and column overload.[5]

Q3: What is an acceptable level of tailing?

A3: The degree of tailing is often measured by the Tailing Factor (T) or Asymmetry Factor (As). While a perfectly symmetrical peak has a T value of 1.0, a value between 1.0 and 1.5 is generally considered acceptable for many assays.[6] However, values exceeding 1.2 often indicate a problem that should be addressed.[6] Published methods for montelukast have reported tailing factors around 1.25.[8][9]

Q4: Can peak tailing affect my quantitative results?

A4: Yes. Significant peak tailing can lead to inaccurate peak integration, which directly impacts the precision and accuracy of your quantitative results. It can also decrease the resolution between montelukast and other nearby peaks, such as impurities or degradants, making accurate measurement difficult.[4][10]

Systematic Troubleshooting Guide

Follow this step-by-step guide to identify and resolve the source of peak tailing in your montelukast analysis. A logical workflow is essential; always change only one parameter at a time to isolate the root cause.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing Observed (Tailing Factor > 1.5) Check_Mobile_Phase Step 1: Verify Mobile Phase pH and Composition Start->Check_Mobile_Phase Start Here Check_Column Step 2: Investigate Column Health Check_Mobile_Phase->Check_Column No Issue Found Solution_pH Adjust pH to 2.5-3.0 Increase Buffer Strength Check_Mobile_Phase->Solution_pH Issue Found? Check_Method Step 3: Review Method Parameters (Sample & Injection) Check_Column->Check_Method No Issue Found Solution_Column_Wash Perform Column Wash Replace Guard Column Check_Column->Solution_Column_Wash Issue Found? Check_Hardware Step 4: Inspect HPLC Hardware Check_Method->Check_Hardware No Issue Found Solution_Method Reduce Sample Concentration Match Sample Solvent to Mobile Phase Check_Method->Solution_Method Issue Found? Solution_Hardware Check for Dead Volume (Tubing, Connections) Check_Hardware->Solution_Hardware Issue Found? Resolved Problem Resolved Solution_pH->Resolved Solution_Column_Wash->Resolved Solution_Method->Resolved Solution_Hardware->Resolved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Q5: Could my mobile phase be the problem?

A5: Yes, the mobile phase composition, particularly its pH and buffer strength, is a critical factor. The dicyclohexylamine moiety is basic and will interact strongly with ionized silanols on the column surface.

  • Incorrect pH: If the mobile phase pH is too high (e.g., > 4), the silica (B1680970) surface's silanol groups become deprotonated (negatively charged), leading to strong ionic interactions with the positively charged dicyclohexylamine.[5][7] This is a common cause of tailing for basic compounds.[3][6]

  • Insufficient Buffer Concentration: A low buffer concentration may not adequately control the on-column pH, leading to inconsistent interactions and peak tailing.

Solutions & Experimental Protocols:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to the 2.5–3.0 range will protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[6][7][11]

  • Increase Buffer Strength: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the silanol sites and improve peak shape.[7][11]

ParameterSetting 1 (Problematic)Setting 2 (Recommended)Expected Outcome
Mobile Phase pH pH 6.3[8][9]pH 2.5 - 3.0Reduces silanol interactions, Tailing Factor should decrease.[6]
Buffer 1 mM Sodium Acetate[8][9]25 mM Phosphate or FormateBetter pH control, masks residual silanols.[7]
Modifier (Optional) None0.1% Formic Acid or TFAProtonates silanols and can improve peak shape.
Q6: How do I know if my column is the cause of the tailing?

A6: Column-related issues are a frequent source of peak tailing. This can be due to chemical interactions or physical problems.

  • Secondary Silanol Interactions: As mentioned, the dicyclohexylamine in your analyte can bind to active silanol sites on the silica packing. This is the most common chemical cause of tailing for basic compounds.[3][5][7]

  • Column Contamination: Accumulation of strongly retained sample matrix components at the head of the column can create active sites that cause tailing. This often leads to an increase in backpressure.[12]

  • Column Void: A physical void or channel in the packed bed at the column inlet can distort the sample band, leading to tailing or split peaks.[1]

Interaction Diagram: Analyte and Stationary Phase

Silanol_Interaction cluster_0 Silica Surface (High pH) cluster_1 Analyte cluster_2 Silica Surface (Low pH) Si-O- Deprotonated Silanol (Si-O⁻) Analyte-NH+ Protonated Amine (R-NH⁺) (from Dicyclohexylamine) Analyte-NH+->Si-O- Strong Ionic Interaction (Causes Tailing) Si-OH Protonated Silanol (Si-OH) Analyte-NH+->Si-OH Repulsion / No Interaction (Good Peak Shape)

Caption: Mechanism of peak tailing due to silanol interactions at different pH levels.

Solutions & Experimental Protocols:

  • Use an End-capped Column: Modern, high-purity, end-capped columns (e.g., C18, C8) are designed to have fewer accessible silanol groups, which significantly reduces tailing for basic compounds.[1][3][11]

  • Perform a Column Wash: If contamination is suspected, a thorough column cleaning procedure can restore performance.

Protocol: Reversed-Phase C18 Column Regeneration
  • Objective: To remove strongly bound contaminants from the column.

  • Safety: Always consult the column manufacturer's guidelines for solvent compatibility and pressure limits. Use proper personal protective equipment (PPE).[13]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 65:35 ACN:Buffer, wash with 65:35 ACN:Water).

  • Flush with 100% Water: Flush with 20 column volumes of HPLC-grade water.

  • Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash: Flush with 20 column volumes of 100% Isopropanol (IPA).

  • Re-equilibrate: Gradually return to the initial mobile phase composition, ensuring the buffer is re-introduced slowly to prevent precipitation. Equilibrate for at least 20 column volumes before the next injection.

Q7: Could my sample preparation or injection method be the issue?

A7: Yes. The way you prepare your sample and the injection parameters can contribute to poor peak shape.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[10][12] This is often characterized by peaks that look like right-triangles and have decreasing retention times as concentration increases.[4]

  • Strong Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 35% Acetonitrile), it can cause peak distortion and tailing.[11]

Solutions & Experimental Protocols:

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely overloading the column.

  • Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Q8: What if none of the above solutions work?

A8: If you have addressed mobile phase, column, and method issues, the problem may lie with the HPLC system hardware.

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector and column, or between the column and detector, can cause band broadening and peak tailing.[1][3] This effect is typically more pronounced for early-eluting peaks.[14]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path, causing peak tailing for all analytes.[4] This is often accompanied by high backpressure.

Solutions & Experimental Protocols:

  • Minimize Tubing: Ensure all connection tubing is as short as possible with a narrow internal diameter (e.g., 0.005" or 0.12 mm).

  • Check Fittings: Make sure all fittings are properly seated to avoid creating small voids.

  • Backflush the Column: If a blocked frit is suspected, you can try reversing the column (disconnecting it from the detector) and flushing it at a low flow rate to dislodge particulates. Note: Only do this with columns that are approved for backflushing by the manufacturer.

References

Technical Support Center: Optimizing Crystallization of Montelukast Dicyclohexylamine for High Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of montelukast (B128269) dicyclohexylamine (B1670486) (DCHA) salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving high purity and yield in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of montelukast DCHA salt.

Question: Why is the yield of my montelukast DCHA salt low?

Answer:

Low yield can be attributed to several factors throughout the crystallization process. Key areas to investigate include:

  • Incomplete Salt Formation: Ensure the molar ratio of dicyclohexylamine to montelukast free acid is appropriate. The reaction is typically conducted in a suitable organic solvent like ethyl acetate (B1210297).[1]

  • Suboptimal Solvent/Anti-Solvent System: The choice and ratio of solvent and anti-solvent are critical. Ethyl acetate is a commonly used solvent, with n-hexane frequently employed as an anti-solvent to induce precipitation.[1] The solubility of the salt in the chosen system directly impacts the final yield.

  • Premature Filtration: Allowing for a sufficient aging or digestion time after the addition of the anti-solvent is crucial for complete precipitation. In some protocols, the slurry is aged for several hours to maximize the crystal formation.

  • Inadequate Cooling: Crystallization is often temperature-dependent. Ensure the cooling profile is optimized for your solvent system to maximize the recovery of the crystalline product.

Question: What is causing the poor crystal quality (e.g., small particles, amorphous material) of my montelukast DCHA salt?

Answer:

Poor crystal quality can lead to difficulties in filtration and drying, and may also impact purity. Consider the following factors:

  • Rapid Precipitation: The rate of addition of the anti-solvent or the speed of cooling can significantly influence crystal size and morphology. A slower, more controlled addition or cooling rate generally promotes the formation of larger, more well-defined crystals.

  • Lack of Seeding: The introduction of seed crystals of pure montelukast DCHA salt can provide a template for crystal growth, leading to a more uniform particle size distribution and preventing the formation of amorphous material.[1] Seeding can also accelerate the crystallization process.[1]

  • Agitation Rate: The stirring speed during crystallization can affect crystal size. While adequate mixing is necessary to ensure homogeneity, excessive agitation can lead to crystal breakage and the formation of smaller particles.

Question: My final product has a high level of impurities. How can I improve the purity of the montelukast DCHA salt?

Answer:

The formation of the dicyclohexylamine salt is a key purification step for montelukast acid.[1] If impurities are still present, consider the following:

  • Montelukast Sulfoxide (B87167) Impurity: This is a common impurity formed by the oxidation of the thioether linkage in the montelukast molecule.[2] To mitigate this, it is essential to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and crystallization process, especially during reactions and work-up steps.[2] Using degassed solvents can also help to minimize exposure to oxygen.[2] If the sulfoxide impurity has already formed, the crystallization of the DCHA salt is an effective method for its removal, as the impurity is typically more soluble in the mother liquor.[2]

  • Other Process-Related Impurities: Unreacted starting materials, by-products, and side-reaction products can also contaminate the final product.[3] The purity can often be improved by recrystallizing the montelukast DCHA salt from a suitable solvent system, such as a combination of an alcoholic solvent and a nitrile solvent.

  • Washing Procedure: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the crystallization of montelukast DCHA salt?

A1: Several solvent systems have been reported to be effective. The choice of solvent is critical for achieving high yield and purity.[1] Commonly used systems include:

  • Ethyl acetate and n-hexane (as an anti-solvent)[1]

  • Toluene and n-heptane

  • Acetone

  • A combination of an alcoholic solvent (e.g., isopropanol) and a nitrile solvent (e.g., acetonitrile)

Q2: What is the role of seeding in the crystallization process?

A2: Seeding involves adding a small amount of pure montelukast DCHA crystals to the solution to induce crystallization.[3] This technique helps to:

  • Control crystal size and morphology[1]

  • Improve product purity[1]

  • Ensure batch-to-batch consistency[1]

  • Prevent the formation of amorphous material or undesired polymorphs[1]

  • Accelerate the crystallization process[1]

Q3: How can I monitor the purity of my montelukast DCHA salt?

A3: The most common analytical technique for determining the purity of montelukast and its salts is High-Performance Liquid Chromatography (HPLC).[4][5] A validated RP-HPLC method can effectively separate and quantify montelukast from its process-related impurities and degradation products.

Q4: What are the critical process parameters to control for a successful crystallization?

A4: The following parameters are crucial for optimizing the crystallization of montelukast DCHA salt:

  • Temperature: Both the dissolution and crystallization temperatures affect solubility and crystal growth.

  • Solvent and Anti-Solvent Ratio: This ratio determines the level of supersaturation, which is the driving force for crystallization.

  • Agitation: The stirring rate influences mass transfer and can affect crystal size.

  • Cooling Rate: A controlled cooling profile can improve crystal size distribution.

  • Seeding: The presence, quantity, and quality of seed crystals can significantly impact the outcome.

  • Inert Atmosphere: To prevent the formation of oxidative impurities, it is recommended to work under an inert atmosphere.[2]

Data Presentation

Table 1: Comparison of Solvent Systems for Montelukast DCHA Salt Crystallization

Solvent SystemRoleKey Considerations
Ethyl Acetate / n-HexaneEthyl acetate as the solvent, n-hexane as the anti-solvent.A commonly used system that provides good yield and purity. The rate of n-hexane addition is a critical parameter.
Toluene / n-HeptaneToluene as the solvent, n-heptane as the anti-solvent.Can yield a different polymorphic form (Form B) compared to the ethyl acetate/hexane system (Form A).
AcetoneSingle solvent system.Crystallization is typically induced by cooling.
Isopropanol / AcetonitrileCo-solvent system.Can be effective for the recrystallization and further purification of the DCHA salt.

Table 2: Typical Purity Levels Achieved

MethodPurity by HPLCReference
Crystallization from Toluene99.7%[6]
Recrystallization from Methylethylketone98.4%[6]
Process yielding Montelukast Acid from Diol Intermediate>99.5%

Experimental Protocols

Protocol 1: General Crystallization of Montelukast Dicyclohexylamine Salt

  • Dissolution: Dissolve the crude montelukast free acid in an appropriate volume of ethyl acetate. Gentle warming may be applied to facilitate dissolution.

  • Amine Addition: Cool the solution to ambient temperature and add dicyclohexylamine dropwise with stirring.

  • Seeding (Optional but Recommended): Once the salt begins to form, add a small quantity of pure montelukast DCHA seed crystals.

  • Aging: Stir the resulting slurry at ambient temperature for a specified period (e.g., 12-24 hours) to allow for complete salt formation and crystal growth.

  • Precipitation: Slowly add n-hexane (as an anti-solvent) to the slurry over a period of time with continuous stirring.

  • Digestion: Continue to stir the mixture for an additional period (e.g., 6-12 hours) to ensure maximum precipitation.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the filter cake with a small amount of cold n-hexane to remove residual impurities.

  • Drying: Dry the purified montelukast DCHA salt under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_0 Crude Montelukast Acid Preparation cluster_1 Salt Formation and Crystallization cluster_2 Isolation and Purification start Start: Crude Montelukast Free Acid dissolution Dissolve in Ethyl Acetate start->dissolution add_dcha Add Dicyclohexylamine dissolution->add_dcha seeding Seed with Pure Crystals (Optional) add_dcha->seeding aging Age the Slurry seeding->aging add_antisolvent Slowly Add n-Hexane aging->add_antisolvent digestion Digest the Mixture add_antisolvent->digestion filtration Filter the Solid digestion->filtration washing Wash with Cold n-Hexane filtration->washing drying Dry Under Vacuum washing->drying end End: High Purity Montelukast DCHA Salt drying->end

Caption: Experimental workflow for the crystallization of montelukast DCHA salt.

troubleshooting_workflow cluster_purity Purity Issues cluster_yield Yield Issues cluster_quality Crystal Quality Issues start Problem Encountered impurity_check High Impurity Levels? start->impurity_check yield_check Low Yield? start->yield_check quality_check Poor Crystal Quality? start->quality_check check_atmosphere Inert Atmosphere Used? impurity_check->check_atmosphere Yes recrystallize Recrystallize the Salt check_atmosphere->recrystallize Yes use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No check_washing Optimize Washing Step recrystallize->check_washing check_solvent Optimize Solvent/Anti-Solvent Ratio yield_check->check_solvent Yes check_aging Increase Aging/Digestion Time check_solvent->check_aging check_cooling Optimize Cooling Profile check_aging->check_cooling check_addition_rate Slow Down Anti-Solvent Addition/Cooling quality_check->check_addition_rate Yes use_seeding Introduce Seeding Step check_addition_rate->use_seeding check_agitation Adjust Agitation Rate use_seeding->check_agitation

Caption: Troubleshooting decision tree for montelukast DCHA crystallization.

References

resolving co-eluting impurities in montelukast dicyclohexylamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Montelukast Dicyclohexylamine (B1670486). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly the co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Montelukast Dicyclohexylamine?

A1: Montelukast can contain several process-related and degradation impurities. The most commonly reported impurities include:

  • Montelukast Sulfoxide: An oxidation product and a major degradant.[][2]

  • Montelukast cis-Isomer: A geometric isomer of Montelukast.[]

  • Michael Adducts: Process-related impurities formed during synthesis.

  • Montelukast Methylketone: A related substance from the manufacturing process.[]

  • Montelukast Methylstyrene: Another process-related impurity.[]

  • Dehydro-montelukast: An impurity that can be challenging to remove by crystallization of the dicyclohexylamine salt.

Q2: Why is the dicyclohexylamine salt of Montelukast used?

A2: The dicyclohexylamine (DCHA) salt of Montelukast is often used as a stable intermediate during the purification process. It facilitates the isolation and purification of Montelukast by crystallization, which can help in removing some process-related impurities.[3] However, certain impurities may still co-crystallize and require chromatographic separation for removal.

Q3: What are the typical starting conditions for HPLC analysis of this compound?

A3: A common starting point for the analysis is reversed-phase HPLC. Typical conditions involve:

  • Column: A C18 or Phenyl column.

  • Mobile Phase: A gradient mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 6.5) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength between 225 nm and 355 nm.[4]

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks during the chromatographic analysis of this compound.

Problem: Two or more peaks are co-eluting, resulting in poor resolution.

The resolution of chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') . The troubleshooting steps below are designed to systematically address each of these factors.

Step 1: Assess and Optimize Retention Factor (k')

A low retention factor (k' < 2) can lead to poor resolution as peaks elute too close to the void volume.

Q: My peaks of interest are eluting very early in the chromatogram and are not well-separated. What should I do?

A: Increase the retention of your analytes by modifying the mobile phase. In reversed-phase HPLC, this is achieved by decreasing the solvent strength.

  • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Aim for a retention factor (k') between 2 and 10 for the main peak.

Step 2: Enhance Column Efficiency (N)

Higher column efficiency leads to sharper, narrower peaks, which can improve the resolution of closely eluting compounds.

Q: My peaks are broad, leading to overlap. How can I make them sharper?

A: You can improve column efficiency through several approaches:

  • Decrease the flow rate: Lowering the flow rate can lead to better efficiency, but will also increase the run time.

  • Use a longer column or a column with a smaller particle size: A longer column provides more theoretical plates, and smaller particles (e.g., sub-2 µm) significantly increase efficiency.

  • Optimize temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.

Step 3: Modify Chromatographic Selectivity (α)

Selectivity is the most powerful tool for resolving co-eluting peaks. It involves changing the chemistry of the separation to alter the relative retention of the analytes.

Q: I have tried optimizing retention and efficiency, but two impurities still co-elute with my main peak. How can I change the selectivity of my separation?

A: To alter the selectivity, you can modify the mobile phase composition or change the stationary phase.

Mobile Phase Modifications:

  • Change the organic solvent: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter the elution order.

  • Adjust the pH of the mobile phase: Montelukast has acidic and basic functional groups. Changing the pH of the mobile phase can alter the ionization state of the analytes and impurities, which can significantly impact their retention and selectivity. Experiment with a pH range of 2.5 to 6.5.

  • Change the buffer type or concentration: Different buffer salts (e.g., phosphate, acetate, formate) can have secondary interactions with the analytes and stationary phase, affecting selectivity.

Stationary Phase Modifications:

  • Switch to a different column chemistry: If a C18 column does not provide adequate separation, try a column with a different stationary phase.

    • Phenyl-Hexyl columns: Offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like Montelukast and its impurities.

    • Pentafluorophenyl (PFP) columns: Provide a unique selectivity due to multiple interaction mechanisms including dipole-dipole, hydrogen bonding, and π-π interactions.

    • Embedded Polar Group (EPG) columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and non-polar compounds.

Data Presentation

The following tables summarize typical chromatographic conditions and the relative retention times (RRT) of common Montelukast impurities.

Table 1: Example HPLC Method Parameters for Montelukast Impurity Profiling

ParameterCondition 1Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B AcetonitrileMethanol
Gradient 60% B to 90% B over 30 min50% B to 85% B over 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35°C40°C
Detection UV at 280 nmUV at 254 nm

Table 2: Approximate Relative Retention Times (RRT) of Common Montelukast Impurities

ImpurityRRT (relative to Montelukast)
Montelukast Sulfoxide~0.85 - 0.95
Montelukast cis-Isomer~1.05 - 1.15
Michael Adduct 1~1.20 - 1.30
Michael Adduct 2~1.35 - 1.45
Montelukast Methylketone~0.70 - 0.80
Montelukast Methylstyrene~1.50 - 1.60

Note: RRT values are approximate and can vary significantly with different chromatographic conditions.

Experimental Protocols

Detailed HPLC Method for Impurity Profiling of this compound

This protocol provides a robust starting point for the separation of Montelukast and its related impurities.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Trifluoroacetic acid (TFA)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% v/v TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 40 60
    30 10 90
    35 10 90
    36 40 60

    | 45 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To aid in peak identification, a sample solution can be spiked with known impurity standards.

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Co-eluting Peaks Observed check_k Step 1: Assess Retention Factor (k') start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % Organic) check_k->adjust_mp_strength k' < 2 k_ok k' is optimal (2-10) check_k->k_ok k' is optimal adjust_mp_strength->check_k check_efficiency Step 2: Assess Peak Shape (Efficiency) k_ok->check_efficiency improve_efficiency Improve Efficiency: - Lower flow rate - Use longer/smaller particle column - Optimize temperature check_efficiency->improve_efficiency Peaks are broad efficiency_ok Peaks are sharp check_efficiency->efficiency_ok Peaks are sharp improve_efficiency->check_efficiency change_selectivity Step 3: Modify Selectivity (α) efficiency_ok->change_selectivity modify_mp Modify Mobile Phase: - Change organic solvent (ACN <-> MeOH) - Adjust pH - Change buffer change_selectivity->modify_mp change_column Change Stationary Phase: - Phenyl-Hexyl - PFP - Embedded Polar Group change_selectivity->change_column resolved Peaks Resolved modify_mp->resolved change_column->resolved

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

Logical Relationship of Chromatographic Parameters

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Relative Retention) Resolution->Selectivity Retention Retention Factor (k') (Peak Retention) Resolution->Retention sub_eff Column Length Particle Size Flow Rate Temperature Efficiency->sub_eff sub_sel Mobile Phase pH Organic Solvent Type Stationary Phase Chemistry Selectivity->sub_sel sub_ret Mobile Phase Strength (% Organic) Retention->sub_ret

References

managing the instability of intermediates in montelukast synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the instability of intermediates during the synthesis of Montelukast (B128269).

Frequently Asked Questions (FAQs)

Q1: What are the most critical unstable intermediates in Montelukast synthesis?

A1: The most frequently encountered unstable intermediate is the mesylated diol, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol. This intermediate is highly susceptible to degradation through elimination and cyclization reactions.[1][2] Additionally, Montelukast and its precursors are sensitive to light and oxygen.[3][4]

Q2: What are the major impurities and byproducts I should be aware of?

A2: Key impurities include:

  • Montelukast sulfoxide (B87167): Formed by the oxidation of the thioether linkage.[4][5]

  • (Z)-isomer of Montelukast: A photoproduct resulting from the isomerization of the trans-double bond upon exposure to light.[1][6]

  • Styrene (B11656) and other dehydrated impurities: Resulting from the elimination of the tertiary alcohol group, often under acidic conditions or at elevated temperatures.[4]

  • Elimination and cyclization byproducts: Arising from the instability of the montelukast mesylate intermediate.[1]

Q3: How can I purify crude Montelukast from these common impurities?

A3: A common and effective method is the formation of an amine salt, such as the dicyclohexylamine (B1670486) (DCHA) salt. This salt often has different solubility properties than the impurities, allowing for selective crystallization.[2][3][5] Other techniques include silica (B1680970) gel chromatography, emulsion crystallization, and selective extractions.[7][8][9]

Troubleshooting Guides

Issue 1: Formation of Montelukast Sulfoxide Impurity

Question: I am observing a significant amount of the Montelukast sulfoxide impurity in my final product. What are the likely causes and how can I prevent its formation?

Answer:

The Montelukast sulfoxide impurity is primarily formed due to the oxidation of the thioether linkage in the Montelukast molecule.[5]

Likely Causes:

  • Exposure to Atmospheric Oxygen: The thioether is susceptible to oxidation when exposed to air, particularly over extended periods or at elevated temperatures.[5]

  • Presence of Oxidizing Agents: Contaminants in reagents or solvents can lead to the formation of the sulfoxide.[5]

Preventative Measures & Troubleshooting:

  • Maintain a Strict Inert Atmosphere: Ensure all reaction vessels are thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing reagents. Maintain a positive pressure of the inert gas throughout the synthesis, especially during the coupling reaction to form the thioether and subsequent work-up steps.[5]

  • Use Degassed Solvents: Degas all solvents prior to use by sparging with an inert gas or by using freeze-pump-thaw cycles to remove dissolved oxygen.[5]

  • Minimize Exposure to Air During Work-up: Perform extractions and filtrations as efficiently as possible to minimize the time the product is exposed to air.

  • Purification: If the sulfoxide impurity has already formed, it can often be removed through the crystallization of a Montelukast amine salt, as the salt is typically less soluble than the sulfoxide impurity.[5]

Issue 2: Isomer Formation (Photo-instability)

Question: My Montelukast product contains a significant amount of the (Z)-isomer. How can I prevent this impurity?

Answer:

The (Z)-isomer of Montelukast is a photoproduct formed by the isomerization of the trans-double bond in the molecule upon exposure to light, particularly UV light.[5][6]

Likely Causes:

  • Exposure to Light: The primary cause is the exposure of the reaction mixture or the isolated product to daylight or artificial light sources. Montelukast in solution is particularly susceptible to photodegradation.[5][6]

Preventative Measures & Troubleshooting:

  • Protect from Light: Conduct all synthetic steps, work-up procedures, and storage of intermediates and the final product in the absence of light. Use amber glassware or wrap reaction vessels and storage containers in aluminum foil.[5]

  • Work in a Darkened Environment: Whenever possible, perform manipulations in a fume hood with the sash down and the lights dimmed.

  • Minimize Reaction and Work-up Times: Reducing the time the material is in solution will decrease the opportunity for photodegradation.[5]

Quantitative Data on Photodegradation of Montelukast in Solution

Light SourceDegradation Rate Constant (k x 10⁻³ min⁻¹)
Daylight2.8
Tungsten Lamp1.5
Neon Lamp0.8
Sodium Lamp0.5
Data adapted from a study on the stability of Montelukast in solution. The rate of degradation is influenced by the intensity and wavelength of the light source.[5][6]
Issue 3: Byproducts from the Mesylate Intermediate

Question: During the coupling step with the mesylate intermediate, I am getting low yields and multiple byproducts. How can I improve this reaction?

Answer:

The mesylate intermediate is notoriously unstable and prone to side reactions like elimination and intramolecular cyclization.[1] Careful control of reaction conditions is crucial.

Likely Causes:

  • Elevated Temperatures: The mesylation reaction and subsequent coupling are highly sensitive to temperature. Higher temperatures promote the formation of elimination byproducts, such as styrene derivatives.

  • Storage of the Intermediate: The isolated mesylate is highly unstable and should be used immediately or stored at very low temperatures (below -20 °C).[2]

Preventative Measures & Troubleshooting:

  • Low-Temperature Mesylation: Perform the mesylation at a low temperature, for example, -25°C, to achieve preferential mesylation of the secondary alcohol.[2]

  • In Situ Generation and Use: Whenever possible, generate the mesylate intermediate in situ and use it immediately in the subsequent coupling reaction without isolation.

  • Controlled Reaction Conditions: Maintain low temperatures throughout the coupling reaction to minimize the formation of degradation products.

Issue 4: Incomplete Grignard Reaction

Question: The Grignard reaction with methyl magnesium chloride is not going to completion, leaving a ketone intermediate. How can I drive the reaction to completion?

Answer:

Incomplete reaction of the ester with the Grignard reagent can lead to a stable keto-intermediate impurity that is difficult to remove.

Likely Causes:

  • Reactivity of Grignard Reagent: The activity of the Grignard reagent can be insufficient to ensure complete addition to the ester.

  • Reaction Conditions: Standard Grignard reaction conditions may not be optimal for this specific transformation.

Preventative Measures & Troubleshooting:

  • Use of Cerium Trichloride (B1173362): The addition of anhydrous cerium trichloride can significantly improve the outcome of the Grignard reaction.[10][11][12] Cerium trichloride is thought to activate the ester towards nucleophilic attack by the Grignard reagent, minimizing the formation of the keto-intermediate.[11]

  • Control of Stoichiometry: Ensure an adequate excess of the Grignard reagent is used.

  • Anhydrous Conditions: Strictly maintain anhydrous conditions, as water will quench the Grignard reagent.

Experimental Protocols

Protocol 1: Purification of Crude Montelukast via Dicyclohexylamine (DCHA) Salt Formation

This protocol describes a general procedure for the purification of crude Montelukast acid containing impurities such as the sulfoxide.

Materials:

  • Crude Montelukast acid

  • Ethyl acetate (B1210297)

  • Dicyclohexylamine (DCHA)

  • n-Hexane

  • Filter apparatus

  • Stir plate and stir bar

Procedure:

  • Dissolve the crude Montelukast acid in a suitable volume of ethyl acetate at room temperature with stirring.

  • Slowly add dicyclohexylamine (approximately 1.1 equivalents) to the solution.

  • Seed the solution with a small crystal of pure Montelukast DCHA salt if available.

  • Allow the mixture to stir at room temperature. The formation of a thick slurry should be observed.

  • Slowly add n-hexane as an anti-solvent to promote further precipitation.

  • Continue stirring for several hours or overnight to ensure complete crystallization.

  • Collect the precipitated solid by filtration and wash the filter cake with a cold mixture of ethyl acetate and n-hexane.

  • Dry the purified Montelukast DCHA salt under vacuum.

  • The purified salt can then be converted back to the free acid or the sodium salt as required for the final product.[2]

Visualizations

Montelukast_Synthesis_Pathway Montelukast Synthesis Pathway with Unstable Intermediate cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Key Coupling and Final Steps Diol_Intermediate Diol Intermediate Mesylate_Intermediate Mesylate Intermediate (Unstable) Diol_Intermediate->Mesylate_Intermediate Mesylation (CH3SO2Cl, Base) Low Temperature Critical Thiol_Intermediate Thiol Intermediate (1-(mercaptomethyl)cyclopropaneacetic acid) Crude_Montelukast Crude Montelukast Acid Thiol_Intermediate->Crude_Montelukast Mesylate_Intermediate->Crude_Montelukast Coupling Degradation_Products Degradation_Products Mesylate_Intermediate->Degradation_Products Side Reactions Purification Purification (e.g., DCHA Salt Formation) Crude_Montelukast->Purification Pure_Montelukast_Salt Pure Montelukast DCHA Salt Purification->Pure_Montelukast_Salt Final_Product Montelukast Sodium Pure_Montelukast_Salt->Final_Product Salt Conversion

Caption: Key steps in Montelukast synthesis highlighting the critical unstable mesylate intermediate.

Troubleshooting_Sulfoxide Troubleshooting Workflow: Sulfoxide Impurity Start Sulfoxide Impurity Detected Check_Atmosphere Was a strict inert atmosphere maintained? Start->Check_Atmosphere Check_Solvents Were solvents properly degassed? Check_Atmosphere->Check_Solvents Yes Implement_Inert Implement rigorous inert atmosphere techniques (N2 or Ar purge) Check_Atmosphere->Implement_Inert No Degas_Solvents Degas all solvents before use Check_Solvents->Degas_Solvents No Purify_Product Is the impurity level acceptable for purification? Check_Solvents->Purify_Product Yes Re-evaluate Re-evaluate synthesis protocol Implement_Inert->Re-evaluate Degas_Solvents->Re-evaluate Purification_Step Perform purification via amine salt crystallization Purify_Product->Purification_Step Yes Purify_Product->Re-evaluate No End Product Meets Purity Specs Purification_Step->End Re-evaluate->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting the formation of the sulfoxide impurity.

References

minimizing sulfoxide impurity formation in montelukast synthesis

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"A comprehensive guide to minimizing sulfoxide (B87167) impurity formation during the synthesis of Montelukast (B128269), designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and supporting data to ensure the highest purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Montelukast, with a focus on mitigating the formation of the sulfoxide impurity.

Question: I'm observing a high level of Montelukast sulfoxide impurity in my final product. What are the likely causes and how can I prevent its formation?

Answer:

The Montelukast sulfoxide impurity is primarily formed due to the oxidation of the thioether linkage in the Montelukast molecule.[1] This oxidation is a common issue and can occur at various stages of the synthesis, work-up, and even during storage.[2][3]

Primary Causes:

  • Exposure to Atmospheric Oxygen: The thioether group is highly susceptible to oxidation when exposed to air, a process that is accelerated by elevated temperatures and prolonged exposure times.[1][3]

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvents can lead to the unwanted formation of the sulfoxide.

  • Photodegradation: Exposure to light can contribute to the degradation of Montelukast and the formation of impurities, including the sulfoxide.[4][5]

Preventative Measures:

To minimize the formation of the sulfoxide impurity, a multi-faceted approach is recommended:

Preventive MeasureDetails
Maintain an Inert Atmosphere Throughout the synthesis, especially during the thioether formation and subsequent work-up steps, it is crucial to maintain a strict inert atmosphere. This can be achieved by purging all reaction vessels with an inert gas like nitrogen or argon and maintaining a positive pressure of this gas.[1]
Use Degassed Solvents To remove dissolved oxygen, all solvents should be degassed prior to use.[1] Common methods for degassing include sparging with an inert gas or using freeze-pump-thaw cycles.[1]
Control Reaction Temperature Avoid high reaction temperatures as they can accelerate the rate of oxidation.[1]
Minimize Exposure to Air During Work-up Extractions and filtrations should be performed as efficiently as possible to reduce the product's exposure time to air.[1]
Work in a Darkened Environment To prevent photodegradation, it is advisable to perform manipulations in a fume hood with the sash down and under dim lighting.[1][6]

Question: What should I do if the sulfoxide impurity has already formed in my crude Montelukast product?

Answer:

If the sulfoxide impurity is already present, it can be effectively removed through the crystallization of a Montelukast amine salt.[1][7] The general procedure is as follows:

  • Dissolution: Dissolve the crude Montelukast, containing the sulfoxide impurity, in a suitable solvent such as ethyl acetate.[1]

  • Amine Salt Formation: Add an amine, for example, dicyclohexylamine (B1670486), to the solution.[1][7] This will form the corresponding Montelukast amine salt.

  • Crystallization: The Montelukast amine salt is typically less soluble than the sulfoxide impurity and will selectively crystallize out of the solution.[1] This process can be induced by cooling the solution or by adding an anti-solvent like hexane.[1]

  • Isolation: The crystalline Montelukast amine salt is then filtered and washed with a cold solvent to remove any residual impurities.[1]

  • Conversion: The purified amine salt can then be converted back to the free acid or the desired sodium salt of Montelukast.[1]

Frequently Asked Questions (FAQs)

Q1: What is the acceptable limit for the sulfoxide impurity in Montelukast?

According to the International Council for Harmonisation (ICH) guidelines, the acceptable level for a known impurity is typically less than 0.15%.[8] However, specific limits can vary depending on the pharmacopeia. For example, the European Pharmacopoeia has set the content standard for sulfoxide impurities at 0.2% or less.[9]

Q2: Is the Montelukast sulfoxide impurity genotoxic?

Studies have been conducted to assess the genotoxicity of the sulfoxide impurity. In silico prediction analyses and in vitro tests, such as the Ames MPF Penta I assay, have indicated that the sulfoxide impurity is non-mutagenic.[5][10] While it has shown dose-dependent cytotoxicity in human peripheral lymphocytes, it is generally considered a non-genotoxic, ordinary impurity.[10]

Q3: Besides the sulfoxide, what other impurities are commonly found in Montelukast synthesis?

During the synthesis of Montelukast, several other process-related impurities can be formed. These include the (Z)-isomer, Michael adducts, methyl ketone, and methyl styrene (B11656) derivatives.[7][10][11] The formation of these impurities is also influenced by the reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of Montelukast with Minimized Sulfoxide Formation

This protocol outlines a procedure for the synthesis of Montelukast, incorporating the preventative measures discussed above.

Materials:

  • 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol

  • 1-(mercaptomethyl)cyclopropaneacetic acid

  • Base (e.g., sodium hydroxide)

  • Degassed solvents (e.g., acetonitrile, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up the reaction vessel under a positive pressure of an inert gas.

  • Charge the vessel with a degassed solvent, such as acetonitrile.

  • Add the 1-(mercaptomethyl)cyclopropaneacetic acid and the base to form the corresponding salt.

  • In a separate vessel, dissolve the methanesulfonyl intermediate in a degassed solvent.

  • Slowly add the solution of the methanesulfonyl intermediate to the reaction mixture, maintaining the inert atmosphere and controlling the temperature.

  • Monitor the reaction by a suitable analytical technique (e.g., HPLC) until completion.

  • Perform the work-up, including extractions and washes, as quickly as possible to minimize air exposure.

  • Isolate the crude Montelukast and proceed with purification as needed.

Protocol 2: Purification of Crude Montelukast by Amine Salt Crystallization

This protocol details the steps for removing the sulfoxide impurity from crude Montelukast.

Materials:

  • Crude Montelukast containing sulfoxide impurity

  • Ethyl acetate

  • Dicyclohexylamine

  • Hexane (or another suitable anti-solvent)

  • Cold washing solvent

Procedure:

  • Dissolve the crude Montelukast in ethyl acetate.

  • Add dicyclohexylamine to the solution and stir until the amine salt precipitates.

  • Induce further crystallization by cooling the mixture or by the slow addition of hexane.

  • Allow the crystallization to proceed for a sufficient amount of time to ensure maximum yield.

  • Filter the crystalline dicyclohexylamine salt of Montelukast.

  • Wash the filtered crystals with a cold solvent to remove the mother liquor containing the dissolved sulfoxide impurity.

  • Dry the purified salt under vacuum.

  • The purified salt can then be converted to Montelukast sodium. The purified amine salt should contain less than 0.1 area-% of the sulfoxide impurity as measured by HPLC.[3]

Visualizations

Chemical Transformation of Montelukast to its Sulfoxide Impurity

G A Montelukast (Thioether) B Montelukast Sulfoxide A->B Oxidation C Atmospheric Oxygen / Oxidizing Agents C->A

References

Technical Support Center: Enhancing Montelukast Dicyclohexylamine Dissolution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing montelukast (B128269) dicyclohexylamine (B1670486) (DCHA) in in vitro assays, achieving complete and stable dissolution is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation of montelukast DCHA solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is montelukast dicyclohexylamine and how does it differ from montelukast sodium?

A1: Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is a lipophilic molecule with low aqueous solubility.[2] For pharmaceutical formulations, it is commonly prepared as a sodium salt (montelukast sodium), which exhibits improved water solubility.[3][4] this compound (DCHA) is another salt form, often used as an intermediate in the purification of montelukast.[5][6] It is a white to off-white solid and is generally less water-soluble than the sodium salt, presenting challenges for its use in aqueous-based in vitro assays.

Q2: In which solvents is this compound soluble?

A2: Montelukast DCHA is soluble in several organic solvents. Published data and supplier information indicate solubility in the following:

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Soluble (Slightly)[4][7]
MethanolSoluble (Slightly)[4][7]
ChloroformSoluble (Slightly)[4][7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
AcetoneSoluble[7]

Note: "Slightly soluble" indicates that the substance may not be highly soluble, and preparing concentrated stock solutions may be challenging.

Q3: What is the recommended method for preparing a stock solution of montelukast DCHA for cell-based assays?

A3: The most common method for preparing stock solutions of lipophilic compounds like montelukast DCHA for in vitro assays is to use a high-purity organic solvent, such as dimethyl sulfoxide (DMSO).

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution and use of montelukast DCHA in in vitro experiments.

Issue 1: My montelukast DCHA is not dissolving in my aqueous assay buffer.

  • Cause: Montelukast DCHA has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is unlikely to be successful.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. DMSO is the most recommended solvent.

    • Serially dilute the stock solution. The final working concentration should be prepared by diluting the stock solution in your aqueous assay buffer or cell culture medium. Ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Issue 2: I'm observing precipitation when I add my montelukast DCHA stock solution to the aqueous medium.

  • Cause: This is a common issue when a concentrated solution of a lipophilic compound in an organic solvent is rapidly diluted into an aqueous medium. The compound "crashes out" of solution as it is no longer soluble at that concentration in the predominantly aqueous environment.

  • Troubleshooting Steps:

    • Reduce the final concentration: The most straightforward solution is to lower the final concentration of montelukast DCHA in your assay.

    • Optimize the dilution process:

      • Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.

      • Consider a stepwise dilution. For example, dilute the DMSO stock into a small volume of medium first, and then add this to the final volume.

    • Check the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level that is well-tolerated by your cells and does not exceed the solubility limit of the compound in the mixed solvent system.

    • Consider alternative solubilization aids: For particularly challenging situations, the use of solubilizing agents may be necessary. However, their compatibility with the specific in vitro assay must be carefully evaluated.

Issue 3: I am concerned about the toxicity of the organic solvent in my cell-based assay.

  • Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.

  • Recommendations:

    • Determine the solvent tolerance of your cell line: It is crucial to perform a vehicle control experiment to determine the maximum concentration of the solvent that your cells can tolerate without showing signs of toxicity (e.g., reduced viability, altered morphology, or changes in metabolic activity).

    • Keep the final solvent concentration low: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe. Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.

    • Use the same solvent concentration in all experimental conditions: This includes your untreated control, to ensure that any observed effects are due to the compound and not the solvent.

Experimental Protocols

Protocol 1: Preparation of a Montelukast DCHA Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of montelukast DCHA powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of montelukast DCHA (Molecular Weight: 767.51 g/mol ), dissolve 7.68 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Thaw Stock Solution: Thaw an aliquot of the montelukast DCHA stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in your cell culture medium or assay buffer.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of a 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution (with 1% DMSO).

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without montelukast DCHA) to your cells.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately.

Visualizations

Montelukast_Signaling_Pathway Montelukast Signaling Pathway Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->CysLTs 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Mucus Production) CysLT1_Receptor->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Caption: Montelukast blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor.

Experimental_Workflow Experimental Workflow for In Vitro Assay Start Start Prep_Stock Prepare Montelukast DCHA Stock Solution (e.g., in DMSO) Start->Prep_Stock Prep_Cells Prepare Cell Culture Start->Prep_Cells Prep_Working Prepare Working Solutions (Dilute Stock in Medium) Prep_Stock->Prep_Working Prep_Cells->Prep_Working Treat_Cells Treat Cells with Montelukast DCHA Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform In Vitro Assay (e.g., Viability, Gene Expression) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: Workflow for using montelukast DCHA in a typical in vitro cell-based assay.

References

Technical Support Center: Optimization of Montelukast Dicyclohexylamine Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of montelukast (B128269) dicyclohexylamine (B1670486) (DCHA) salt formation. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and crystallization of montelukast DCHA salt, offering potential causes and actionable solutions.

Question: Why is the yield of my montelukast DCHA salt lower than expected?

Potential Causes & Solutions:

  • Incomplete Precipitation: The salt may not have fully crystallized out of the solution.

    • Solution: Ensure the reaction slurry is aged for a sufficient duration, often overnight or for at least 20-24 hours, to allow for complete precipitation.[1] Consider adding an anti-solvent like hexane (B92381) or n-heptane slowly to the slurry to decrease the solubility of the salt.[1]

  • Suboptimal Solvent System: The choice of solvent is critical for maximizing yield and purity.[2]

    • Solution: Ethyl acetate (B1210297) is a commonly used solvent for the initial salt formation.[1][2] However, solvent mixtures can be optimized. For instance, adding toluene (B28343) to the ethyl acetate slurry has been shown to improve purity and yield.[3]

  • Inaccurate Stoichiometry: An incorrect molar ratio of dicyclohexylamine to montelukast free acid can lead to incomplete salt formation.

    • Solution: Carefully calculate and measure the molar equivalents of dicyclohexylamine. A slight excess of the amine may be beneficial, but significant excess can lead to impurities.

Question: My final montelukast DCHA salt product has a low purity. How can I improve it?

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Impurities from the crude montelukast free acid may crystallize along with the desired salt.

    • Solution: The formation of the DCHA salt is itself a purification step.[3][4] To enhance purity, consider a slurry wash of the filtered salt with a suitable solvent. Toluene and hexane are often used for washing to remove residual impurities.[3]

  • Formation of Undesired Isomers or Oxidation Products: The presence of the (Z)-isomer or sulfoxide (B87167) impurity can significantly reduce purity.[5]

    • Solution: To prevent oxidation to the sulfoxide impurity, maintain a strict inert atmosphere (nitrogen or argon) throughout the synthesis and work-up.[5] Use degassed solvents to minimize dissolved oxygen.[5] Control reaction temperatures to avoid unnecessarily high heat, which can promote side reactions.[5]

  • Inadequate Crystallization Control: Poor control over the crystallization process can lead to the inclusion of impurities within the crystal lattice.

    • Solution: Employ seeding with pure montelukast DCHA salt crystals to promote the formation of a stable and pure crystalline form.[1][2] Control the rate of cooling and anti-solvent addition to allow for the growth of well-ordered crystals.

Question: I am observing inconsistent crystal form (polymorphism) in my montelukast DCHA salt batches. How can I control this?

Potential Causes & Solutions:

  • Different Solvent Systems: The polymorphic form of the salt can be dependent on the crystallization solvent. Research has identified at least two polymorphic forms, Form A and Form B.[2]

    • Solution: Consistently use a well-defined and optimized solvent system for crystallization. For example, Form A has been crystallized from ethyl acetate-hexane mixtures, while Form B can be obtained from toluene/heptane.[3]

  • Variations in Temperature and Agitation: The temperature profile and stirring rate during crystallization can influence the resulting polymorphic form.

    • Solution: Standardize the crystallization protocol, including the temperature at which dicyclohexylamine is added, the cooling rate, and the agitation speed.

Frequently Asked Questions (FAQs)

What is the primary purpose of forming the dicyclohexylamine salt of montelukast?

The formation of the dicyclohexylamine salt is a crucial purification step in the synthesis of montelukast.[3][4] The crude montelukast free acid is often an oily residue that is difficult to purify directly.[1][3] Conversion to the crystalline DCHA salt allows for efficient removal of process-related impurities through crystallization and washing.[5][6] The purified salt can then be converted back to the free acid or directly to the final montelukast sodium salt.[1][2]

What are the recommended solvents for the formation and crystallization of montelukast DCHA salt?

Ethyl acetate is the most frequently cited solvent for dissolving the crude montelukast free acid and initiating the salt formation with dicyclohexylamine.[1][2][3] To improve the yield and purity of the crystalline salt, an anti-solvent such as hexane or n-heptane is often added after the initial slurry formation.[1] Toluene can also be used, sometimes in combination with ethyl acetate, to enhance purification.[3] Acetone has also been mentioned as a solvent for crystallization.[6]

What is "seeding" and why is it important in this process?

Seeding is the practice of adding a small quantity of pure, pre-existing crystals of the desired compound (in this case, montelukast DCHA salt) to the reaction mixture.[1][2] This is done to initiate and control the crystallization process. Seeding helps to ensure the formation of the desired crystal form, control crystal size, and can lead to more consistent and higher purity product from batch to batch.[2]

How can I convert the purified montelukast DCHA salt to the final sodium salt?

The purified montelukast DCHA salt is typically converted back to the free acid by treatment with a weak organic acid, such as acetic acid, in a biphasic system of toluene and water.[1] The montelukast free acid remains in the organic layer, while the dicyclohexylammonium (B1228976) acetate salt dissolves in the aqueous layer.[2] After separation, the organic layer containing the pure montelukast free acid is treated with a sodium source, like sodium hydroxide (B78521) in ethanol, to form the final montelukast sodium salt.[1]

Data Presentation: Reaction Condition Parameters

The following tables summarize quantitative data extracted from various experimental protocols for the formation of montelukast Dicyclohexylamine salt.

Table 1: Solvent Systems and Ratios

ParameterEthyl Acetate MethodEthyl Acetate/Toluene Method
Primary Solvent Ethyl AcetateEthyl Acetate
Co-solvent/Anti-solvent n-HexaneToluene, then n-Hexane
Typical Ratio (v/w crude acid) Ethyl Acetate: 4 mL/gEthyl Acetate: 4 mL/g, Toluene: 5 mL/g
Anti-solvent Ratio (v/v primary) Hexane added slowlyHexane added after Toluene

Table 2: Temperature and Time Parameters

ParameterTypical RangeNotes
DCHA Addition Temperature 20-35 °CAddition is often done at room temperature.[3]
Slurry Aging Temperature 20 ± 2 °CMaintaining a consistent temperature is crucial for crystallization.[1]
Aging Time Overnight (approx. 12-24 hours)Longer aging times ensure complete precipitation.[1][7][8]
Drying Temperature 40-50 °CUnder reduced pressure to remove residual solvents.[7][8]

Experimental Protocols

Protocol 1: Formation of this compound Salt using Ethyl Acetate and Hexane

  • Dissolve the crude montelukast free acid (oily residue) in ethyl acetate (approximately 4 volumes relative to the weight of the acid).

  • At room temperature (20-25 °C), add dicyclohexylamine (approximately 0.7 equivalents relative to the acid) to the solution while stirring.

  • Seed the solution with pure this compound salt crystals.

  • Stir the resulting mixture until a thick slurry is formed.

  • Slowly add n-hexane (approximately 2-3 volumes relative to the ethyl acetate) to the slurry.

  • Age the slurry at 20 ± 2 °C overnight with continuous stirring.

  • Filter the precipitated product.

  • Wash the filter cake with n-hexane.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purification of this compound Salt using Ethyl Acetate and Toluene

  • To a thick slurry of montelukast DCHA salt in ethyl acetate (formed as in Protocol 1, steps 1-4), add toluene (approximately 5 volumes relative to the initial crude acid weight).

  • Stir the slurry for a specified period (e.g., 1-2 hours) at room temperature.

  • Filter the solid product.

  • Wash the filter cake sequentially with toluene and then n-hexane.

  • Dry the purified salt under vacuum at 40-50 °C.

Visualizations

Montelukast_DCHA_Formation_Workflow crude_acid Crude Montelukast Free Acid (Oil) dissolution Dissolve in Ethyl Acetate crude_acid->dissolution dcha_addition Add Dicyclohexylamine dissolution->dcha_addition seeding Seed with Pure DCHA Salt Crystals dcha_addition->seeding slurry_formation Thick Slurry Formation seeding->slurry_formation anti_solvent Add Anti-solvent (e.g., Hexane) slurry_formation->anti_solvent aging Age Slurry (e.g., overnight) anti_solvent->aging filtration Filter Product aging->filtration washing Wash with Hexane/Toluene filtration->washing drying Dry under Vacuum washing->drying pure_salt Pure Montelukast DCHA Salt (Crystal) drying->pure_salt

Caption: Workflow for the formation and purification of montelukast DCHA salt.

Troubleshooting_Logic start Low Yield or Purity Issue check_precipitation Check for Complete Precipitation start->check_precipitation Low Yield check_solvent Evaluate Solvent System start->check_solvent check_impurities Analyze for Impurities start->check_impurities Low Purity increase_aging Increase Aging Time/ Add Anti-solvent check_precipitation->increase_aging optimize_solvent Optimize Solvent/ Anti-solvent Ratio check_solvent->optimize_solvent use_inert_atmosphere Use Inert Atmosphere/ Control Temperature check_impurities->use_inert_atmosphere Oxidation slurry_wash Perform Slurry Wash check_impurities->slurry_wash Co-precipitation solution Improved Yield and Purity increase_aging->solution optimize_solvent->solution use_inert_atmosphere->solution slurry_wash->solution

Caption: Troubleshooting logic for low yield or purity in montelukast DCHA salt synthesis.

References

preventing degradation of montelukast dicyclohexylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Montelukast (B128269) Dicyclohexylamine (B1670486) Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of montelukast dicyclohexylamine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound primarily involves the montelukast moiety. The main degradation pathways are photodegradation and oxidation.[1][2][3][4][5] Under exposure to light, particularly UV light, montelukast can isomerize to its cis-isomer or oxidize at the thioether linkage to form montelukast S-oxide.[1][2][5] The thioether group is also susceptible to oxidation from atmospheric oxygen or oxidizing agents, leading to the formation of the sulfoxide (B87167).[3][5][6] Degradation can also occur under acidic conditions and heat.[7][8]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly closed container, protected from light.[9][10] Recommended storage temperatures are typically refrigerated (2-8°C) or frozen (at or below -15°C).[11][12][13] It is also advisable to handle the material in a well-ventilated area and avoid contact with incompatible substances.[9][11]

Q3: I've observed an unknown peak in my HPLC analysis of a stored sample of this compound. What could it be?

A3: An unknown peak could be a degradation product. The most common degradation products are montelukast S-oxide and the cis-isomer of montelukast.[1][2] The formation of the sulfoxide is due to oxidation, while the cis-isomer is typically a result of photodegradation. To identify the peak, you can perform forced degradation studies (see experimental protocols below) to generate these specific impurities and compare their retention times with your unknown peak.

Q4: Can the dicyclohexylamine salt form affect the stability of montelukast?

A4: The dicyclohexylamine salt of montelukast is often used as a stable intermediate during the purification process.[3][5] The formation of this salt helps in removing impurities, including the sulfoxide.[3] While the salt form can improve the overall stability of the solid material compared to the free acid, the inherent susceptibility of the montelukast molecule to light and oxidation remains. Therefore, proper storage and handling are still crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a new impurity peak in HPLC after storage. PhotodegradationStore the material in an amber or opaque container to protect it from light. Work in a dimly lit environment when handling the compound.[3][10]
OxidationPurge the container with an inert gas (e.g., nitrogen or argon) before sealing. Avoid prolonged exposure to air during handling.[3][5]
Acidic ContaminationEnsure all glassware and solvents are free from acidic residues. Use neutralized or buffered solutions where appropriate.
Discoloration or change in the physical appearance of the powder. Significant DegradationThe material may be extensively degraded. It is recommended to re-qualify the material using appropriate analytical techniques (e.g., HPLC, mass spectrometry) before use.
Inconsistent results in experiments using this compound. Degradation of stock solutionsPrepare fresh stock solutions for each experiment, especially if the solvent is not anhydrous or has been exposed to light. Store stock solutions at low temperatures and protected from light for short periods only.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to help identify potential degradation products.

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 N HCl to the stock solution and heat at 60°C for 2 hours.[14]

  • Base Hydrolysis: Add 0.1 N NaOH to the stock solution and heat at 60°C for 2 hours.[14]

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid powder to 105°C for 2 hours.[14]

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or daylight for a specified period (e.g., 24-48 hours).[1][2]

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate montelukast from its primary degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][16]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and methanol (15:85 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[2]

  • Injection Volume: 20 µL.

Visualizations

Montelukast This compound CisIsomer cis-Isomer Montelukast->CisIsomer  Light (UV, Daylight) S_Oxide Montelukast S-Oxide Montelukast->S_Oxide  Oxidation (O2, H2O2) / Light

Caption: Primary degradation pathways of the montelukast moiety.

start Start: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (< -15°C or 2-8°C) - Light Protection (Amber Vial) - Inert Atmosphere start->check_storage hplc_analysis Perform HPLC Analysis on Stored Sample check_storage->hplc_analysis  Conditions Met implement_capa Implement Corrective Actions: - Optimize storage and handling - Use fresh material check_storage->implement_capa  Conditions Not Met compare_standards Compare with a Freshly Prepared Standard and Forced Degradation Samples hplc_analysis->compare_standards impurity_present Impurity Peak(s) Detected compare_standards->impurity_present  Mismatch no_impurity No Significant Impurity Peaks compare_standards->no_impurity  Match impurity_present->implement_capa end_ok Material is Stable. Continue Experimentation. no_impurity->end_ok end_degraded Material is Degraded. Discard and Use New Lot. implement_capa->end_degraded

References

Validation & Comparative

A Comparative Guide to Montelukast Dicyclohexylamine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate certified reference material (CRM) is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Montelukast (B128269) Dicyclohexylamine as a CRM against other available reference standards for Montelukast, supported by experimental data and detailed protocols.

Introduction to Montelukast and its Reference Standards

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely used in the treatment of asthma and allergic rhinitis.[1] Accurate quantification and quality control of Montelukast in pharmaceutical formulations and biological matrices are paramount. Certified reference materials are indispensable for these applications, providing a benchmark for identity, purity, and strength.

While Montelukast is commercially available as the sodium salt in pharmaceutical products, the Dicyclohexylamine salt is frequently utilized as a primary or secondary reference standard.[2] The choice of reference material can significantly impact the robustness and accuracy of analytical methods.

Comparison of Montelukast Reference Materials

The selection of a suitable reference material depends on the specific analytical application. While Montelukast Sodium is the active pharmaceutical ingredient (API), its hygroscopic and less stable nature can present challenges for its use as a primary reference standard.[3] In contrast, Montelukast Dicyclohexylamine offers advantages in terms of stability and handling, making it a preferred choice for a certified reference material.[2][3]

Below is a comparative summary of the key properties of commonly available Montelukast reference materials.

PropertyThis compound CRMMontelukast Sodium Reference StandardMontelukast Racemate Reference Standard
Chemical Formula C₄₇H₅₉ClN₂O₃S[4][5]C₃₅H₃₅ClNNaO₃SC₃₅H₃₆ClNO₃S
Molecular Weight 767.50 g/mol [4][5]608.17 g/mol 586.18 g/mol
Primary Use Quantitative analysis, method validation, quality control[6][7]Identification, purity testing of the APIPeak identification, chiral purity testing
Certification Often a Pharmaceutical Secondary Standard, traceable to USP and EP, produced under ISO 17034 and ISO/IEC 17025[4]Primary standard from pharmacopeias (USP, EP)[5]Primary standard from pharmacopeias (USP, EP)[5]
Key Advantage High purity and stability, non-hygroscopic solid[2][3]Directly corresponds to the API formEssential for controlling stereoisomeric impurities
Typical Purity >95% (HPLC)[8]Varies by lot, typically high purityVaries by lot, typically high purity

Experimental Protocols

Accurate analysis of Montelukast relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of Montelukast and its impurities.

Stability-Indicating RP-HPLC Method for Montelukast

This method is suitable for the determination of Montelukast in the presence of its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm

    • Mobile Phase: Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.0) (70:30 v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV at 355 nm[9]

    • Injection Volume: 20 µL[9]

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound CRM and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.

    • Further dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (for Tablet Dosage Form):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Montelukast to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

RP-HPLC Method for Montelukast in Bulk and Tablet Dosage Form

This method provides a straightforward approach for routine quality control analysis.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18)

    • Mobile Phase: Acetonitrile : 1 mM Sodium Acetate (pH 6.3 with acetic acid) (90:10 v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 285 nm

    • Retention Time: Approximately 3.4 min

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound CRM at a concentration of 100 µg/mL in the mobile phase.

    • Prepare tablet sample solutions at a nominal concentration of 100 µg/mL of Montelukast in the mobile phase.

Visualizing Workflows and Pathways

Leukotriene Signaling Pathway

Montelukast exerts its therapeutic effect by antagonizing the CysLT1 receptor in the leukotriene signaling pathway. Understanding this pathway is crucial for drug development professionals.

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to Inflammation Bronchoconstriction & Inflammation CysLT1_Receptor->Inflammation Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes HPLC_Workflow start Start prep_standard Prepare Montelukast Dicyclohexylamine CRM Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample inject_standard Inject Standard Solutions & Generate Calibration Curve prep_standard->inject_standard inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject_standard hplc_setup->inject_sample data_acquisition Data Acquisition inject_standard->data_acquisition inject_sample->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report Generate Report data_analysis->report end End report->end

References

A Comparative Analysis of Montelukast Dicyclohexylamine and Montelukast Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key salt forms of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast (B128269): montelukast dicyclohexylamine (B1670486) and montelukast sodium. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the physicochemical properties, stability, and analytical methodologies for these compounds.

Executive Summary

Montelukast is a widely used medication for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis. While the active pharmaceutical ingredient (API) is montelukast acid, it is typically formulated as a salt to improve its physicochemical properties. Montelukast sodium is the form present in the final marketed drug product, known for its high solubility in aqueous media. In contrast, montelukast dicyclohexylamine is primarily utilized as a crystalline intermediate during the manufacturing process to purify montelukast acid. This guide will delve into a comparative analysis of these two salts, supported by available data and generalized experimental protocols.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound and montelukast sodium is presented in the table below. These properties are critical in determining the handling, formulation, and bioavailability of the drug.

PropertyThis compoundMontelukast SodiumReferences
Molecular Formula C₄₇H₅₉ClN₂O₃SC₃₅H₃₅ClNNaO₃S[1]
Molecular Weight 767.50 g/mol 608.17 g/mol [1]
Appearance White to pale beige solidWhite to off-white, hygroscopic powder[2][3]
Solubility Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in methanol (B129727). Insoluble in aqueous solutions.Freely soluble in ethanol, methanol, and water. Practically insoluble in acetonitrile (B52724).[3][4][5]
Melting Point Approximately 65-67°CNot well-defined due to its amorphous and hygroscopic nature.[2]
Stability More stable in solid-state due to its crystalline nature. Used as a stable intermediate for purification.Hygroscopic and less stable in aqueous solutions, where it can precipitate over time. Susceptible to degradation under acidic and thermal stress.[4][6][7]

Experimental Protocols

Solubility Determination

Objective: To determine and compare the solubility of this compound and montelukast sodium in various solvents.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solutions: An excess amount of the respective montelukast salt (dicyclohexylamine or sodium) is added to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification: The concentration of montelukast in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Stability-Indicating HPLC Method for Assay and Impurity Determination

Objective: To assess the stability of this compound and montelukast sodium under various stress conditions.

Methodology (Forced Degradation Study):

  • Preparation of Stock Solutions: Prepare stock solutions of both this compound and montelukast sodium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions: Subject the stock solutions to various forced degradation conditions as per ICH guidelines, including:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid sample or solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating RP-HPLC method.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 255 nm or 280 nm.[3][8]

  • Data Analysis: Compare the chromatograms of the stressed samples with those of an unstressed standard. Calculate the percentage degradation of the parent drug and quantify the formation of any degradation products.

Visualizations

Mechanism of Action of Montelukast

The following diagram illustrates the signaling pathway of cysteinyl leukotrienes and the mechanism of action of montelukast.

Montelukast_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Mast Cell) cluster_airway Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binding Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Mucus Secretion) CysLT1_Receptor->Inflammatory_Response Activation Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonism

Caption: Montelukast blocks the action of cysteinyl leukotrienes at the CysLT1 receptor.

Experimental Workflow for Comparative Solubility Analysis

The diagram below outlines the key steps in the comparative solubility analysis of montelukast salts.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Start Start Add_Excess_Salt Add Excess Salt to Solvent Start->Add_Excess_Salt Shake_Flask Shake-Flask Incubation (Constant Temperature) Add_Excess_Salt->Shake_Flask Filter_Sample Filter Supernatant Shake_Flask->Filter_Sample HPLC_Analysis HPLC Quantification Filter_Sample->HPLC_Analysis Calculate_Solubility Calculate Solubility HPLC_Analysis->Calculate_Solubility End End Calculate_Solubility->End

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Montelukast Dicyclohexylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of montelukast (B128269). While the focus of this guide is on montelukast dicyclohexylamine (B1670486), it is important to note that the majority of published analytical methods are for montelukast sodium, the most common pharmaceutical salt. The principles and comparative performance metrics detailed herein are largely transferable to the dicyclohexylamine salt, with specific examples provided where available.

The transition from HPLC to UPLC is a common practice in pharmaceutical analysis, driven by the need for faster and more efficient methods.[1] UPLC, utilizing columns with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and solvent consumption over traditional HPLC.[2] This guide will delve into the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in the cross-validation and selection of the most suitable analytical technique for their needs.

Experimental Protocols

The validation of an analytical method is crucial to ensure its performance characteristics are suitable for its intended application.[3] Key validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

1. High-Performance Liquid Chromatography (HPLC) Method

A representative HPLC method for the analysis of montelukast is summarized below. This method is a composite of several validated methods for montelukast sodium, which can be adapted for the dicyclohexylamine salt.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) is used.[5][6] The pH of the aqueous phase is typically adjusted to be in the acidic to neutral range.

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[5]

  • Detection: UV detection is performed at a wavelength where montelukast exhibits significant absorbance, such as 222 nm, 285 nm, or 355 nm.[5][6]

  • Sample Preparation: A known concentration of the montelukast dicyclohexylamine reference standard is prepared in the mobile phase. Tablet or bulk drug samples are accurately weighed, dissolved in the mobile phase, and filtered before injection.

2. Ultra-Performance Liquid Chromatography (UPLC) Method

A representative UPLC method for the analysis of montelukast impurities, which can be adapted for the assay of this compound, is outlined below.

  • Chromatographic System: A UPLC system capable of operating at high pressures is required, equipped with a suitable detector (e.g., UV or PDA).

  • Column: A sub-2 µm particle size column (e.g., Acquity C18, 100 mm x 2.1 mm, 1.7 µm) is used for high-efficiency separations.[7]

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer with sodium perchlorate) and an organic modifier like acetonitrile.[7]

  • Flow Rate: The flow rate is typically lower than in HPLC, for instance, in the range of 0.3 to 0.5 mL/min.

  • Detection: UV detection is carried out at a suitable wavelength, such as 225 nm.[7]

  • Sample Preparation: Sample preparation is similar to the HPLC method, with careful consideration of the lower injection volumes and higher sensitivity of the UPLC system.

Data Presentation: Comparative Performance of HPLC and UPLC

The following tables summarize the typical performance characteristics of HPLC and UPLC methods for montelukast analysis, based on published data.

Table 1: Chromatographic Conditions and System Suitability

ParameterHPLCUPLC
Column C18, 250 x 4.6 mm, 5 µm[4]Acquity C18, 100 x 2.1 mm, 1.7 µm[7]
Mobile Phase Acetonitrile:Acetate BufferGradient of Acetonitrile and Phosphate Buffer[7]
Flow Rate 1.0 - 1.5 mL/min[5]~0.4 mL/min
Run Time ~10 - 20 min[6]< 10 min
Retention Time ~3 - 7 min~2 - 5 min
Theoretical Plates > 2000> 10000
Tailing Factor < 1.5< 1.2

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity Range 1 - 100 µg/mL6.25 - 37.5 µg/mL
Correlation Coefficient (r²) > 0.999[6]> 0.999
Accuracy (% Recovery) 98 - 102%98.0 - 101.6%
Precision (% RSD) < 2.0%< 2.0%
LOD ~0.03 - 1.31 µg/mL[5]Lower than HPLC
LOQ ~0.09 - 3.97 µg/mL[5]Lower than HPLC

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for the analysis of this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome A Define Analytical Target Profile B Develop Initial HPLC Method A->B C Develop Initial UPLC Method A->C D Optimize Chromatographic Conditions B->D C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Same Samples by HPLC & UPLC J->K L Compare Performance Data K->L M Statistical Analysis (e.g., t-test, F-test) L->M N Evaluate Equivalence M->N O Method Deemed Equivalent N->O P Method Not Equivalent - Re-evaluate N->P

Caption: Workflow for HPLC and UPLC method cross-validation.

Conclusion

References

A Comparative Guide to the Efficacy of Montelukast and Other Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of montelukast (B128269) with other prominent leukotriene receptor antagonists (LTRAs), namely zafirlukast (B1683622) and pranlukast (B1678047). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data. The focus is on the active moiety, montelukast, as montelukast dicyclohexylamine (B1670486) is a stable salt form used primarily as an intermediate in the manufacturing process.

Leukotriene receptor antagonists are a class of oral medications that target the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking the action of inflammatory mediators known as cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), these drugs effectively reduce bronchoconstriction, airway inflammation, and mucus production, making them a cornerstone in the management of asthma and allergic rhinitis.[1][2] While sharing a common mechanism, these antagonists exhibit differences in potency and clinical effectiveness.

Preclinical Efficacy: Receptor Binding and Functional Potency

The initial evaluation of LTRA efficacy begins with in vitro assays to determine their affinity for the CysLT1 receptor and their functional potency in blocking its signaling. The primary metrics are the inhibition constant (Ki), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which quantifies functional potency.

A comparative analysis of binding studies indicates a rank order of potency for the CysLT1 receptor, with montelukast and zafirlukast showing higher affinity than pranlukast.[3] Montelukast, in particular, has been shown to be a potent inhibitor of [3H]leukotriene D4 binding in various membrane preparations, with Ki values in the low to sub-nanomolar range.[4]

Table 1: Comparative In Vitro Potency of CysLT1 Receptor Antagonists

Compound Receptor Binding Affinity (Ki) Functional Potency (IC50) Source(s)
Montelukast 0.18 ± 0.03 nM (Guinea Pig Lung)[4] 0.8 nM[5] [4][5]
Zafirlukast ~4.3 nM[6] 2.0 nM[5] [5][6]
Pranlukast Data Not Available 4.3 nM[5] [5]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols: In Vitro Assays

This assay quantifies the affinity of a test compound (e.g., montelukast) for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of LTRAs.

  • Materials:

    • Cell membranes from a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 cells).[1]

    • Radioligand: [³H]-Leukotriene D₄ ([³H]-LTD₄).[1]

    • Test Compounds: Montelukast, zafirlukast, pranlukast.

    • Assay Buffer: Tris-HCl buffer with MgCl₂ and CaCl₂.

    • Glass fiber filter plates.[1]

  • Procedure:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]-LTD₄ and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Filtration: The reaction is terminated by rapid filtration through glass fiber filter plates, separating the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[1]

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Analysis: The data are used to generate a competitive binding curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist stimulation of the Gq-coupled CysLT1 receptor.[1]

  • Objective: To determine the functional potency (IC50) of LTRAs.

  • Materials:

    • A cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells).[1]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]

    • CysLT1 Agonist: Leukotriene D₄ (LTD₄).[1]

    • Test Compounds: Montelukast, zafirlukast, pranlukast.

    • Assay Buffer: HBSS with HEPES.[1]

  • Procedure:

    • Cell Plating: CysLT1-expressing cells are seeded in a 96-well plate and cultured overnight.[1]

    • Dye Loading: Cells are loaded with a calcium-sensitive dye by incubating them in a dye solution for 45-60 minutes.[1]

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the LTRA test compound.[1]

    • Stimulation & Measurement: The plate is placed in a fluorescence plate reader. The CysLT1 agonist (LTD₄) is added to the wells to stimulate the receptor, and the resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured in real-time.[1]

    • Analysis: The ability of the test compound to inhibit the agonist-induced fluorescence signal is used to calculate its IC50 value.

In Vivo and Clinical Efficacy

The therapeutic relevance of LTRAs is established through in vivo animal models and human clinical trials. The ovalbumin (OVA)-induced asthma model in mice is a standard for preclinical evaluation, mimicking key features of human asthma like airway hyperresponsiveness and eosinophilic inflammation.[7][8]

Clinical trials provide the most definitive data on comparative efficacy. Meta-analyses of randomized controlled trials (RCTs) have compared montelukast, zafirlukast, and pranlukast for key outcomes in asthma and allergic rhinitis.

Table 2: Comparative Clinical Efficacy of LTRAs in Chronic Asthma

Outcome Measure Montelukast Zafirlukast Pranlukast Comparison Details
Reduction of Asthma Exacerbations (vs. Placebo) Odds Ratio: ~0.60[2] Odds Ratio: ~0.45-0.53[2] Data from head-to-head trials is limited. A meta-analysis showed LTRAs as monotherapy significantly reduced the risk of an exacerbation (Risk Ratio = 0.60).[9] Indirect comparisons suggest montelukast may have an advantage over zafirlukast.[2]
Improvement in FEV₁ (Forced Expiratory Volume in 1s) Significant improvement vs. placebo.[9] Significant improvement vs. placebo. Significant improvement vs. placebo. All three LTRAs typically produce a 5% to 15% improvement in baseline FEV₁.[7]

FEV₁: Forced Expiratory Volume in one second, a key measure of lung function.

Experimental Protocol: In Vivo Model

This is the most extensively used animal model to study the pathophysiology of allergic asthma and to evaluate potential therapeutics.[8]

  • Objective: To evaluate the in vivo efficacy of LTRAs in reducing airway inflammation, mucus production, and airway hyperresponsiveness (AHR).

  • Animal Strain: Typically BALB/c mice.[10]

  • Procedure:

    • Sensitization: Mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (B78521) (alum), on days 0 and 7 or 14.[9][10] This primes the immune system to mount a Th2-type response to OVA.

    • Drug Administration: The LTRA being tested (e.g., montelukast) or a vehicle control is administered to the mice, often orally, prior to the challenge phase.

    • Challenge: Sensitized mice are subsequently challenged with an aerosolized solution of OVA delivered directly to the lungs via a nebulizer on multiple consecutive days (e.g., days 28, 29, 30).[9][11]

    • Outcome Assessment: 24-48 hours after the final challenge, key asthma-like features are assessed:

      • Airway Hyperresponsiveness (AHR): Measured by recording the change in lung function in response to a bronchoconstrictor like methacholine.

      • Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to count inflammatory cells, particularly eosinophils.

      • Histology: Lung tissue is examined for signs of inflammation and mucus production.[11]

      • Cytokine Levels: Th2 cytokines (e.g., IL-4, IL-5, IL-13) are measured in the BAL fluid.

Visualizing Pathways and Processes

CysLT1_Signaling_Pathway CysLT1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT Cysteinyl Leukotriene (LTD4) Receptor CysLT1 Receptor CysLT->Receptor Binds LTRA Montelukast (Antagonist) LTRA->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Activates Response Physiological Response (Bronchoconstriction, Inflammation) Ca_Release->Response PKC->Response

Caption: CysLT1 receptor signaling cascade and point of inhibition.

Experimental_Workflow Workflow for Radioligand Binding Assay A 1. Preparation Incubate CysLT1 membranes, [³H]-LTD₄, and test LTRA. B 2. Equilibration Allow binding to reach equilibrium. A->B C 3. Filtration Separate bound and free ligand using filter plates. B->C D 4. Quantification Measure radioactivity on filters via scintillation counting. C->D E 5. Analysis Calculate IC50 and Ki values from displacement curves. D->E

Caption: Key steps in a competitive radioligand binding assay.

Logical_Comparison Logical Framework for Efficacy Comparison cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation invitro In Vitro Assays binding Receptor Binding (Affinity - Ki) invitro->binding functional Functional Assays (Potency - IC50) invitro->functional Conclusion Comparative Efficacy Conclusion binding->Conclusion functional->Conclusion invivo In Vivo Models (e.g., OVA Mouse Model) invivo->Conclusion clinical Human Clinical Trials (RCTs & Meta-Analyses) asthma Asthma Endpoints (FEV₁, Exacerbations) clinical->asthma ar Allergic Rhinitis (Symptom Scores) clinical->ar asthma->Conclusion ar->Conclusion LTRAs LTRAs (Montelukast, Zafirlukast, Pranlukast) LTRAs->invitro are evaluated via LTRAs->invivo are evaluated via LTRAs->clinical are evaluated via

References

A Comparative Guide to the Use of Montelukast Dicyclohexylamine in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

In the stringent environment of pharmaceutical quality control, the reliability of analytical reference standards is paramount. For the quantitative and qualitative analysis of Montelukast (B128269), a widely used leukotriene receptor antagonist for the treatment of asthma and allergies, various forms of reference standards are available. This guide provides a comprehensive comparison of montelukast dicyclohexylamine (B1670486) and its primary alternative, montelukast sodium, as reference standards. It delves into their physicochemical properties, performance in analytical methods, and the practical implications for researchers, scientists, and drug development professionals.

Executive Summary

Montelukast dicyclohexylamine is a certified reference material used in the quality control of montelukast sodium, the active pharmaceutical ingredient (API).[1] The dicyclohexylamine salt of montelukast is a stable, crystalline solid, a desirable characteristic for a reference standard as it ensures consistency and longevity. In contrast, montelukast sodium is known to be hygroscopic and can exist in various crystalline and amorphous forms, which may impact its stability and accuracy as a primary reference material. While direct comparative studies are limited, the inherent properties of the dicyclohexylamine salt suggest advantages in terms of handling, stability, and long-term reliability as a reference standard.

Comparison of Montelukast Reference Standards

The choice of a reference standard can significantly influence the accuracy and reproducibility of analytical results. The following table summarizes the key characteristics of this compound and montelukast sodium.

FeatureThis compoundMontelukast SodiumRationale for Preference in Quality Control
Chemical Form Salt of montelukast with dicyclohexylamineSodium salt of montelukastDicyclohexylamine forms a stable, crystalline salt with the acidic montelukast molecule.
Physical Form Crystalline solid[2]Can be amorphous or exist in various crystalline forms; known to be hygroscopic[3][4][5]Crystalline solids are generally more stable, less hygroscopic, and have a well-defined structure, which is crucial for a reference standard.
Stability Generally considered more stable due to its crystalline natureThe amorphous form is less stable and hygroscopic, which can affect the accuracy of weighing and standard solution preparation.[4]A stable reference standard ensures the consistency of analytical results over time.
Handling Easier to handle and weigh accurately due to lower hygroscopicityRequires careful handling in a controlled environment to prevent moisture absorptionReduced hygroscopicity minimizes a significant source of error in the preparation of standard solutions.
Official Status Recognized as a reference standard by major pharmacopeias (USP, EP)[6]The official reference standard for the API itself.[7][8]Both are officially recognized, but the dicyclohexylamine salt is often used as a secondary or working standard for routine analysis.

Experimental Protocols for Montelukast Analysis

Accurate quantification of montelukast in bulk drug and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the gold standard for the assay and impurity profiling of montelukast due to its high resolution and sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (this compound) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Montelukast Sodium API/Formulation) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Assay Assay Calculation Data_Acquisition->Assay Impurity Impurity Profiling Data_Acquisition->Impurity

HPLC analysis workflow for montelukast.

Detailed HPLC Protocol:

ParameterCondition 1Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.3) (90:10 v/v)Acetonitrile : Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 285 nmUV at 255 nm
Injection Volume 20 µL10 µL
Column Temp. 30 °C40 °C
Standard This compoundThis compound
Sample Montelukast SodiumMontelukast Sodium

Note: The specific conditions should be validated for the particular instrument and sample matrix.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of montelukast, suitable for routine quality control where impurity profiling is not required.

Experimental Workflow for UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Standard_Stock Standard Stock Solution (this compound) Working_Standards Working Standard Dilutions Standard_Stock->Working_Standards Spectrophotometer UV-Vis Spectrophotometer Working_Standards->Spectrophotometer Calibration_Curve Calibration Curve Plot Working_Standards->Calibration_Curve Sample_Solution Sample Solution (Montelukast Sodium) Sample_Solution->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Concentration Calculate Sample Concentration Absorbance->Concentration Calibration_Curve->Concentration

UV-Vis spectrophotometry workflow.

Detailed UV-Vis Spectrophotometry Protocol:

ParameterCondition
Solvent Methanol (B129727) or a mixture of methanol and water
Wavelength (λmax) Approximately 285 nm or 345 nm
Standard Preparation A stock solution of this compound is prepared and serially diluted to create a calibration curve.
Sample Preparation A known weight of Montelukast Sodium is dissolved in the solvent and diluted to fall within the calibration range.
Quantification The concentration of montelukast in the sample is determined by comparing its absorbance to the calibration curve.

Logical Relationship in Quality Control

The quality control of montelukast involves a series of interconnected steps to ensure the final product meets the required specifications.

Logical Flow of Montelukast Quality Control

QC_Logic cluster_inputs Inputs cluster_process QC Process cluster_outputs Outputs API Montelukast Sodium API Formulation Formulation Development API->Formulation Ref_Std This compound Reference Standard Analytical_Method Analytical Method Validation Ref_Std->Analytical_Method Excipients Excipients Excipients->Formulation Formulation->Analytical_Method Stability_Testing Stability Testing Analytical_Method->Stability_Testing Release_Testing Final Product Release Testing Analytical_Method->Release_Testing Product_Spec Product Specification Sheet Stability_Testing->Product_Spec CoA Certificate of Analysis Release_Testing->CoA Regulatory_Submission Regulatory Submission Product_Spec->Regulatory_Submission CoA->Regulatory_Submission

Logical flow of montelukast QC.

Conclusion

For the routine quality control of montelukast, this compound serves as a reliable and stable reference standard. Its crystalline nature offers distinct advantages over the hygroscopic sodium salt, leading to improved accuracy and consistency in analytical testing. While montelukast sodium is the active pharmaceutical ingredient and its own reference standard is used for primary calibration, the dicyclohexylamine salt provides a practical and robust alternative for day-to-day quality control activities. The selection of the appropriate analytical method, whether HPLC or UV-Vis spectrophotometry, will depend on the specific requirements of the analysis, with HPLC being essential for impurity profiling and stability studies. The effective implementation of these methods, underpinned by the use of a stable reference standard like this compound, is fundamental to ensuring the quality, safety, and efficacy of montelukast drug products.

References

Establishing Traceability of Montelukast Dicyclohexylamine Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative results hinges on the quality and traceability of the reference standards employed. This guide provides a comprehensive comparison of Montelukast Dicyclohexylamine (B1670486) reference standards, detailing the experimental protocols for their characterization and outlining the principles of establishing metrological traceability. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting and utilizing these critical reagents.

The Importance of Traceability

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical reference standards, this ensures that measurements of a drug substance's purity and potency are accurate, consistent, and comparable across different laboratories and over time. The traceability of a Montelukast Dicyclohexylamine reference standard is paramount for its use in analytical method development, validation, and routine quality control of Montelukast drug products.[1]

The traceability chain for a secondary this compound reference standard, often used as a working standard in a laboratory, is typically established by demonstrating its purity and identity relative to a primary reference standard, such as one from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

Traceability_Chain SI_Units SI Units Primary_Standard Primary Reference Standard (e.g., USP, EP) SI_Units->Primary_Standard Calibration Secondary_Standard Secondary (Working) Reference Standard Primary_Standard->Secondary_Standard Comparison Analytical_Method Validated Analytical Method (e.g., HPLC, qNMR) Secondary_Standard->Analytical_Method Calibration Measurement_Result Reported Value (Purity, Potency) Analytical_Method->Measurement_Result Analysis

Figure 1: Traceability chain for a secondary reference standard.

Comparison of this compound Reference Standards

The selection of a suitable this compound reference standard involves the critical evaluation of its characterization data, typically provided in a Certificate of Analysis (CoA). While primary standards from pharmacopeias represent the highest level of official recognition, secondary standards from reputable suppliers offer a cost-effective and convenient alternative for routine use, provided their traceability is well-documented.

Below is a representative comparison of the key quality attributes for a primary (USP) and a secondary commercial reference standard. The data presented is a synthesis of typical values found in publicly available information and research articles.

Table 1: Comparison of Quantitative Data for this compound Reference Standards

ParameterUSP Reference StandardSecondary Reference StandardMethod of Analysis
Purity (by HPLC) ≥ 99.5%≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry, IR
Water Content ≤ 0.5%≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsSpecified (e.g., ≤ 0.2% Methanol)Gas Chromatography (GC)
Individual Impurity Specified (e.g., cis-isomer ≤ 0.3%)≤ 0.2%HPLC
Total Impurities ≤ 0.5%≤ 0.8%HPLC
Assay (as is) Report valueReport valueHPLC or qNMR

Experimental Protocols for Characterization

The comprehensive characterization of a this compound reference standard is crucial for establishing its identity, purity, and potency. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for assessing the purity of this compound and quantifying any related substances.[2][3][4]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) and methanol). A typical gradient could be:

    • Time 0 min: 60% Buffer, 40% Organic

    • Time 20 min: 20% Buffer, 80% Organic

    • Time 25 min: 20% Buffer, 80% Organic

    • Time 26 min: 60% Buffer, 40% Organic

    • Time 30 min: 60% Buffer, 40% Organic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 255 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

Data Analysis:

The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times and quantified against the main peak or a corresponding impurity reference standard if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.5 mg/mL) HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (0.5 mg/mL) Sample_Prep->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity and Impurity Levels Peak_Integration->Purity_Calculation

Figure 2: Workflow for HPLC purity determination.
Spectroscopic Identification

Spectroscopic techniques are employed to confirm the chemical structure of the this compound reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants should be consistent with the established structure of this compound. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[5][6][7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule and serves as a fingerprint for identification.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Data and Observations
¹H NMR (CDCl₃, 400 MHz) Characteristic signals for the quinoline, phenyl, cyclopropyl, and dicyclohexylamine moieties.
¹³C NMR (CDCl₃, 100 MHz) Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base plus a proton.
IR (KBr) Characteristic absorption bands for O-H, C-H, C=O, C=C, and C-Cl functional groups.

Conclusion

The establishment of traceability for a this compound reference standard is a critical step in ensuring the accuracy and reliability of pharmaceutical analysis. While primary reference standards from pharmacopeias serve as the ultimate benchmark, well-characterized secondary standards with demonstrated traceability offer a practical and cost-effective solution for routine laboratory use. A thorough evaluation of the Certificate of Analysis, including data from HPLC, NMR, MS, and other analytical techniques, is essential for selecting a high-quality reference standard that meets the stringent requirements of the pharmaceutical industry. By adhering to the principles of metrological traceability and employing robust analytical methodologies, researchers and scientists can have confidence in the integrity of their analytical results.

References

A Comparative Guide to the Stability of Montelukast Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stability profiles of montelukast (B128269) sodium and montelukast free acid, providing crucial data for formulation development and analytical studies.

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. The sodium salt is the most common form used in pharmaceutical formulations. However, understanding the comparative stability of different salt forms is critical for robust drug development, ensuring efficacy, safety, and shelf-life. This guide provides a comprehensive comparison of the stability of montelukast sodium and montelukast free acid, supported by experimental data from forced degradation studies.

Executive Summary of Comparative Stability

While extensive quantitative stability data exists for montelukast sodium, direct comparative studies with other salts are scarce in published literature. However, patent literature and physicochemical property analysis indicate that montelukast free acid exhibits advantageous stability characteristics, particularly in the solid state.

  • Montelukast Sodium: The most widely used form, its stability is well-documented. It is susceptible to degradation under acidic, oxidative, and photolytic conditions. Its hygroscopic nature also presents challenges in handling and formulation.

  • Montelukast Free Acid: Often used as a stable intermediate in the synthesis and purification of montelukast salts. It is described as having lower hygroscopicity and improved stability, making it more suitable for long-term storage as a bulk substance.

This guide will first delve into the detailed stability profile of montelukast sodium under various stress conditions and then discuss the qualitative stability advantages of montelukast free acid.

Stability Profile of Montelukast Sodium

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Montelukast sodium has been subjected to a variety of stress conditions as per the International Conference on Harmonization (ICH) guidelines.

Summary of Forced Degradation Studies on Montelukast Sodium

The following table summarizes the typical degradation behavior of montelukast sodium under different stress conditions. The percentage of degradation can vary based on the exact experimental conditions (e.g., concentration, duration of exposure, and specific analytical method used).

Stress ConditionReagent/MethodTypical Degradation (%)Major Degradation Products
Acidic Hydrolysis 0.1N HCl5% - 57%Isomerization, degradation of side chain
Alkaline Hydrolysis 0.1N NaOH5% - 19%Sulfoxide (B87167) formation
Oxidative 3-30% H₂O₂~10%Montelukast Sulfoxide
Thermal Dry Heat (60-80°C)9% - 30%Various unspecified degradation products
Photolytic UV light / Daylight~10% (solid state, 2 weeks daylight)Montelukast cis-isomer, Montelukast Sulfoxide

Note: Degradation percentages are compiled from multiple studies and represent a general range of observed degradation.[1][2][3]

Key Observations from Montelukast Sodium Stability Studies:
  • Acidic Conditions: Montelukast sodium is particularly susceptible to degradation in acidic environments.[1][2]

  • Oxidative Stress: The thioether linkage in the montelukast molecule is prone to oxidation, leading to the formation of montelukast sulfoxide as the primary oxidative degradation product.[3]

  • Photostability: Exposure to light, especially UV light, can cause significant degradation, primarily through cis-isomerization of the styryl quinoline (B57606) moiety.[3] Therefore, photoprotective measures are crucial during manufacturing and storage.

  • Alkaline Conditions: Montelukast sodium shows relatively higher stability in alkaline solutions compared to acidic solutions.[3]

Stability Profile of Montelukast Free Acid

The solid form of montelukast free acid is described as a more stable entity for storage and handling compared to its sodium salt.[4] Patent documents indicate that montelukast free acid particles possess beneficial properties such as:

  • Lower Hygroscopicity: This reduces the challenges associated with moisture absorption during storage and processing, which can affect the stability and physical properties of the drug substance.

  • Improved Stability: The free acid form is suggested to be less prone to degradation during storage, making it a preferred form for a stable intermediate in the manufacturing process.[5]

The process of preparing the final sodium salt often involves the isolation and purification of the montelukast free acid, leveraging its stability before conversion to the more soluble, but less stable, sodium salt for formulation.[6]

Experimental Protocols

Below is a representative experimental protocol for conducting forced degradation studies on montelukast, based on methodologies cited in the literature.

Forced Degradation Study Protocol for Montelukast Sodium

Objective: To investigate the degradation of montelukast sodium under various stress conditions as per ICH guidelines.

Materials:

  • Montelukast Sodium Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1N

  • Sodium Hydroxide (NaOH), 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of montelukast sodium in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 6 hours).

    • Neutralize the solution with 0.1N NaOH.

    • Dilute to a final concentration of 10 µg/mL with methanol.

    • Analyze using a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 6 hours).

    • Neutralize the solution with 0.1N HCl.

    • Dilute to a final concentration of 10 µg/mL with methanol.

    • Analyze using HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration of 10 µg/mL with methanol.

    • Analyze using HPLC.

  • Thermal Degradation:

    • Place the solid montelukast sodium powder in a hot air oven at 80°C for a specified period (e.g., 48 hours).

    • Dissolve the heat-stressed powder in methanol to achieve a concentration of 10 µg/mL.

    • Analyze using HPLC.

  • Photolytic Degradation:

    • Expose the solid montelukast sodium powder to UV light (254 nm) in a photostability chamber for a specified period (e.g., 24 hours).

    • Dissolve the light-stressed powder in methanol to achieve a concentration of 10 µg/mL.

    • Analyze using HPLC.

Analytical Method:

  • Apparatus: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer pH 4.5) in a suitable ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 248 nm.

  • Analysis: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed standard solution.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for a forced degradation study of a drug substance like montelukast.

Forced_Degradation_Workflow Forced Degradation Study Workflow for Montelukast cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Montelukast Salt (API) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) API->Stock_Solution Thermal Thermal Degradation (Solid, 80°C) API->Thermal Solid State Stress Photo Photolytic Degradation (Solid, UV Light) API->Photo Solid State Stress Acid Acid Hydrolysis (0.1N HCl, RT) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1N NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solution->Oxidation Dilution Neutralize (if needed) & Dilute to Final Conc. Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution HPLC HPLC Analysis (C18, UV 248 nm) Dilution->HPLC Data Calculate % Degradation & Identify Degradants HPLC->Data

Caption: Workflow for forced degradation studies of montelukast salts.

Conclusion for Drug Development Professionals

The choice of a salt form for a drug candidate is a critical decision in pharmaceutical development. Based on the available data, montelukast sodium, while being the commercially successful form due to its solubility, presents notable stability challenges, particularly its sensitivity to acid, light, and oxidation. Formulations containing montelukast sodium require careful selection of excipients and packaging to mitigate these instabilities.

Montelukast free acid, on the other hand, offers a more stable solid form, which is advantageous for bulk storage and as a stable intermediate during manufacturing. For researchers developing new formulations or analytical methods, it is imperative to consider these stability differences. The development of a stability-indicating method is crucial for accurately quantifying montelukast in the presence of its degradation products, especially the sulfoxide and cis-isomer. Further research into novel salt forms or co-crystals of montelukast could yield a final product with an optimized balance of solubility and stability.

References

Performance Verification of Analytical Instruments Using Montelukast Dicyclohexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical instruments for the quantification and analysis of montelukast (B128269), using montelukast dicyclohexylamine (B1670486) as a reference standard. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate analytical methodology for your research and development needs.

Introduction to Montelukast and Analytical Verification

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely used in the treatment of asthma and allergic rhinitis.[1] Accurate and precise analytical methods are crucial for the quality control of montelukast in pharmaceutical formulations and for pharmacokinetic studies.[2][3] Montelukast dicyclohexylamine is a stable salt of montelukast often used as a reference standard in analytical procedures. The performance verification of analytical instruments is a critical step to ensure reliable and reproducible results.[4][5] This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance Data

The following tables summarize the performance characteristics of HPLC, UV-Vis Spectroscopy, and LC-MS/MS for the analysis of montelukast. These values are compiled from various published methods and may vary based on specific experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterReported PerformanceReference
Linearity Range1 - 100 µg/mL[1][6]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)99.51 ± 1.76%[1]
Precision (% RSD)< 2%[6]
Limit of Detection (LOD)0.03 - 1.31 µg/mL[1][8]
Limit of Quantification (LOQ)0.09 - 3.97 µg/mL[1][8]

Table 2: UV-Visible (UV-Vis) Spectroscopy Performance Data

ParameterReported PerformanceReference
Linearity Range3 - 45 µg/mL[9]
Correlation Coefficient (r²)0.999[10]
Accuracy (% Recovery)99.6% - 102%[11]
Precision (% RSD)0.3%[11]
Limit of Detection (LOD)75.2 ng/mL[9]
Limit of Quantification (LOQ)Not consistently reported

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterReported PerformanceReference
Linearity Range1.0 - 800.0 ng/mL[12]
Correlation Coefficient (r²)≥ 0.9996[12]
Accuracy (% Recovery)98.14 - 99.27%[12]
Precision (% RSD)3.42 - 4.41%[12]
Limit of Detection (LOD)0.02 pg/mL[12]
Limit of Quantification (LOQ)2.5 ng/mL[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of montelukast involves reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 or C8 column is typically used.[7][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., sodium acetate (B1210297) or potassium dihydrogen phosphate) is commonly employed.[1][7] The pH of the aqueous phase is often adjusted to optimize peak shape and retention time.[1]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[1][7]

  • Detection: The UV detector is typically set at a wavelength where montelukast exhibits maximum absorbance, such as 222 nm, 285 nm, or 355 nm.[1][7][8]

  • Sample Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent like methanol (B129727).[7] This stock solution is then serially diluted with the mobile phase to prepare calibration standards and quality control samples. For the analysis of pharmaceutical tablets, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of montelukast is dissolved in the solvent, filtered, and then diluted to the desired concentration.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a simpler and more cost-effective method for the quantification of montelukast.

  • Instrumentation: A double beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes is required.

  • Solvent: Montelukast is typically dissolved in an organic solvent such as methanol or ethanol.[9][10]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for montelukast is determined by scanning a solution of the drug over a range of 200-400 nm. The λmax is often found to be around 283 nm or 345 nm, depending on the solvent used.[9][10]

  • Sample Preparation: A stock solution of the this compound reference standard is prepared in the chosen solvent. Calibration standards are then prepared by diluting the stock solution to different concentrations. For tablet analysis, the powdered tablet is dissolved in the solvent, filtered, and diluted to fall within the linear range of the calibration curve.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical applications and the detection of low-level impurities.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[12][13]

  • Chromatographic Conditions: The LC separation is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[12] A gradient or isocratic elution can be employed.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12] The precursor and product ion transitions for montelukast and an internal standard (often a deuterated analog like montelukast-d6) are optimized.[12]

  • Sample Preparation: For bioanalytical samples (e.g., plasma), a protein precipitation step using a solvent like acetonitrile is often performed to remove proteins and other interferences.[12] This is followed by centrifugation, and the supernatant is injected into the LC-MS/MS system.

Visualizations

Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway

Montelukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTD4, LTC4, LTE4) at the CysLT1 receptor, a G-protein coupled receptor (GPCR).[14][15] This antagonism prevents the downstream signaling cascade that leads to inflammation and bronchoconstriction in asthma and allergic rhinitis.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CysLTs Cysteinyl Leukotrienes (LTD4, LTC4, LTE4) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Agonist Montelukast Montelukast Dicyclohexylamine Montelukast->CysLT1R Antagonist Blocked Blocked Montelukast->Blocked G_protein Gq Protein Activation CysLT1R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response: - Inflammation - Bronchoconstriction - Mucus Secretion Ca_release->Cellular_Response Blocked->G_protein

Caption: CysLT1 Signaling Pathway and Montelukast's Mechanism of Action.

General Analytical Workflow for Pharmaceutical Quality Control

The performance verification of analytical instruments is an integral part of the overall quality control (QC) workflow in the pharmaceutical industry.[2] This workflow ensures that raw materials, in-process materials, and finished products meet the required quality standards.

Analytical_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation & Reporting Sample_Collection 1. Sample Collection (Raw Material, In-Process, Finished Product) Standard_Prep 2. Reference Standard Preparation (this compound) Instrument_Setup 3. Instrument Setup & Calibration Standard_Prep->Instrument_Setup Method_Execution 4. Analytical Method Execution (HPLC, UV-Vis, LC-MS/MS) Instrument_Setup->Method_Execution Data_Acquisition 5. Data Acquisition Method_Execution->Data_Acquisition Data_Processing 6. Data Processing & Analysis Data_Acquisition->Data_Processing Performance_Verification 7. Performance Verification (Linearity, Accuracy, Precision) Data_Processing->Performance_Verification Reporting 8. Reporting & Documentation Performance_Verification->Reporting

References

Spectroscopic Showdown: A Comparative Guide to the Characterization of Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of key spectroscopic methods for the analysis of montelukast (B128269) dicyclohexylamine (B1670486), a potent and selective cysteinyl leukotriene receptor antagonist. By examining the experimental protocols and data generated from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive resource for selecting the most appropriate analytical technique.

Montelukast, as an anti-asthmatic agent, functions by inhibiting the cysteinyl leukotriene I receptor in the lungs and bronchial tubes[1]. The dicyclohexylamine salt of montelukast is a common intermediate or form used in pharmaceutical development[2]. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key quantitative data obtained from different spectroscopic techniques for the characterization of montelukast and its related forms.

Table 1: UV-Visible Spectroscopy Data for Montelukast

ParameterValueSolvent/ConditionsReference
λmax 1243 nm0.1 N NaOH[3]
λmax 2283 nmDistilled Water[4]
λmax 3287.3 nmMethanol (B129727)[5]
λmax 4344.30 nmMethanol[6]
Linearity Range5-25 µg/mLMethanol
Linearity Range10-50 µg/mlMethanol[7]

Table 2: Key FTIR Absorption Bands for Montelukast Sodium

Wavenumber (cm⁻¹)Vibrational ModeReference
3396-COOH stretching[8]
3309.9N-H stretching (amine)[9]
2979.1C-H stretching (alkane)[9]
1710C=O stretching (-COOH)[10]
1603.1C=C stretching (alkene)[9]
1491.0C=C stretching (aromatic ring)[9]
1403.2C-N stretching (amine)[9]
1131.04C-Cl (aromatic)[11]

Table 3: Mass Spectrometry Data for Montelukast

Ion [M+H]⁺ (m/z)Proposed Elemental CompositionTechniqueReference
586.2179C₃₅H₃₆ClNO₃SESI-MS[11]
600.2318C₃₆H₃₉NO₃SClESI-HRMS[12]

Table 4: ¹H NMR Chemical Shift Data for Montelukast

Proton SignalChemical Shift (δ ppm)MultiplicityCorresponding ProtonsReference
11.2singletacid OH[11]
7.06-7.43multipletaromatic protons[12]
5.09tripletvinyl proton[12]
4.62tripletmethine proton[12]
1.92singletmethyl protons[12]
0.39multipletcyclopropyl ring protons[11]

Experimental Workflows and Methodologies

A systematic approach is essential when comparing different analytical methods. The following diagram illustrates a general workflow for the spectroscopic characterization of montelukast dicyclohexylamine.

Spectroscopic_Characterization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Processing cluster_Comparison Comparative Evaluation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilutions for Calibration Dissolution->Dilution FTIR FTIR Spectroscopy Dissolution->FTIR Functional Group ID NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation MS Mass Spectrometry Dissolution->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Quantitative Analysis UV_Data Absorbance Spectra (λmax) UV_Vis->UV_Data FTIR_Data Infrared Spectra (Wavenumbers) FTIR->FTIR_Data NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data MS_Data Mass Spectra (m/z) MS->MS_Data Comparison Comparison of Spectroscopic Data (Identification, Purity, Structure) UV_Data->Comparison FTIR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Characterization.

Detailed Experimental Protocols

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a valuable quantitative technique for determining the concentration of montelukast.

  • Instrumentation: A double beam UV-Visible spectrophotometer with 10 mm matched quartz cells is typically used[6].

  • Sample Preparation:

    • Prepare a standard stock solution of montelukast sodium (e.g., 1000 µg/ml) in a suitable solvent such as methanol or 0.1 N NaOH[3][6].

    • Perform serial dilutions to obtain working standard solutions of various concentrations (e.g., 2-50 µg/ml)[3][7].

  • Data Acquisition:

    • Scan the solutions over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax)[3][6].

    • Measure the absorbance of the standard and sample solutions at the determined λmax.

    • A calibration curve is constructed by plotting absorbance versus concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve[5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed for the identification of functional groups present in the montelukast molecule, confirming its identity.

  • Instrumentation: An FTIR spectrophotometer is used for analysis.

  • Sample Preparation: The analysis can be performed on the pure drug. The potassium bromide (KBr) disk method is a common technique where a small amount of the sample is mixed with KBr powder and pressed into a thin pellet[13].

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the various functional groups in the molecule. These spectra can be compared with a reference standard of Montelukast Sodium RS[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of montelukast, providing detailed information about the chemical environment of individual atoms.

  • Instrumentation: A high-resolution NMR spectrometer is required.

  • Sample Preparation: The sample is dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. For enantiomeric purity analysis, a chiral solvating agent like (-)-cinchonidine can be added to the NMR sample to induce chemical shift differences between the enantiomers[14].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of montelukast, further confirming its identity and structure.

  • Instrumentation: An LC-MS system, often a quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source, is commonly used[11][12].

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water[15].

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ is observed, providing the molecular weight of the compound[11]. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information from the resulting daughter ions[11].

Conclusion

The selection of a spectroscopic method for the characterization of this compound depends on the analytical objective. UV-Vis spectroscopy is a simple, cost-effective, and robust method for routine quantitative analysis. FTIR spectroscopy provides a characteristic fingerprint for rapid identification based on functional groups. For unambiguous structural elucidation and confirmation, NMR spectroscopy and mass spectrometry are indispensable, offering detailed insights into the molecular structure and elemental composition. A combination of these techniques provides a comprehensive characterization of this compound, ensuring its quality, purity, and identity in pharmaceutical development and manufacturing.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Montelukast Dicyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Montelukast dicyclohexylamine (B1670486) in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and preventing contamination.

Quantitative Exposure Limits

While specific occupational exposure limits for Montelukast dicyclohexylamine have not been established by regulatory bodies like OSHA, internal limits for Montelukast provide a basis for safe handling.

CompoundValue TypeControl ParametersBasis
MontelukastTWA (8-hr)40 µg/m³ (OEB 3)Internal
MontelukastWipe Limit400 µ g/100 cm²Internal

TWA: Time-Weighted Average; OEB: Occupational Exposure Band[1]

Operational Plan: Handling this compound

Adherence to a stringent operational plan is critical when working with potent compounds like this compound.

Engineering Controls

Engineering controls should be the primary method for exposure reduction.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation exposure.[2] Mechanical exhaust is required.[3]

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or isolator.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategoryRequired EquipmentSpecifications and Procedures
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Double-gloving is recommended.[1] Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after removing gloves.[6]
Body Protection Laboratory coat, chemical-resistant apron, or impervious clothing.A disposable suit or coveralls should be considered for tasks with a high potential for contamination.[1] Remove PPE before leaving the laboratory.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] Required when dusts are generated.[7]
Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound.

Preparation:

  • Designate a specific area within a fume hood for handling the compound.

  • Assemble all necessary equipment, including balances, spatulas, and containers, within the designated area.

  • Ensure a hazardous waste container is readily accessible.

  • Review the Safety Data Sheet (SDS) before commencing work.

Weighing and Aliquoting:

  • Perform all weighing operations within a ventilated enclosure.

  • Use disposable weigh boats or papers to avoid contamination of balances.

  • Handle the powder carefully to minimize dust generation.

  • Close the primary container tightly after use.

Solution Preparation:

  • Add the solvent to the weighed this compound slowly to prevent splashing.

  • If sonication is required, ensure the container is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Clean all reusable equipment thoroughly.

  • Dispose of all single-use items in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not discharge to sewer systems.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol
  • Containerization: Ensure all waste containers are properly sealed and labeled with the contents.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of all hazardous waste by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

  • Empty Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill if permitted by local regulations.[5]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

IncidentAction
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5][6]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][6]
Spill Evacuate personnel to a safe area. Avoid dust formation. Use appropriate PPE, including respiratory protection. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) assemble_equip Assemble Equipment prep_area->assemble_equip waste_ready Prepare Waste Container assemble_equip->waste_ready sds_review Review SDS waste_ready->sds_review weigh Weigh Compound sds_review->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_surface Decontaminate Surfaces experiment->decontaminate_surface clean_equip Clean Reusable Equipment decontaminate_surface->clean_equip dispose_single_use Dispose of Single-Use Items clean_equip->dispose_single_use remove_ppe Remove PPE dispose_single_use->remove_ppe segregate Segregate Waste Streams remove_ppe->segregate store Store Waste Securely segregate->store dispose Dispose via Licensed Vendor store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.